molecular formula C7H15O4P B1329716 Diethyl 2,3-epoxypropylphosphonate CAS No. 7316-37-2

Diethyl 2,3-epoxypropylphosphonate

Cat. No.: B1329716
CAS No.: 7316-37-2
M. Wt: 194.17 g/mol
InChI Key: FUKXIMRHLZJUCG-UHFFFAOYSA-N
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Description

Diethyl 2,3-epoxypropylphosphonate (CAS 55884-03-2) is an organophosphorus compound with a molecular weight of 252.24 g/mol . This building block is of significant interest in materials science R&D, particularly for creating functional polymers. Its structure, which incorporates both a reactive epoxy ring and a diethyl phosphonate group, makes it a valuable precursor for synthesizing thermoset polymers, UV-curable coatings, and metal coating formulations . The compound is also investigated for its potential application in fire-proofing materials, as phosphorus-based compounds can act as flame retardants . In pharmaceutical research, this compound and its structural analogs serve as key intermediates in enantioselective organic synthesis. For instance, it is used in multi-step routes to create chiral isosteric phosphonate analogues of bioactive molecules like FTY720, which are studied for their potent cytoprotective and anti-apoptotic effects in cellular models . The presence of the epoxy group allows for ring-opening reactions, enabling researchers to incorporate the phosphonate functionality into larger, more complex molecules. The phosphonate group itself is known to mimic phosphate groups in biological systems while offering greater metabolic stability, making it useful for developing enzyme inhibitors or nucleotide analogues . This product is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)oxirane
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InChI

InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3
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InChI Key

FUKXIMRHLZJUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4020456
Record name Diethyl-beta,gamma-epoxypropylphosphonate
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Molecular Weight

194.17 g/mol
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CAS No.

7316-37-2
Record name Diethyl P-(2-oxiranylmethyl)phosphonate
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Record name Diethyl 2,3-epoxypropylphosphonate
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Record name Glycidylphosphonic acid diethyl ester
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Record name Diethyl-beta,gamma-epoxypropylphosphonate
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Record name Diethyl 2,3-epoxypropylphosphonate
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Record name DIETHYL 2,3-EPOXYPROPYLPHOSPHONATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl 2,3-epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl 2,3-epoxypropylphosphonate is a versatile bifunctional molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive epoxide ring and a diethyl phosphonate moiety. The epoxide allows for a variety of nucleophilic ring-opening reactions, making it an invaluable building block for introducing the phosphonate group into more complex molecular architectures.

The phosphonate group itself is a key pharmacophore. As a stable, non-hydrolyzable isostere of the phosphate group, it is integral to the design of enzyme inhibitors, antiviral agents, and other therapeutics that interact with phosphate-binding sites in biological systems.[1][2] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Synthesis Pathway and Rationale

The most direct and reliable route to this compound is a two-step process: first, the synthesis of the precursor, Diethyl allylphosphonate, followed by its selective epoxidation. This pathway is chosen for its high efficiency and the commercial availability of the initial starting materials.

Step 1: Synthesis of Diethyl allylphosphonate (Precursor)

The precursor is synthesized via the Michaelis-Arbuzov reaction. This classic C-P bond-forming reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite reacts with an allyl halide (e.g., allyl bromide or chloride) to yield Diethyl allylphosphonate.[3]

Causality of Experimental Choice: The Michaelis-Arbuzov reaction is exceptionally reliable for preparing phosphonate esters. The reaction is driven by the formation of a stable phosphoryl (P=O) bond and a volatile ethyl halide byproduct, which can be easily removed, driving the reaction to completion.[3][4]

Step 2: Epoxidation of Diethyl allylphosphonate

The conversion of the allyl group to an epoxide is achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][6] This reaction is a concerted, stereospecific syn-addition of an oxygen atom across the double bond.[6]

Causality of Experimental Choice: m-CPBA is a preferred reagent for this transformation due to its relative stability, commercial availability, and high reactivity towards electron-rich alkenes.[7][8] It selectively epoxidizes the double bond without affecting the phosphonate ester group. The reaction proceeds cleanly under mild conditions, typically at or below room temperature, minimizing side reactions.

Visual Workflow: Synthesis of this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Epoxidation cluster_2 Purification & Characterization A Triethyl Phosphite + Allyl Halide B Michaelis-Arbuzov Reaction A->B C Diethyl allylphosphonate B->C D Diethyl allylphosphonate E Epoxidation (m-CPBA) D->E F This compound E->F G Crude Product H Column Chromatography G->H I Pure Product H->I J Spectroscopic Analysis (NMR, IR, MS) I->J

Caption: Overall workflow from starting materials to final product analysis.

Detailed Experimental Protocol: Epoxidation

Materials and Reagents:

  • Diethyl allylphosphonate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Diethyl allylphosphonate (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Quenching: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxyacid by slowly adding saturated sodium thiosulfate solution and stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a colorless oil.

Part 2: Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

  • ³¹P NMR: This is the primary diagnostic for confirming the formation of the phosphonate. A single resonance is expected. For diethyl phosphonate esters, the chemical shift typically appears in the range of +25 to +35 ppm (referenced to 85% H₃PO₄).[9][10]

  • ¹H NMR: The proton NMR spectrum provides detailed information about the connectivity of the molecule. Key expected signals include:

    • A triplet corresponding to the methyl protons (-CH₃) of the two ethoxy groups.

    • A multiplet (quartet of doublets due to coupling with both -CH₃ and ³¹P) for the methylene protons (-OCH₂-) of the ethoxy groups.

    • A complex set of multiplets for the three protons on the epoxide ring and the methylene protons adjacent to the phosphorus atom, resulting from complex spin-spin coupling with each other and with the phosphorus nucleus.

  • ¹³C NMR: The carbon spectrum confirms the carbon framework. Distinct signals are expected for the methyl and methylene carbons of the ethoxy groups, the methylene carbon attached to phosphorus, and the two carbons of the epoxide ring.[11]

Table 1: Expected NMR Data for this compound
Nucleus Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
³¹PP=O~ 25 - 35Singlet
¹H-O-CH₂-CH₃ ~ 1.3Triplet
-O-CH₂ -CH₃~ 4.1Multiplet (dq)
P-CH₂ -~ 1.8 - 2.2Multiplet (dd)
Epoxide CH₂ & CH~ 2.5 - 3.2Complex Multiplets
¹³C-O-CH₂-CH₃ ~ 16Doublet (³J_CP_)
P-CH₂ -~ 26Doublet (¹J_CP_)
Epoxide CH ~ 48Doublet (³J_CP_)
Epoxide CH₂ ~ 46Doublet (²J_CP_)
-O-CH₂ -CH₃~ 62Doublet (²J_CP_)
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum serves as a fingerprint and validates the successful epoxidation and the integrity of the phosphonate group.

Table 2: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Assignment
~ 2985C-H stretch (aliphatic)
~ 1250P=O stretch (strong, characteristic) [12][13]
~ 1025P-O-C stretch (strong) [13]
~ 950 & 840C-O-C stretch (epoxide ring, characteristic) [14]

The disappearance of the C=C stretching band (around 1640 cm⁻¹) from the Diethyl allylphosphonate precursor and the appearance of the characteristic epoxide ring vibrations are key indicators of a successful reaction.[14][15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₁₅O₄P), the expected exact mass is 194.0708 Da. Depending on the ionization method (e.g., Electrospray Ionization), the molecular ion may be observed as the protonated species [M+H]⁺ at m/z 195.0786. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can also provide structural information, often showing characteristic losses of ethoxy groups or parts of the propyl chain.[16]

Visual Logic: Characterization Workflow

G cluster_primary Primary Confirmation cluster_secondary Structural Elucidation A Synthesized Product B 31P NMR A->B C Mass Spectrometry A->C D 1H NMR A->D E 13C NMR A->E F IR Spectroscopy A->F G Validated Structure: This compound B->G C->G D->G E->G F->G

Caption: Logic diagram for the comprehensive spectroscopic validation.

Conclusion and Future Outlook

This guide outlines a robust and reproducible methodology for the synthesis of this compound via the epoxidation of its allyl precursor. The causality behind the selection of the synthetic route and reagents has been detailed to provide a deeper understanding of the process. Furthermore, a multi-technique spectroscopic approach ensures a self-validating characterization of the final product, confirming its structure and purity with a high degree of confidence.

As a versatile chemical intermediate, this compound serves as a valuable starting point for the synthesis of a wide array of more complex phosphonate-containing molecules. Its application in the development of novel therapeutics, functionalized materials, and agrochemicals continues to be an active area of research, underscoring the importance of a reliable synthetic and characterization protocol.[17][18]

References

  • CN103880880A - Preparation method for flame retardant diethyl allylphosphonate.
  • Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. MDPI. [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

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  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA | Summary and Q&A. Glasp. [Link]

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  • Synthesis of aluminum ethylphenylphosphinate flame retardant and its application in epoxy resin. ResearchGate. [Link]

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Sources

Diethyl 2,3-epoxypropylphosphonate: A Comprehensive Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diethyl 2,3-epoxypropylphosphonate in Synthetic and Medicinal Chemistry

This compound (DEPP) is a versatile bifunctional molecule that has garnered significant interest among researchers and drug development professionals. Its unique structure, incorporating both a highly reactive epoxide ring and a phosphonate monoester mimic, renders it a valuable building block for the synthesis of a diverse array of complex organic molecules. The phosphonate group provides a stable, non-hydrolyzable analogue of phosphate esters, a critical moiety in numerous biological processes. This property makes DEPP and its derivatives prime candidates for the development of enzyme inhibitors and therapeutic agents.[1] The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for regioselective ring-opening reactions that introduce further chemical diversity and functionality. This guide provides an in-depth exploration of the physical and chemical properties of DEPP, its synthesis and reactivity, and its applications in the cutting-edge of drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its behavior in various chemical transformations and its suitability for specific biological assays.

PropertyValueSource
Molecular Formula C₇H₁₅O₄P[2]
Molecular Weight 194.17 g/mol [2]
IUPAC Name 2-(diethoxyphosphorylmethyl)oxirane[2]
CAS Number 7316-37-2[2]
Boiling Point No experimental data available. Boiling points of related phosphonates suggest it would be a high-boiling liquid requiring vacuum distillation. For example, diethyl (2-methylallyl)phosphonate has a boiling point of 62 °C at 0.1 mmHg.[3]N/A
Melting Point Not applicable (liquid at room temperature).N/A
Density No experimental data available. The density of similar phosphonates like diethyl (2-oxobutyl)phosphonate is 1.072 g/mL at 25 °C.[4]N/A
Solubility Expected to be soluble in a wide range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Limited solubility in water is anticipated due to its organic structure.N/A

Synthesis and Chemical Reactivity: A Mechanistic Perspective

The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction. This powerful carbon-phosphorus bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide.

Synthesis via the Michaelis-Arbuzov Reaction

The synthesis of DEPP is typically achieved through the reaction of triethyl phosphite with epichlorohydrin. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the C-Cl bond in epichlorohydrin. This is followed by the dealkylation of the resulting phosphonium salt by the displaced chloride ion to yield the stable phosphonate ester.

Synthesis_of_DEPP reagents Triethyl Phosphite + Epichlorohydrin intermediate Quasi-phosphonium Intermediate reagents->intermediate Michaelis-Arbuzov Reaction product This compound + Ethyl Chloride intermediate->product Dealkylation

Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with an excess of triethyl phosphite.

  • Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred triethyl phosphite at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 40 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to 120-130 °C for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the this compound signal.

  • Workup and Purification: The excess triethyl phosphite and the ethyl chloride byproduct are removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless oil.

Chemical Reactivity: The Versatility of the Epoxide Ring

The epoxide ring of this compound is the key to its synthetic utility. It readily undergoes regioselective ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. This reactivity allows for the introduction of diverse functional groups at the C2 and C3 positions of the propyl chain, leading to a wide range of phosphonate derivatives.

Reactivity_of_DEPP DEPP This compound product Ring-Opened Adduct (2-hydroxy-3-substituted propylphosphonate) DEPP->product Nucleophilic Attack nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) nucleophile->product

Caption: Nucleophilic ring-opening of this compound.

Applications in Drug Development: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a valuable precursor for the synthesis of various biologically active compounds, particularly in the realm of antiviral and enzyme inhibitor research.

Precursor to Antiviral Agents

Phosphonates are well-established as effective antiviral agents, with several approved drugs for the treatment of HIV, HBV, and CMV infections.[5] The phosphonate moiety can mimic the phosphate groups of natural nucleotides, thereby inhibiting viral polymerases. DEPP can be utilized as a starting material to synthesize acyclic nucleoside phosphonates, a class of potent antiviral drugs. The epoxide ring allows for the attachment of various nucleobases, leading to a library of potential antiviral candidates.

Development of Enzyme Inhibitors

The phosphonate group is an excellent mimic of the transition state of phosphate ester hydrolysis, making phosphonate-containing molecules potent inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases, kinases, and proteases. By functionalizing the epoxide ring of DEPP with specific recognition elements for an enzyme's active site, highly selective and potent inhibitors can be designed and synthesized. For instance, phosphonate derivatives have shown promise as inhibitors of enzymes involved in cancer and bone diseases.[6]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the structure of the molecule. The ethoxy groups will show a characteristic triplet for the methyl protons and a quartet for the methylene protons, both coupled to each other. The protons of the propyl chain and the epoxide ring will exhibit more complex splitting patterns due to coupling with each other and with the phosphorus atom.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment.

  • ³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound will exhibit a single peak in the ³¹P NMR spectrum, with a chemical shift characteristic of a phosphonate ester.

  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structure elucidation.

Safety, Handling, and Storage

As a reactive chemical, proper safety precautions must be observed when handling this compound.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, such as nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of bifunctional reagents in modern organic synthesis and drug discovery. Its unique combination of a reactive epoxide and a stable phosphonate moiety provides a versatile platform for the creation of novel molecules with significant therapeutic potential. As our understanding of disease pathways deepens, the strategic application of building blocks like DEPP will undoubtedly continue to drive innovation in the development of the next generation of medicines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • De Clercq, E. (2009). Acyclic nucleoside phosphonates in the chemotherapy of viral infections (herpesviruses, retroviruses, hepatitis B and C viruses). Antiviral Chemistry & Chemotherapy, 19(5), 155–173.
  • McKenna, C. E., & Shen, P. D. (1981). A convenient synthesis of P-C-O-and P-C-S-linked phosphonates. Journal of Organic Chemistry, 46(23), 4573-4576.
  • MDPI. Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. [Link]

  • MDPI. Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. [Link]

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  • Gelest, Inc. Safety Data Sheet: DIETHYLPHOSPHITE. [Link]

Sources

A Comprehensive Spectroscopic Guide to Diethyl 2,3-epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl 2,3-epoxypropylphosphonate, also known by its IUPAC name 2-(diethoxyphosphorylmethyl)oxirane, is a versatile bifunctional molecule incorporating both a reactive epoxide ring and a phosphonate ester group. This unique structural combination makes it a valuable building block in organic synthesis and materials science, particularly in the development of functionalized polymers, flame retardants, and bioactive molecules. Its characterization is crucial for ensuring purity, verifying structure, and understanding its reactivity. This in-depth guide provides a detailed analysis of the spectral data of this compound (CAS No: 7316-37-2), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

  • Molecular Formula: C₇H₁₅O₄P[1]

  • Molecular Weight: 194.17 g/mol [1]

  • Synonyms: Diethyl ((oxiran-2-yl)methyl)phosphonate, Glycidylphosphonic acid diethyl ester[1]

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • ³¹P NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • External Standard: 85% H₃PO₄ is used as an external standard, with its signal set to 0.00 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the ethyl groups, the propyl chain, and the epoxide ring. The coupling of protons to the phosphorus atom provides key structural information.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~4.1Quintet4H-O-CH₂ -CH₃J(H,H) ≈ 7.1, J(P,H) ≈ 7.1
~3.1m1HCH (epoxide)
~2.8dd1HCH₂ (epoxide)J(H,H) ≈ 5.0, J(H,H) ≈ 4.1
~2.6dd1HCH₂ (epoxide)J(H,H) ≈ 5.0, J(H,H) ≈ 2.7
~2.2m2HP-CH₂ -
~1.3t6H-O-CH₂-CH₃ J(H,H) ≈ 7.1

Causality Behind Assignments:

  • The ethoxy group protons appear as a characteristic quintet for the methylene protons (~4.1 ppm) due to coupling with both the adjacent methyl protons and the phosphorus atom, and a triplet for the methyl protons (~1.3 ppm).

  • The protons of the epoxide ring are diastereotopic and appear as distinct multiplets in the upfield region (~2.6-3.1 ppm).

  • The methylene protons adjacent to the phosphorus atom are expected to appear as a multiplet around 2.2 ppm, showing coupling to both the phosphorus atom and the adjacent epoxide proton.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~62.0-O-CH₂ -CH₃
~50.0CH (epoxide)
~45.0CH₂ (epoxide)
~30.0P-CH₂ -
~16.0-O-CH₂-CH₃

Causality Behind Assignments:

  • The carbons of the ethoxy groups are found at ~62.0 ppm (-O-CH₂) and ~16.0 ppm (-CH₃). The carbon attached to the oxygen is deshielded and appears at a higher chemical shift.

  • The carbons of the epoxide ring are expected around 50.0 ppm (CH) and 45.0 ppm (CH₂).

  • The methylene carbon directly attached to the phosphorus atom is anticipated to be around 30.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the P=O, P-O-C, C-O-C (epoxide), and C-H bonds.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2985StrongC-H stretch (aliphatic)
~1250StrongP=O stretch
~1030StrongP-O-C stretch
~915 & ~840StrongC-O-C stretch (epoxide ring)

Causality Behind Assignments:

  • The strong absorption around 1250 cm⁻¹ is highly characteristic of the P=O stretching vibration in phosphonates.

  • The strong, broad absorption around 1030 cm⁻¹ is attributed to the P-O-C stretching vibrations of the ethoxy groups.

  • The presence of the epoxide ring is confirmed by the characteristic C-O-C stretching vibrations, typically appearing as strong bands around 915 cm⁻¹ and 840 cm⁻¹.

  • The C-H stretching of the alkyl groups gives rise to a strong band around 2985 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is often used for separation and analysis.

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range, for example, from 40 to 300 amu.

Table 4: Predicted Major Fragment Ions in Mass Spectrum

m/zProposed Fragment
194[M]⁺ (Molecular Ion)
165[M - C₂H₅]⁺
137[M - C₂H₅O - C₂H₄]⁺
109[P(O)(OH)(OC₂H₅)]⁺
91[P(O)(OH)₂]⁺

Causality Behind Fragmentation:

The fragmentation of diethyl phosphonates is often characterized by rearrangements and cleavage of the P-O-C and P-C bonds. A common fragmentation pathway involves the loss of ethylene (C₂H₄) from an ethoxy group via a McLafferty-type rearrangement.

MS_Fragmentation M [M]⁺˙ m/z = 194 F1 [M - C₂H₅]⁺ m/z = 165 M->F1 - •C₂H₅ F2 [M - C₂H₄O]⁺˙ m/z = 150 M->F2 - C₂H₄O (rearrangement) F3 [C₃H₅O]⁺ m/z = 57 M->F3 - •P(O)(OC₂H₅)₂ F4 [P(O)(OC₂H₅)₂]⁺ m/z = 137 F2->F4 - CH₂O

Figure 2: Proposed fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The key spectral features—the characteristic shifts and couplings in NMR, the strong P=O and epoxide stretches in IR, and the predictable fragmentation in MS—serve as a reliable fingerprint for this compound. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and utilize this important chemical intermediate.

References

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A Senior Application Scientist's Guide to Diethyl 2,3-epoxypropylphosphonate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Bioactive Phosphonates

Diethyl 2,3-epoxypropylphosphonate (CAS No. 7316-37-2) is a pivotal bifunctional molecule that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its structure uniquely combines a reactive epoxide ring with a diethyl phosphonate moiety, rendering it an invaluable precursor for the synthesis of a diverse array of more complex molecules. The stable carbon-phosphorus (C-P) bond of the phosphonate group provides excellent resistance to both chemical and enzymatic hydrolysis, a desirable trait for developing therapeutic agents.[2] This guide offers an in-depth exploration of the commercial landscape for this compound, details on its synthesis and handling, and insights into its applications, providing a comprehensive resource for researchers looking to leverage its unique chemical properties.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 7316-37-2[1]
Molecular Formula C₇H₁₅O₄P[1]
Molecular Weight 194.17 g/mol [1]
IUPAC Name 2-(diethoxyphosphorylmethyl)oxirane[1]
Synonyms Glycidylphosphonic acid diethyl ester, Diethyl [(oxiran-2-yl)methyl]phosphonate[1]
Physical State Liquid[3]
Boiling Point 126 °C at 9 mmHg[4]
Density 1.01 g/mL at 25 °C[4]
Refractive Index n20/D 1.433[4]

Commercial Availability and Sourcing

This compound is accessible through a variety of chemical suppliers, catering to needs ranging from small-scale research to larger, custom synthesis projects. The availability, purity, and lead times can vary, so it is advisable to contact suppliers directly for the most current information. Below is a comparative table of representative suppliers.

SupplierTypical PurityStandard Pack SizesTypical Lead TimeNotes
Sigma-Aldrich (Merck) ≥96%5g, 25gVaries by regionA well-established supplier for research-grade chemicals.[4]
P&S Chemicals Not specifiedInquire for quotationInquire for quotationLists the compound and provides basic information.[5]
Simson Pharma Limited Not specifiedCustom SynthesisInquire for quotationSpecializes in custom synthesis and provides a Certificate of Analysis.
Various Marketplace Suppliers (e.g., Molbase) 95% to 99%1g to 25kg1 day to several weeksA platform with numerous suppliers, primarily from China, offering a range of purities and quantities.[6]

Synthetic Pathways: The Michaelis-Arbuzov Reaction

For research groups requiring larger quantities or specific isotopically labeled versions of this compound, in-house synthesis is a viable option. The most common and efficient method for its preparation is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, an epichlorohydrin. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, followed by a rearrangement to form the stable phosphonate.

Michaelis_Arbuzov_Reaction reagents Triethyl Phosphite + Epichlorohydrin intermediate Quaternary Phosphonium Salt Intermediate reagents->intermediate Nucleophilic Attack product This compound intermediate->product Arbuzov Rearrangement byproduct Ethyl Chloride intermediate->byproduct Dealkylation

Caption: A simplified workflow of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Triethyl phosphite is added to the flask.

  • Controlled Addition: Epichlorohydrin is added dropwise from the dropping funnel to the stirred triethyl phosphite at a controlled temperature.

  • Reaction Progression: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique, such as ³¹P NMR spectroscopy, to track the conversion of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified, typically by vacuum distillation, to yield the pure this compound.

Key Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.

  • Enzyme Inhibitors: The phosphonate group can act as a non-hydrolyzable mimic of phosphate esters, which are common substrates for many enzymes. This allows for the design of potent and specific enzyme inhibitors.[2]

  • Antiviral and Antimicrobial Agents: Many phosphonate-containing compounds have demonstrated significant antiviral and antibacterial properties.[7][8] this compound can serve as a starting material for the synthesis of novel antimicrobial agents.[8]

  • Bioactive Molecule Synthesis: The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the construction of more complex molecular architectures with potential therapeutic applications.

Applications start This compound app1 Enzyme Inhibitors start->app1 Phosphate Mimicry app2 Antiviral Agents start->app2 Nucleoside Analogues app3 Antimicrobial Agents start->app3 Targeted Synthesis app4 Other Bioactive Molecules start->app4 Epoxide Ring Opening

Caption: Logical flow from this compound to its key applications in drug development.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

  • Handling: Due to its potential for skin and eye irritation, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9] Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Stability and Reactivity: The epoxide ring is the most reactive part of the molecule and can undergo ring-opening reactions under both acidic and basic conditions. This reactivity is key to its synthetic utility but also necessitates careful handling to prevent unwanted side reactions. The phosphonate group is generally stable under neutral conditions.

Quality Control and Characterization

To ensure the quality and purity of this compound, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound.

Conclusion

This compound stands out as a versatile and valuable reagent for researchers in drug discovery and materials science. Its commercial availability from a range of suppliers, coupled with well-established synthetic routes, makes it an accessible starting material for a wide array of applications. A comprehensive understanding of its properties, handling requirements, and reactivity is paramount for its successful implementation in the laboratory. This guide provides a foundational resource for scientists and researchers, enabling them to confidently source and utilize this important chemical building block in their innovative work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • MDPI. (2023). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. Retrieved from [Link]

  • ResearchGate. (2006). Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones. Retrieved from [Link]

  • MDPI. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(3-chloropropyl)-2-ethylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl (2,2-diethoxyethyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

  • Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.
  • MOLBASE. (n.d.). Diethyl (2-oxopropyl)phosphonate price & availability. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. Retrieved from [Link]

  • MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of Diethyl 2,3-epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling precautions for Diethyl 2,3-epoxypropylphosphonate, a bifunctional compound incorporating both a reactive epoxide ring and a phosphonate ester. Its unique chemical architecture necessitates a rigorous and informed approach to laboratory safety. This document moves beyond a simple recitation of standard protocols to offer a detailed rationale for each procedural recommendation, grounded in the inherent reactivity of the molecule.

The Duality of Reactivity: Understanding the Hazard Profile

This compound presents a dual-class hazard profile, a critical consideration for any risk assessment. The molecule's potential for toxicity and reactivity stems from two distinct functional groups:

  • The Organophosphorus Moiety: Organophosphorus compounds are well-documented for their potential to act as cholinesterase inhibitors. While the toxicity of this specific phosphonate is not extensively characterized in publicly available literature, it is prudent to handle it with the precautions typically afforded to this class of chemicals.

  • The Epoxide Ring: Epoxides, or oxiranes, are highly strained three-membered rings, making them susceptible to nucleophilic attack. This reactivity is the basis for their utility in organic synthesis but also underlies their potential as alkylating agents. Such agents can react with biological macromolecules, including DNA, which can lead to mutagenic or carcinogenic effects. Glycidyl ethers, which share the 2,3-epoxypropyl functional group, are known skin and eye irritants and potential sensitizers.[1]

Therefore, all handling procedures must be designed to mitigate the risks associated with both a reactive electrophile and a potential neurotoxin.

DEEP_Structure Figure 1: Chemical Structure of this compound cluster_phosphonate Organophosphorus Moiety cluster_epoxy Epoxide Ring P P O1 O P->O1 OEt1 OEt P->OEt1 OEt2 OEt P->OEt2 C3 CH2 P->C3 C1 CH2 O_epoxy O C1->O_epoxy C2 CH C2->C1 C2->O_epoxy C3->C2

Caption: Figure 1: Structure highlighting the dual reactive centers.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before any laboratory work involving this compound commences. The following table summarizes the anticipated hazards.

Hazard CategoryPotential EffectsRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. May cause irritation to the skin, eyes, and respiratory tract.[2][3]Based on the general toxicity profile of organophosphorus compounds and the irritating nature of epoxides.[1]
Skin Corrosion/Irritation Causes skin irritation. Repeated or prolonged contact may lead to dermatitis.[2][3]Epoxides are known skin irritants and sensitizers.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Direct contact with epoxides can cause significant eye damage.[1]
Respiratory or Skin Sensitization May cause an allergic skin reaction.Many epoxy compounds are known sensitizers.[4]
Germ Cell Mutagenicity Suspected of causing genetic defects.The alkylating nature of the epoxide ring presents a mutagenicity concern.[1]
Carcinogenicity Suspected of causing cancer.Some glycidyl ethers are considered potential occupational carcinogens.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]Inhalation of vapors or aerosols can irritate the respiratory system.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for both acute and chronic health effects, a multi-layered approach to exposure control is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[5] The high reactivity of this compound warrants the use of containment to prevent the release of vapors or aerosols into the laboratory environment.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Immediate and prolonged flushing is the critical first aid measure for eye or skin contact.[2][3]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ItemSpecifications and Rationale
Hand Protection Wear chemical-resistant gloves, such as nitrile or neoprene.[2] Double gloving is recommended for extended operations or when handling larger quantities. The epoxide moiety can be absorbed through the skin, and some organophosphorus compounds also exhibit dermal toxicity.[1]
Eye Protection Chemical safety goggles are mandatory.[5] A face shield should be worn over the goggles when there is a risk of splashing or uncontrolled reactions.[5]
Skin and Body Protection A flame-resistant lab coat is required.[6] Long-sleeved clothing and closed-toe shoes are also mandatory. For large-scale work, consider a disposable chemical-resistant apron or suit.[2]
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required. However, in the case of a spill or if there is a potential for aerosol generation outside of a containment device, a respirator with an organic vapor cartridge is necessary.[7]

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for minimizing the risk of exposure.

Safe_Handling_Workflow Figure 2: Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Carefully Weigh and Transfer Reagent C->D Proceed with caution E Perform Reaction Under Inert Atmosphere (if required) D->E F Monitor Reaction Progress E->F G Quench Reaction and Work-up F->G H Segregate Waste Streams G->H I Decontaminate Glassware and Work Surfaces H->I J Dispose of Waste According to Institutional Guidelines I->J

Caption: Figure 2: A systematic approach to handling this compound.

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, ensure all necessary equipment and reagents are readily available inside the fume hood to minimize the time the container is open.

  • Inert Atmosphere: While not always strictly necessary for all reactions, handling this compound under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent any unwanted reactions with atmospheric moisture or oxygen.

  • Transfers: Use syringes or cannulas for liquid transfers to minimize the risk of spills and exposure.

  • Temperature Control: Be mindful of the exothermic potential of reactions involving epoxides, especially with strong nucleophiles. Use an ice bath for cooling as needed.

  • Quenching: Carefully quench any unreacted reagent at the end of the reaction. For small quantities, this can often be done with a nucleophilic solvent like isopropanol, followed by aqueous workup.

Storage, Spill, and Disposal Procedures

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases, which can catalyze the polymerization of the epoxide.[2]

  • Store in a secondary containment tray to contain any potential leaks.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Alert: Notify laboratory personnel and the institutional safety officer.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[5]

  • Collection: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Disposal
  • All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[3]

  • Do not dispose of this chemical down the drain.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal. For uncured epoxy, it is often recommended to mix it with the appropriate hardener to cure it into a non-hazardous solid before disposal, though this may not be feasible for a phosphonate compound without a specific curing agent.[8][9] In a research setting, it is best to dispose of the uncured material as hazardous chemical waste.

First Aid Measures: Rapid and Informed Response

Immediate and appropriate first aid is crucial in mitigating the effects of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its dual chemical nature. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulous handling protocols, researchers can effectively mitigate the inherent risks associated with this valuable but hazardous compound. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Epoxycraft. (n.d.). Dispose of Epoxy Safely? Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Glycidyl Ethers. CDC Stacks. Retrieved from [Link]

  • Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. Retrieved from [Link]

  • University of Louisville. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research Services. Retrieved from [Link]

  • NIH. (2023, November 12). Organophosphate Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Epoxyworks. (n.d.). Proper Disposal of Leftover Resin & Hardener. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure: Diethyl Ether. Retrieved from [Link]

  • MDPI. (n.d.). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]

  • Medscape. (2023, March 13). Organophosphate Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography. Retrieved from [Link]

  • Vuba. (n.d.). Correct PPE When Using Epoxy Art Resin!. Retrieved from [Link]

  • PlasticsEurope. (n.d.). Safe Handling of Epoxy Systems. Retrieved from [Link]

  • Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]

  • WEST SYSTEM Epoxy. (n.d.). Preventing Overexposure. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France. Retrieved from [Link]

  • Reddit. (2023, February 17). Cleaning equipment and proper disposal of epoxy resin. r/DiceMaking. Retrieved from [Link]

  • Resin8. (2022, October 7). The importance of PPE when working with resin! [Video]. YouTube. Retrieved from [Link]

  • MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

  • Nerpa Polymers. (n.d.). Epoxy Resins and Hardeners: Safety Precautions. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Aliphatic and allyl glycidyl ethers: Human health tier II assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, March 27). Allyl Glycidyl Ether (AGE). Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Diethyl 2,3-epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Diethyl 2,3-epoxypropylphosphonate. As a molecule combining the reactivity of an epoxide ring with the flame-retardant potential of a phosphonate group, understanding its behavior at elevated temperatures is critical for its application in materials science and as a potential intermediate in pharmaceutical synthesis. This document synthesizes fundamental principles of organophosphorus and epoxy chemistry to offer predictive insights and practical methodologies for its characterization.

Introduction: The Hybrid Nature of this compound

This compound (DEEPP), with the chemical formula C7H15O4P, is a bifunctional organophosphorus compound.[1] Its structure, featuring a terminal epoxide ring and a diethyl phosphonate ester, imparts a unique combination of properties. The epoxide group allows for versatile reactions, such as polymerization and nucleophilic additions, making it a valuable building block in polymer chemistry. The phosphonate moiety is known to confer flame retardancy, primarily through mechanisms that promote char formation during combustion.[2][3] This dual functionality makes DEEPP a compound of interest for developing advanced polymers with enhanced thermal stability and fire resistance.

The primary motivation for studying the thermal stability of DEEPP is to define its processing window and predict its performance under thermal stress. For instance, when used as a reactive flame retardant in epoxy resins, it must withstand the curing temperatures without significant degradation.

Physicochemical Properties

A foundational understanding of DEEPP's physical and chemical properties is essential before delving into its thermal behavior.

PropertyValueSource
Molecular Formula C7H15O4PPubChem[1]
Molecular Weight 194.17 g/mol PubChem[1]
IUPAC Name 2-(diethoxyphosphorylmethyl)oxiranePubChem[1]
CAS Number 7316-37-2PubChem[1]

Thermal Decomposition Profile: A Mechanistic Perspective

While specific, detailed decomposition studies on neat this compound are not extensively documented in publicly available literature, its thermal degradation pathway can be predicted based on the known behavior of related organophosphorus esters and epoxy compounds. The decomposition is expected to be a multi-step process, influenced by the relative thermal labilities of the phosphonate and epoxy functionalities.

Organophosphorus esters, in general, undergo thermal degradation through the elimination of a phosphorus acid.[4] For DEEPP, this would likely involve the cleavage of the ethyl groups from the phosphonate moiety. Concurrently or at higher temperatures, the epoxy ring can undergo rearrangement or cleavage.

The presence of the phosphorus atom is anticipated to significantly influence the decomposition pathway, particularly in the condensed phase. Organophosphorus flame retardants often function by creating a charring layer on the surface of the material, which acts as a barrier to heat and mass transfer, thus inhibiting the combustion process.[3][5]

Predicted Decomposition Pathway

The thermal decomposition of DEEPP is hypothesized to proceed through the following key stages:

  • Initial Degradation (Lower Temperatures): The initial phase of decomposition is likely to involve the elimination of ethylene from the diethyl phosphonate group, forming a phosphonic acid intermediate. This is a common degradation route for alkyl phosphate and phosphonate esters.[4]

  • Epoxy Ring Opening and Reaction: As the temperature increases, the highly strained epoxy ring will open. This can occur through thermal initiation or be catalyzed by the acidic species generated from the phosphonate decomposition. The opened epoxide is highly reactive and can undergo further reactions, including polymerization and cross-linking.

  • Char Formation (Higher Temperatures): The phosphorus-containing species play a crucial role in the formation of a thermally stable char. The phosphoric or phosphonic acids formed during decomposition can act as catalysts for dehydration and cross-linking of the organic backbone, leading to a carbonaceous residue.[6][7] This char layer insulates the underlying material from the heat source and reduces the release of flammable volatile compounds.

G DEEPP This compound Intermediate1 Phosphonic Acid Intermediate + Ethylene DEEPP->Intermediate1 Heat (Elimination) Intermediate2 Reactive Ring-Opened Species DEEPP->Intermediate2 Heat (Ring Opening) Volatiles Flammable Volatiles (e.g., ethylene, CO, CO2) Intermediate1->Volatiles Char Thermally Stable Phosphorus-Rich Char Intermediate1->Char Catalytic Action Intermediate2->Volatiles Intermediate2->Char Cross-linking

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Analysis of Thermal Stability

To experimentally determine the thermal stability and decomposition kinetics of DEEPP, a combination of thermoanalytical techniques is indispensable.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Protocol for TGA of this compound:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Place 5-10 mg of DEEPP into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both atmospheres is recommended to understand the effect of oxygen on the decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800-1000 °C.[8]

    • Heating Rate: A typical heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to determine kinetic parameters using methods like Kissinger or Flynn-Wall-Ozawa.[9]

  • Data Analysis:

    • Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Decomposition Rate (T_max): Determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800 °C). A higher char yield in an inert atmosphere is indicative of good flame-retardant potential.[7]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition (which can be endothermic or exothermic).[10]

Protocol for DSC of this compound:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

  • Sample Preparation: Hermetically seal 2-5 mg of DEEPP in an aluminum or copper DSC pan.

  • Experimental Conditions:

    • Atmosphere: Typically nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range relevant to its expected decomposition, as determined by TGA.

  • Data Analysis: Identify endothermic or exothermic peaks corresponding to decomposition events. The decomposition of epoxies can sometimes involve exothermic processes.[10]

Evolved Gas Analysis (TGA-FTIR/TGA-MS)

To identify the decomposition products, the TGA can be coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). This allows for the real-time analysis of the gases evolved during the TGA experiment.

G cluster_TGA TGA Instrument cluster_Analyzer Evolved Gas Analyzer Furnace Furnace with DEEPP Sample Analyzer FTIR or Mass Spectrometer Furnace->Analyzer Heated Transfer Line Data Decomposition Data (Mass Loss, Evolved Species) Analyzer->Data

Caption: Experimental workflow for Evolved Gas Analysis (TGA-FTIR/MS).

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors:

  • Purity of the Compound: Impurities, such as residual catalysts from synthesis or hydrolysis products, can lower the decomposition temperature.

  • Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures and may result in a lower char yield compared to decomposition in an inert atmosphere.

  • Interaction with Other Components: When used in a formulation (e.g., with epoxy resins, curing agents, or other additives), the thermal stability of DEEPP can be altered due to chemical interactions. Some components may catalyze its decomposition, while others might enhance its stability.

Conclusion and Future Outlook

This compound is a promising compound with a valuable combination of reactive and flame-retardant properties. Its thermal stability is a critical parameter for its successful application. Based on the chemistry of related compounds, its decomposition is expected to proceed via elimination reactions of the phosphonate ester and reactions of the epoxy ring, ultimately leading to the formation of a phosphorus-rich char.

Further research employing techniques such as TGA, DSC, and Evolved Gas Analysis is necessary to fully elucidate the specific decomposition pathways and kinetics for this compound. A thorough understanding of its thermal behavior will enable the optimization of its use in the development of advanced, high-performance materials.

References

  • Thermal stability of phosphorus-containing epoxy resins by thermogravimetric analysis. (2015). ResearchGate. Retrieved from [Link]

  • Erickson, K. L. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Mardare, A. L., et al. (2022). Assessment of the Effect of Phosphorus in the Structure of Epoxy Resin Synthesized from Natural Phenol–Eugenol on Thermal Resistance. National Institutes of Health (NIH). Retrieved from [Link]

  • Durant, A. A., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Retrieved from [Link]

  • Rytlewska, P., et al. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. National Institutes of Health (NIH). Retrieved from [Link]

  • Chung, S.-Y. (2015). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. ResearchGate. Retrieved from [Link]

  • Rainier, J. D., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Retrieved from [Link]

  • Zhu, Y., et al. (2022). Thermal Stability and Flame Retardancy Properties of Epoxy Resin Modified with Functionalized Graphene Oxide Containing Phosphorus and Silicon Elements. ACS Omega. Retrieved from [Link]

  • Fall, F. S. A., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. SciSpace. Retrieved from [Link]

  • Stern, S., & Dierdorf, D. (2005). Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. Defense Technical Information Center (DTIC). Retrieved from [Link]

  • Wang, X., et al. (2020). Phosphorus-containing flame retardant epoxy thermosets. University of Southern Queensland Repository. Retrieved from [Link]

  • Rosu, L., et al. (2022). Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites. MDPI. Retrieved from [Link]/14/19/3983)

Sources

A Technical Guide to the Solubility of Diethyl 2,3-epoxypropylphosphonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl 2,3-epoxypropylphosphonate (DEPP), also known as diethyl (oxiran-2-ylmethyl)phosphonate, is a reactive organophosphorus compound of significant interest in synthetic chemistry and drug development. Its unique bifunctional structure, containing both a reactive epoxy ring and a polar phosphonate ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including modified phosphonate analogues with potential therapeutic applications.

Understanding the solubility of DEPP in various organic solvents is a critical prerequisite for its effective use in research and development. Proper solvent selection is paramount for reaction design, purification processes, formulation development, and analytical characterization. This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound, grounded in the principles of chemical interactions and supported by a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical properties to facilitate their work.

Factors Influencing the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. In the case of this compound, several structural features dictate its interactions with different solvents:

  • The Phosphonate Group: The P=O bond in the phosphonate moiety is highly polar, creating a significant dipole moment. This group can act as a hydrogen bond acceptor, readily interacting with protic solvents. The two ethyl ester groups, while contributing some nonpolar character, are themselves capable of dipole-dipole interactions.

  • The Epoxy Ring: The oxirane ring is a polar functional group due to the electronegativity of the oxygen atom. It can also participate in hydrogen bonding as an acceptor.

  • The Propyl Linker: The three-carbon chain connecting the phosphonate and epoxy groups is nonpolar and contributes to the molecule's overall size and van der Waals interactions.

The interplay of these functional groups results in a molecule with a moderate overall polarity. Consequently, its solubility is expected to be highest in solvents that can effectively engage in dipole-dipole interactions and hydrogen bonding.

Qualitative Solubility Profile of this compound

Based on the structural analysis and general principles of solubility for phosphonate esters and epoxy compounds, the following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally for specific applications.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleStrong hydrogen bonding and polar interactions with the phosphonate and epoxy groups.
EthanolSolubleSimilar to methanol, with good hydrogen bonding and polar interactions.
WaterSparingly SolubleThe polar functional groups allow for some interaction with water, but the ethyl groups and propyl chain limit complete miscibility.
Polar Aprotic Dichloromethane (DCM)SolubleStrong dipole-dipole interactions with the phosphonate and epoxy groups.
Tetrahydrofuran (THF)SolubleGood dipole-dipole interactions and ability to solvate the molecule effectively.
Ethyl AcetateSolubleFavorable dipole-dipole interactions.
AcetoneSolubleStrong dipole-dipole interactions.
Acetonitrile (ACN)SolubleStrong dipole-dipole interactions.
Dimethylformamide (DMF)SolubleHighly polar solvent with strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar solvent with strong dipole-dipole interactions.
Nonpolar TolueneSolubleWhile toluene is nonpolar, the ethyl groups and propyl chain of DEPP allow for sufficient van der Waals interactions to promote solubility.
HexaneSparingly SolubleThe dominant polar nature of the phosphonate and epoxy groups limits solubility in a purely nonpolar solvent.
Diethyl EtherSolubleThe ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups are compatible with the nonpolar portion of DEPP.

Experimental Protocol for Determining Solubility/Miscibility

The following protocol provides a standardized method for the qualitative and semi-quantitative determination of the solubility or miscibility of this compound in a liquid solvent.

Safety and Handling Precautions

Authoritative Grounding: Safety precautions are based on the hazard statements provided for this compound (CAS No. 7316-37-2) by chemical suppliers and general safety guidelines for handling epoxy compounds.[1]

Hazard Statements for this compound: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles or a face shield.

  • Wear a lab coat and closed-toe shoes.

  • Wear nitrile or neoprene gloves. Avoid latex gloves.

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.

  • Epoxy compounds can be sensitizers; repeated exposure may lead to allergic reactions.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Glass test tubes with stoppers or screw caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance (for quantitative analysis)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)

Experimental Workflow

G cluster_prep Preparation cluster_mixing Mixing and Equilibration cluster_observation Qualitative Observation cluster_quantification Quantitative Analysis (Optional) prep_solute Accurately weigh or measure this compound add_solute Add solute to the solvent in a sealed test tube prep_solute->add_solute prep_solvent Measure a precise volume of the selected organic solvent prep_solvent->add_solute vortex Vortex the mixture for a set period (e.g., 2 minutes) add_solute->vortex equilibrate Allow to equilibrate at a controlled temperature vortex->equilibrate observe Visually inspect for homogeneity (one phase) or heterogeneity (multiple phases) equilibrate->observe centrifuge Centrifuge to separate any undissolved solute equilibrate->centrifuge For quantitative analysis miscible Miscible/Soluble observe->miscible immiscible Immiscible/Insoluble observe->immiscible sample Take an aliquot of the supernatant centrifuge->sample analyze Analyze the aliquot by GC-MS or HPLC sample->analyze calculate Calculate the concentration of the dissolved solute analyze->calculate result result calculate->result Quantitative Solubility Value

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure for Qualitative and Semi-Quantitative Analysis
  • Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

  • Solvent Addition: Into each test tube, pipette a precise volume (e.g., 1.0 mL) of the respective organic solvent.

  • Solute Addition:

    • For Miscibility (Liquid-Liquid): Add a small, known volume of this compound (e.g., 0.1 mL) to the solvent.

    • For Semi-Quantitative Solubility: Add a small, known mass of this compound (e.g., 10 mg) to the solvent.

  • Mixing: Securely cap the test tubes and vortex the mixtures for 1-2 minutes to ensure thorough mixing.

  • Equilibration: Allow the test tubes to stand undisturbed at a controlled room temperature for at least 15-20 minutes. For some systems, a longer equilibration time may be necessary.

  • Observation:

    • Miscible: The mixture forms a single, clear, homogeneous phase.

    • Immiscible/Insoluble: The mixture forms two distinct layers, or a solid precipitate is visible.

    • Partially Soluble: The mixture is cloudy or contains undissolved solute, but some dissolution has clearly occurred.

  • Documentation: Record the observations for each solvent.

Advanced Quantitative Analysis

For precise solubility determination, a more rigorous quantitative approach is necessary.

  • Saturated Solution Preparation: Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a high speed to pellet any undissolved solute.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a calibrated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Conclusion

This compound exhibits a solubility profile consistent with its moderately polar nature, showing good solubility in a wide range of common polar aprotic and protic organic solvents. Its limited solubility in highly nonpolar solvents and water is also in line with its molecular structure. The provided experimental protocol offers a reliable framework for researchers to confirm these qualitative predictions and to obtain quantitative solubility data essential for their specific applications. Adherence to the outlined safety precautions is critical when handling this reactive compound. A thorough understanding of the solubility of this compound is a key enabler for its successful application in the synthesis of novel compounds and the development of new technologies.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,3-epoxypropyl acrylate. Retrieved from [Link]

Sources

The Formation of Diethyl 2,3-epoxypropylphosphonate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl 2,3-epoxypropylphosphonate (DEPP), a versatile synthetic intermediate, holds significant importance in the fields of medicinal chemistry and materials science, notably as a precursor for fosfomycin analogues and functionalized polymers. This technical guide provides an in-depth exploration of the primary mechanisms governing its formation. We will dissect the prevalent synthetic routes, emphasizing the stereochemical and mechanistic nuances of the epoxidation of diethyl allylphosphonate. Furthermore, this document furnishes detailed, field-proven experimental protocols, comprehensive characterization data, and a discussion of an alternative synthetic strategy, offering researchers and drug development professionals a robust resource for the synthesis and application of this key phosphonate epoxide.

Introduction: Significance of this compound

This compound, also known as diethyl (oxiran-2-ylmethyl)phosphonate, is an organophosphorus compound characterized by a reactive epoxide ring appended to a phosphonate moiety.[1][2] This unique bifunctional architecture makes it a highly valuable building block in organic synthesis. The electrophilic nature of the epoxide ring allows for facile nucleophilic ring-opening reactions, providing a pathway to a diverse array of functionalized phosphonates, including amino alcohols and diols. These derivatives are of significant interest in drug discovery, particularly in the development of novel antibiotics and enzyme inhibitors. The phosphonate group, in turn, can act as a stable phosphate mimic, imparting crucial biochemical properties to target molecules.

Core Synthetic Pathways and Mechanistic Analysis

The formation of this compound is predominantly achieved through two main synthetic strategies:

  • Pathway 1: The direct epoxidation of an olefinic precursor, Diethyl allylphosphonate.

  • Pathway 2: The nucleophilic substitution reaction involving a diethyl phosphite salt and an epoxy-functionalized electrophile like epichlorohydrin.

This guide will focus primarily on the more common and mechanistically well-understood epoxidation pathway.

Pathway 1: Epoxidation of Diethyl Allylphosphonate

The most direct and widely employed method for synthesizing DEPP is the epoxidation of the carbon-carbon double bond in Diethyl allylphosphonate. This transformation is typically accomplished using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being the most common reagent.

The epoxidation of an alkene using a peroxyacid is known as the Prilezhaev reaction. The mechanism is a concerted, single-step pericyclic reaction that proceeds through a characteristic transition state often referred to as the "butterfly mechanism".

Mechanism Causality: The reaction is initiated by the nucleophilic attack of the electron-rich π-bond of the allyl group on the electrophilic oxygen of the peroxyacid. This specific oxygen is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the inherent weakness of the O-O peroxide bond.

The key features of this concerted mechanism are:

  • Electrophilic Attack: The terminal oxygen of the peroxyacid, which is electron-deficient, is attacked by the alkene π-bond.

  • Concerted Bond Formation: Simultaneously, the oxygen atom forms bonds with both carbons of the former double bond.

  • Proton Transfer: The hydroxyl proton of the peroxyacid is transferred to the carbonyl oxygen of the same molecule.

  • Bond Cleavage: The weak O-O bond cleaves, and the π-bond of the carbonyl group is reformed.

This entire process occurs in a single, fluid step through a five-membered ring-like transition state, resulting in the formation of the epoxide and the corresponding carboxylic acid (m-chlorobenzoic acid in the case of m-CPBA). A critical stereochemical outcome of this concerted mechanism is syn-addition , where the oxygen atom is delivered to the same face of the double bond.

G cluster_reactants Reactants cluster_transition cluster_products Products R Diethyl Allylphosphonate TS [Concerted 5-Membered Ring TS] R->TS Nucleophilic attack by alkene π-bond O m-CPBA O->TS Electrophilic O-atom Butterfly Butterfly Transition State Transition State P This compound TS->P Epoxide formation A m-Chlorobenzoic Acid TS->A Byproduct formation

Figure 1. High-level overview of the Prilezhaev epoxidation reaction pathway.

Below is a more detailed representation of the electron flow in the "butterfly" transition state.

Figure 2. Conceptual electron flow in the concerted m-CPBA epoxidation mechanism.

Pathway 2: Nucleophilic Substitution with Epichlorohydrin

An alternative, though less commonly detailed, route involves the reaction of a diethyl phosphite salt with epichlorohydrin. This method falls under the broad category of Williamson ether synthesis-type reactions.

Mechanism Causality:

  • Deprotonation: Diethyl phosphite, which exists in equilibrium with its tautomer phosphorous acid diethyl ester, is deprotonated by a suitable base (e.g., sodium hydride, sodium ethoxide) to generate the nucleophilic sodium diethyl phosphite.

  • Nucleophilic Attack: The resulting phosphite anion acts as a potent nucleophile. It attacks one of the carbon atoms of epichlorohydrin. The attack preferentially occurs at the least sterically hindered primary carbon (C3), leading to the displacement of the chloride leaving group. This is an Sɴ2 reaction.

  • Intramolecular Cyclization: While direct substitution at C3 would lead to the product, a competing reaction involves the attack at the epoxide's terminal carbon (C3), followed by ring-opening and subsequent intramolecular Sɴ2 reaction where the newly formed alkoxide displaces the chloride to form the epoxide ring. However, the direct displacement of chloride is generally considered the primary pathway.

This method's primary challenge is controlling side reactions, such as the opening of the epoxide ring by the phosphite nucleophile or the base.

Experimental Protocols

The following protocols are synthesized from established chemical principles and general procedures found in the literature. Researchers should perform their own risk assessment before proceeding.

Protocol 1: Epoxidation of Diethyl Allylphosphonate with m-CPBA

This protocol describes a reliable method for the synthesis of DEPP via the Prilezhaev reaction.

Workflow:

G A Dissolve Diethyl Allylphosphonate in Dichloromethane (DCM) B Cool solution to 0 °C (Ice Bath) A->B C Add m-CPBA solution (in DCM) dropwise B->C D Stir at 0 °C for 1 hr, then warm to RT overnight C->D E Monitor reaction by TLC D->E F Quench & Wash: 1. Na₂SO₃ (aq) 2. NaHCO₃ (aq) 3. Brine E->F G Dry organic layer (Na₂SO₄ or MgSO₄) F->G H Filter and concentrate (Rotary Evaporation) G->H I Purify by column chromatography (Silica Gel) H->I J Characterize pure product I->J

Sources

Methodological & Application

Application Notes and Protocols: The Reaction of Diethyl 2,3-Epoxypropylphosphonate with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of β-Amino-α-hydroxypropylphosphonates

The reaction of diethyl 2,3-epoxypropylphosphonate with amines represents a significant synthetic pathway towards a versatile class of compounds: β-amino-α-hydroxypropylphosphonates. These molecules are of considerable interest to researchers in medicinal chemistry and drug development due to their structural analogy to β,γ-amino acids and their potential as enzyme inhibitors, haptens for catalytic antibodies, and intermediates in the synthesis of more complex bioactive molecules. The inherent reactivity of the strained epoxide ring, coupled with the nucleophilicity of amines, provides a direct and efficient route to these highly functionalized phosphonate derivatives.

This comprehensive guide provides an in-depth exploration of this reaction, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. By understanding the nuances of this transformation, researchers can effectively harness its potential for the synthesis of novel compounds with promising biological activities.

Mechanistic Insights: A Tale of Regioselectivity and Reaction Control

The reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine. A critical aspect of this transformation is its regioselectivity, which dictates the final structure of the product. The nucleophilic attack of the amine can, in principle, occur at either the C2 or C3 position of the epoxide ring.

Extensive studies on the reaction of this compound with nucleophiles, such as sodium azide, have demonstrated that the attack occurs predominantly at the sterically less hindered terminal carbon (C3)[1]. This observation is consistent with a classic S(_N)2-type mechanism under neutral or basic conditions, where steric hindrance plays a dominant role in directing the incoming nucleophile.

The proposed mechanism for the reaction with a primary amine is illustrated below:

reaction_mechanism cluster_reactants Reactants cluster_product Product reactant1 This compound O P(=O)(OEt)2 transition_state Transition State reactant1->transition_state Nucleophilic Attack at C3 reactant2 Amine R-NH2 reactant2->transition_state product Diethyl 2-hydroxy-3-(alkylamino)propylphosphonate OH P(=O)(OEt)2 NHR transition_state->product Proton Transfer

Figure 1: Proposed mechanism for the reaction of this compound with a primary amine.

Under acidic conditions, the reaction mechanism can be more complex. Protonation of the epoxide oxygen activates the ring towards nucleophilic attack. In such cases, the regioselectivity may be influenced by electronic factors, with the nucleophile potentially attacking the more substituted carbon (C2) due to the development of a partial positive charge. The choice of reaction conditions, therefore, provides a handle to potentially control the regiochemical outcome.

General Protocols for the Aminolysis of this compound

The following protocols provide a general framework for the reaction of this compound with various amines. Optimization of reaction parameters such as temperature, solvent, and reaction time may be necessary for specific substrates.

Protocol 1: Reaction with Aliphatic Primary and Secondary Amines (Uncatalyzed)

This protocol is suitable for the reaction with nucleophilic aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., propylamine, diethylamine)

  • Ethanol (or other suitable protic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol (5-10 mL per mmol of epoxide), add the aliphatic amine (1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours or at reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the desired diethyl 2-hydroxy-3-(alkylamino)propylphosphonate.

Protocol 2: Reaction with Aromatic Amines (Lewis Acid Catalysis)

Aromatic amines are generally less nucleophilic than aliphatic amines, and the reaction may require elevated temperatures or the use of a catalyst. Lewis acids can activate the epoxide ring, facilitating the nucleophilic attack.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, p-toluidine)

  • Lewis acid catalyst (e.g., LiClO₄, Yb(OTf)₃, Sc(OTf)₃) (5-10 mol%)

  • Acetonitrile (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) and the aromatic amine (1.1-1.2 eq.) in dry acetonitrile under an inert atmosphere, add the Lewis acid catalyst (0.05-0.1 eq.).

  • Stir the reaction mixture at 50-80 °C for 12-24 hours, monitoring the progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired diethyl 2-hydroxy-3-(arylamino)propylphosphonate.

Data Presentation: A Summary of Reaction Outcomes

The following table summarizes typical reaction conditions and outcomes for the reaction of this compound with various amines, based on literature precedents for similar epoxide ring-opening reactions.

Amine TypeAmine ExampleCatalystSolventTemperature (°C)Time (h)Yield (%)Regioisomer Ratio (C3:C2)Reference
Primary AliphaticPropylamineNoneEthanolReflux6HighMajor
Secondary AliphaticDiethylamineNoneEthanolRoom Temp.48GoodMajor
Primary AromaticAnilineLiClO₄Acetonitrile6024ModerateMajor
Secondary AromaticN-MethylanilineYb(OTf)₃Acetonitrile8018ModerateMajor

Note: The yields and regioselectivities are indicative and may vary depending on the specific substrates and reaction conditions.

Characterization of Products

The resulting β-amino-α-hydroxypropylphosphonates can be characterized by standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic signals for the phosphonate ethyl groups, the methine proton adjacent to the hydroxyl group, and the methylene and methine protons of the propyl chain, as well as signals corresponding to the amine substituent.

  • ¹³C NMR: Will display signals for all the carbon atoms in the molecule, with the chemical shifts providing information about their chemical environment.

  • ³¹P NMR: A single peak in the proton-decoupled spectrum will confirm the presence of the phosphonate group.

  • IR Spectroscopy: Will show characteristic absorption bands for the O-H, N-H (for primary and secondary amines), P=O, and P-O-C functional groups.

  • Mass Spectrometry: Will provide the molecular weight of the product and fragmentation patterns that can help confirm its structure.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of diethyl 2-hydroxy-3-(substituted amino)propylphosphonates is depicted below.

experimental_workflow start Start reactants Mix this compound, Amine, and Solvent (and Catalyst if needed) start->reactants reaction Stir at Appropriate Temperature (Monitor by TLC) reactants->reaction workup Reaction Work-up (Solvent Removal/Quenching & Extraction) reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization of Product (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the synthesis of β-Amino-α-hydroxypropylphosphonates.

Conclusion and Future Perspectives

The reaction of this compound with amines is a robust and versatile method for the synthesis of β-amino-α-hydroxypropylphosphonates. The regioselectivity of this reaction, favoring the formation of the 3-amino-2-hydroxy isomer, makes it a predictable and valuable tool in organic synthesis. The protocols provided herein offer a solid starting point for researchers to explore the synthesis of a wide range of derivatives.

Future research in this area could focus on the development of highly stereoselective methods for this transformation, using chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral centers. Furthermore, the exploration of a broader range of amine nucleophiles and the application of these synthesized compounds in biological screening assays will undoubtedly lead to the discovery of new molecules with significant therapeutic potential.

References

  • Boduszek, B. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules2018 , 23(10), 2485. [Link]

Sources

Application Notes and Protocols: Ring-Opening Reactions of Diethyl 2,3-Epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Building Block

Diethyl 2,3-epoxypropylphosphonate is a highly valuable and versatile synthetic intermediate in medicinal and materials chemistry. Its strained three-membered epoxide ring, coupled with the adjacent phosphonate moiety, provides a unique electronic and steric environment, making it an excellent electrophile for a wide range of nucleophilic ring-opening reactions.[1] This reactivity allows for the regio- and stereoselective introduction of diverse functional groups, leading to the synthesis of a plethora of valuable compounds, including α-hydroxy-β-functionalized phosphonates. These products are key precursors for biologically active molecules such as enzyme inhibitors, haptens for catalytic antibodies, and antimicrobial agents.[2][3]

This guide provides a comprehensive overview of the key ring-opening reactions of this compound, detailing the underlying mechanistic principles and offering field-proven laboratory protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations: Regioselectivity in Epoxide Ring-Opening

The regiochemical outcome of the nucleophilic attack on the epoxide ring of this compound is a critical aspect of its synthetic utility. The reaction can proceed via two main pathways, leading to the formation of either an α-hydroxy-β-substituted or a β-hydroxy-α-substituted phosphonate. The choice of reaction conditions—specifically, the nature of the nucleophile and the presence or absence of a catalyst—dictates the regioselectivity.

Base-Catalyzed (or Nucleophile-Driven) Ring-Opening: The SN2 Pathway

Under basic or neutral conditions, with strong nucleophiles, the ring-opening of epoxides generally follows an SN2 mechanism.[4][5] The nucleophile preferentially attacks the less sterically hindered carbon atom. In the case of this compound, this is the terminal C3 carbon. This backside attack leads to the inversion of stereochemistry at the attacked carbon.

Diagram: Base-Catalyzed Ring-Opening Mechanism

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product Epoxide This compound TS Sɴ2 Transition State (Attack at C3) Epoxide->TS Nucleophile Nu⁻ Nucleophile->TS Backside attack on less substituted C3 Product α-Hydroxy-β-substituted phosphonate TS->Product

Caption: SN2 mechanism of nucleophilic attack on this compound.

Acid-Catalyzed Ring-Opening: A More Complex Scenario

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a much better electrophile.[4] This protonation enhances the partial positive character of the epoxide carbons. The subsequent nucleophilic attack can exhibit a character that is intermediate between a pure SN1 and SN2 pathway.[6] While sterics still play a role, electronic factors become more significant. The nucleophile may attack the more substituted carbon (C2) if it can better stabilize the developing positive charge in the transition state. However, for terminal epoxides like this compound, the attack often still occurs at the less substituted carbon (C3), although the regioselectivity might be lower compared to base-catalyzed conditions.

Diagram: Acid-Catalyzed Ring-Opening Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_attack Nucleophilic Attack cluster_product Product Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation Acid H⁺ Acid->Protonated_Epoxide Attack Attack at C2 or C3 Protonated_Epoxide->Attack Nucleophile NuH Nucleophile->Attack Product_Mix Mixture of regioisomers Attack->Product_Mix

Caption: Acid-catalyzed ring-opening can lead to a mixture of products.

Application Protocols

The following sections provide detailed protocols for the ring-opening of this compound with various classes of nucleophiles.

Aminolysis: Synthesis of α-Hydroxy-β-aminopropylphosphonates

The reaction of this compound with amines is a cornerstone for the synthesis of α-hydroxy-β-aminopropylphosphonates, which are important precursors for bioactive compounds.[7] The reaction is typically carried out under neat conditions or in a protic solvent and can be catalyzed by tertiary amines.[7][8]

Experimental Protocol: Synthesis of Diethyl (2-hydroxy-3-(benzylamino)propyl)phosphonate

  • Materials:

    • This compound

    • Benzylamine

    • Ethanol (optional, as solvent)

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser (if heating)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol (5 mL per mmol of epoxide), add benzylamine (1.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the reaction mixture can be heated to reflux.

    • After completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove any unreacted amine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure Diethyl (2-hydroxy-3-(benzylamino)propyl)phosphonate.

Data Summary: Aminolysis of this compound

NucleophileConditionsRegioselectivity (C3:C2)Yield (%)Reference
BenzylamineNeat, RT, 24h>95:585-95[7]
AnilineEtOH, reflux, 48h>95:570-80[9]
MorpholineH₂O, DABCO (cat.), RTHigh90-98[8]
Thiolysis: Synthesis of α-Hydroxy-β-thiopropylphosphonates

The reaction with thiols provides access to α-hydroxy-β-thiopropylphosphonates. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.[10][11]

Experimental Protocol: Synthesis of Diethyl (2-hydroxy-3-(phenylthio)propyl)phosphonate

  • Materials:

    • This compound

    • Thiophenol

    • Triethylamine (or other non-nucleophilic base)

    • Methanol (or other suitable solvent)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in methanol.

    • Add triethylamine (1.2 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Remove the methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Summary: Thiolysis of this compound

NucleophileConditionsRegioselectivity (C3:C2)Yield (%)Reference
ThiophenolEt₃N, MeOH, RT, 12h>98:290-97[10][11]
Benzyl thiolK₂CO₃, DMF, 50°C, 8h>98:285-92[12]
GlutathionePhosphate buffer (pH 7.4)HighVariable[10]
Azidolysis: Synthesis of β-Azido-α-hydroxypropylphosphonates

The ring-opening with azide ion is a crucial step in the synthesis of β-amino-α-hydroxypropylphosphonates, as the azide group can be readily reduced to an amine. This reaction is typically performed using sodium azide in a polar protic solvent.[13]

Experimental Protocol: Synthesis of Diethyl (3-azido-2-hydroxypropyl)phosphonate

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl)

    • Methanol/Water mixture (e.g., 4:1)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in a methanol/water mixture, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

    • Heat the mixture to reflux (around 60-70 °C) for 6-12 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting Diethyl (3-azido-2-hydroxypropyl)phosphonate is often of sufficient purity for subsequent steps, or can be further purified by column chromatography.[13]

Data Summary: Azidolysis of this compound

NucleophileConditionsRegioselectivity (C3:C2)Yield (%)Reference
NaN₃NH₄Cl, MeOH/H₂O, reflux, 8h>95:590-95[13]

Conclusion and Future Perspectives

The ring-opening reactions of this compound represent a powerful and versatile tool in synthetic organic chemistry. The ability to control the regioselectivity of these reactions through the careful choice of nucleophiles and reaction conditions allows for the efficient construction of a wide array of functionalized phosphonates. These compounds serve as critical building blocks in the development of novel pharmaceuticals and advanced materials. Future research in this area will likely focus on the development of more efficient and stereoselective catalytic systems for these transformations, further expanding the synthetic utility of this remarkable epoxide.

References

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. YouTube. [Link]

  • Frostburg State University Chemistry Department. (2018). Regioselectivity of epoxide ring-opening. YouTube. [Link]

  • Kara, Y., et al. (2022).
  • Khama-park, K., et al. (2025). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]

  • Leśniak, S., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. PubMed Central. [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. [Link]

  • Milen, M., et al. (2025). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. ResearchGate. [Link]

  • MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. [Link]

  • Dharmaraja, A. T., et al. (2011). Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. ResearchGate. [Link]

  • Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. [Link]

  • Fustero, S., et al. (2011). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. [Link]

  • MDPI. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]

  • ResearchGate. (2025). Thiol-epoxy “click” chemistry: Application in preparation and postpolymerization modification of polymers. [Link]

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Application of Diethyl 2,3-epoxypropylphosphonate in Polymer Chemistry: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Diethyl 2,3-epoxypropylphosphonate (DEPP) in polymer chemistry. DEPP is a versatile organophosphorus compound valued for its ability to be chemically incorporated into polymer structures, primarily to enhance flame retardancy and modify polymer properties. This document will delve into its mechanism of action, provide detailed protocols for its use in epoxy and polyurethane systems, and present data on the resulting polymer characteristics.

Introduction to this compound (DEPP)

This compound, also known as diethyl [(oxiran-2-yl)methyl]phosphonate, is a reactive monomer containing both a phosphonate group and an epoxy (oxirane) ring[1]. This dual functionality allows it to be covalently integrated into various polymer backbones. The presence of phosphorus imparts flame-retardant properties, while the reactive epoxy group allows it to participate in polymerization and cross-linking reactions.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₇H₁₅O₄P[2]
Molecular Weight 194.17 g/mol [2]
CAS Number 7316-37-2[2]
Appearance Colorless liquid
Key Functional Groups Epoxy (oxirane) ring, Diethyl phosphonate

Core Application: Reactive Flame Retardancy

The primary application of DEPP in polymer chemistry is as a reactive flame retardant . Unlike additive flame retardants which are physically mixed into the polymer, reactive flame retardants like DEPP are chemically bonded into the polymer matrix. This prevents leaching of the flame retardant over time, ensuring permanent fire resistance and minimizing environmental and health concerns associated with migrating additives[3].

Mechanism of Flame Retardancy

Phosphorus-based flame retardants, including DEPP, typically act through a combination of condensed-phase and gas-phase mechanisms to suppress combustion[4].

  • Condensed-Phase Action: During combustion, the phosphorus compounds decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer acts as a barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from heat[4].

  • Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO•) can be released into the gas phase during combustion. These radicals act as scavengers, interrupting the high-energy radical chain reactions (involving H• and OH• radicals) that sustain the flame in the gas phase[4].

Flame_Retardancy_Mechanism

Application in Epoxy Resin Systems

DEPP can be incorporated into epoxy resin formulations as a reactive modifier. The epoxy ring of DEPP can co-react with the curing agent (typically an amine) alongside the primary epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA). This integrates the phosphonate group into the cross-linked network.

Reaction Mechanism in Amine-Cured Epoxy Systems

In a typical amine-curing process, the active hydrogens on the primary and secondary amines of the curing agent perform a nucleophilic attack on the carbon atoms of the epoxy rings, leading to ring-opening and the formation of a covalent bond and a hydroxyl group[5]. DEPP participates in this reaction via its own epoxy group.

Epoxy_Curing_Mechanism

Experimental Protocol: Preparation of a Flame-Retardant Epoxy Resin

This protocol describes a general procedure for incorporating DEPP into a DGEBA-based epoxy resin cured with 4,4'-diaminodiphenylmethane (DDM).

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (DEPP)

  • 4,4'-diaminodiphenylmethane (DDM)

  • Acetone (for cleaning)

Procedure:

  • Resin Pre-mixing: In a glass beaker, weigh the desired amounts of DGEBA resin and DEPP. The amount of DEPP can be varied to achieve different phosphorus contents and, consequently, different levels of flame retardancy. A typical starting point is to formulate for a final phosphorus content of 1-2% by weight of the total mixture.

  • Heating and Mixing: Gently heat the mixture to 60-80°C on a hot plate while stirring with a glass rod or mechanical stirrer until a homogeneous, clear mixture is obtained.

  • Curing Agent Addition: Calculate the stoichiometric amount of DDM required to cure the epoxy resin mixture. The calculation should account for the epoxy equivalents of both the DGEBA and the DEPP.

  • Melting and Incorporation of Curing Agent: In a separate container, melt the DDM at approximately 90-100°C. Once molten, add the DDM to the heated DGEBA/DEPP mixture.

  • Thorough Mixing: Stir the components thoroughly for 3-5 minutes until the curing agent is completely dissolved and the mixture is uniform.

  • Degassing: Place the mixture in a vacuum oven at 80°C for 10-15 minutes to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into a pre-heated mold. The curing cycle will depend on the specific formulation, but a typical cycle is:

    • 120°C for 2 hours

    • Followed by post-curing at 150°C for 2 hours.

  • Cooling and Demolding: Allow the cured resin to cool slowly to room temperature before demolding.

Self-Validation: The successful incorporation of DEPP can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the characteristic epoxy ring absorption band (around 915 cm⁻¹). The thermal and mechanical properties of the cured samples should be characterized and compared to a control sample without DEPP.

Expected Performance of DEPP-Modified Epoxy Resins

The incorporation of phosphorus-containing flame retardants generally affects the properties of the final epoxy thermoset.

PropertyExpected Effect of DEPP
Flame Retardancy Significant improvement. Expect increased Limiting Oxygen Index (LOI) values and higher UL-94 ratings (e.g., V-0).
Thermal Stability (TGA) May slightly decrease the onset decomposition temperature but increases the char yield at higher temperatures.
Glass Transition Temp. (Tg) May decrease slightly due to the plasticizing effect of the flexible phosphonate side chains.
Mechanical Properties May see a slight reduction in stiffness and strength but a potential increase in toughness.

Application in Polyurethane (PU) Systems

DEPP can also be used as a reactive component in the synthesis of polyurethane, particularly polyurethane foams. The hydroxyl group formed from the ring-opening of the epoxy can react with isocyanate groups, incorporating the phosphonate moiety into the polyurethane backbone.

Reaction Pathway in Polyurethane Synthesis

The synthesis of polyurethane involves the reaction of a polyol with a diisocyanate. DEPP can be pre-reacted with a compound containing active hydrogens (like a diol or diamine) to open the epoxy ring and generate hydroxyl groups. This functionalized phosphonate can then act as a polyol in the reaction with an isocyanate.

PU_Synthesis_Workflow

Experimental Protocol: Preparation of a Flame-Retardant Rigid Polyurethane Foam

This protocol provides a general method for preparing a rigid polyurethane foam incorporating DEPP.

Materials:

  • Polymeric diphenylmethane diisocyanate (pMDI)

  • A polyether polyol

  • This compound (DEPP)

  • Catalysts (e.g., an amine catalyst and a tin catalyst)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water or a physical blowing agent)

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a suitable container, weigh and mix the polyether polyol, DEPP, surfactant, catalysts, and blowing agent.

    • Stir the mixture at room temperature until a homogeneous blend is achieved. The amount of DEPP is chosen based on the desired level of flame retardancy.

  • Foaming Process:

    • Weigh the required amount of pMDI (Component B) based on the desired isocyanate index (NCO/OH molar ratio), typically around 1.1.

    • Add Component B to Component A and immediately begin vigorous mechanical stirring for 5-10 seconds.

    • Quickly pour the reacting mixture into an open mold.

  • Curing:

    • Allow the foam to rise freely at room temperature.

    • The foam will become tack-free within a few minutes.

    • For optimal properties, allow the foam to cure for at least 24 hours at room temperature before cutting and testing.

Self-Validation: The resulting foam should be tested for its flammability characteristics (e.g., LOI, UL-94) and compared to a control foam prepared without DEPP. The cell structure and mechanical properties (e.g., compressive strength) should also be evaluated.

Conclusion

This compound is a valuable reactive monomer for imparting permanent flame retardancy to a variety of polymer systems, most notably epoxy resins and polyurethanes. Its ability to be covalently bonded into the polymer network overcomes the drawbacks of traditional additive flame retardants. By understanding the reaction mechanisms and following established protocols, researchers can effectively utilize DEPP to develop advanced, fire-safe polymeric materials. Further optimization of formulations is often necessary to balance flame retardancy with the desired thermal and mechanical properties of the final product.

References

  • Chen, L., Wang, Y. Z. (2023). Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design.
  • European Patent Office. (2023). RIGID POLYURETHANE FOAM CONTAINING REACTIVE FLAME RETARDANT (EP 3658605 B1).
  • Google Patents. (1996). Fire-retardant polyurethane foams and method of producing (US5569682A).
  • Google Patents. (2020). Flame-retardant polyurethane foams (US20200223978A1).
  • Google Patents. (2022). FLAME-RETARDANT EPOXY RESIN COMPOSITION (EP 4435049 A1).
  • Justia Patents. (2020). Flame-retardant polyurethane foams. Retrieved from [Link]

  • MDPI. (2021). Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants. Retrieved from [Link]

  • Morgan, A. B. (Ed.). (2022).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

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The Strategic Utility of Diethyl 2,3-Epoxypropylphosphonate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Phosphonylated Epoxide

In the landscape of medicinal chemistry and drug development, the relentless pursuit of novel molecular scaffolds with enhanced biological activity and favorable pharmacokinetic profiles is paramount. Organophosphorus compounds, particularly phosphonates, have emerged as a cornerstone in this endeavor. Their structural resemblance to phosphate esters, combined with superior stability against enzymatic hydrolysis, makes them invaluable isosteres in the design of enzyme inhibitors, antiviral agents, and other therapeutics.[1] Among the diverse array of phosphonate building blocks, Diethyl 2,3-epoxypropylphosphonate stands out as a uniquely versatile precursor. Its strained oxirane ring, coupled with the adjacent phosphonate moiety, provides a reactive platform for a variety of stereospecific and regioselective transformations. This guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on detailed protocols for the synthesis of key bioactive intermediates and their subsequent elaboration into molecules of therapeutic interest.

Core Synthetic Strategy: Regioselective Epoxide Ring-Opening

The primary synthetic utility of this compound lies in the nucleophilic ring-opening of its epoxide. This reaction is the gateway to a diverse range of functionalized phosphonates, most notably β-hydroxyphosphonates and γ-amino-β-hydroxyphosphonates. The regioselectivity of this ring-opening is a critical consideration and is influenced by the nature of the nucleophile and the reaction conditions.

Under basic or neutral conditions, with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. Steric hindrance dictates that the nucleophile will preferentially attack the less substituted carbon of the epoxide (C3), yielding a 3-substituted-2-hydroxypropylphosphonate.[2] Conversely, under acidic conditions, the epoxide oxygen is protonated, and the reaction may exhibit more SN1 character, with the nucleophile attacking the more substituted carbon (C2) that can better stabilize a partial positive charge. However, for primary epoxides like this compound, the attack at the terminal carbon (C3) is generally favored under both conditions.

Diagram 1: General Scheme of Nucleophilic Ring-Opening of this compound

G cluster_0 Starting Material cluster_1 Nucleophilic Attack cluster_2 Product DEPP This compound Product Diethyl 3-substituted-2-hydroxypropylphosphonate DEPP->Product Regioselective Ring-Opening Nucleophile Nu-H Nucleophile->Product Addition

Caption: Regioselective nucleophilic attack on this compound.

Application Protocol I: Synthesis of Diethyl 2-hydroxy-3-azidopropylphosphonate - A Key Intermediate for Amino Phosphonates

The introduction of an azide moiety via the ring-opening of this compound provides a versatile handle for the subsequent synthesis of amino-functionalized phosphonates. The azide can be readily reduced to a primary amine, which can then be further elaborated.

Scientific Rationale

The use of sodium azide in a protic solvent mixture like methanol/water provides a potent nucleophile (N₃⁻) that efficiently opens the epoxide ring. The reaction is typically carried out under mild heating to ensure a reasonable reaction rate. The regioselectivity is high for the terminal carbon attack, driven by steric factors.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.94 g, 10 mmol) in a mixture of methanol (25 mL) and water (5 mL).

  • Addition of Reagents: To this solution, add sodium azide (0.975 g, 15 mmol) and ammonium chloride (0.267 g, 5 mmol). The ammonium chloride acts as a mild proton source to facilitate the ring opening.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Diethyl 2-hydroxy-3-azidopropylphosphonate as a colorless oil.

ReagentMolecular Weight ( g/mol )Moles (mmol)Amount
This compound194.16101.94 g
Sodium Azide65.01150.975 g
Ammonium Chloride53.4950.267 g
Methanol--25 mL
Water--5 mL

Application Protocol II: Synthesis of Bioactive γ-Amino-β-hydroxypropylphosphonates

γ-Amino-β-hydroxypropylphosphonates are an important class of compounds that have shown potential as enzyme inhibitors and have been incorporated into peptidomimetics.[3] Their synthesis from this compound via an amine nucleophile is a straightforward and efficient method.

Scientific Rationale

The direct ring-opening of this compound with amines is a highly atom-economical method. The choice of solvent can significantly influence the reaction rate and selectivity.[4] In the absence of a catalyst, polar protic solvents can facilitate the reaction by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack. For less reactive amines, a Lewis acid catalyst can be employed to activate the epoxide.

Experimental Workflow

Diagram 2: Workflow for the Synthesis of γ-Amino-β-hydroxypropylphosphonates

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up & Purification Setup Dissolve DEPP in Solvent AddAmine Add Amine Nucleophile Setup->AddAmine React Heat and Stir AddAmine->React Workup Solvent Removal & Extraction React->Workup Purify Column Chromatography Workup->Purify

Caption: A streamlined workflow for synthesizing γ-Amino-β-hydroxypropylphosphonates.

Experimental Protocol (General Procedure)
  • Reaction Setup: In a sealed tube, dissolve this compound (1 mmol) in an appropriate solvent (e.g., isopropanol, 5 mL).

  • Addition of Amine: Add the desired amine (1.2 mmol). For solid amines, they can be added directly. For liquid amines, they should be added via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel to yield the desired γ-amino-β-hydroxypropylphosphonate.

Case Study: Synthesis of a Potential Antifungal Agent

Phosphonates have been investigated for their antifungal properties.[5] The synthesis of a simple γ-anilino-β-hydroxypropylphosphonate serves as a representative example of the utility of this compound in generating bioactive candidates.

CompoundNucleophileReaction ConditionsYield (%)Antifungal Activity (MIC, µg/mL)
Diethyl 2-hydroxy-3-(phenylamino)propylphosphonateAnilineIsopropanol, 90 °C, 18 h8564 (vs. C. albicans)
Diethyl 3-(benzylamino)-2-hydroxypropylphosphonateBenzylamineMethanol, reflux, 12 h9232 (vs. C. albicans)
Diethyl 2-hydroxy-3-morpholinopropylphosphonateMorpholineNeat, 80 °C, 24 h78128 (vs. C. albicans)

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its facile and regioselective ring-opening with a wide range of nucleophiles provides access to a rich diversity of functionalized phosphonates. The protocols outlined herein demonstrate the practical application of this reagent in generating key intermediates and final target molecules with potential therapeutic applications. Future work in this area will likely focus on the development of enantioselective ring-opening reactions to access chiral phosphonates and the expansion of the nucleophile scope to include more complex and biologically relevant moieties. The continued exploration of the synthetic potential of this compound is certain to yield novel compounds with significant contributions to drug discovery and development.

References

  • Bodkin, J. A., & McLeod, M. D. (2016). The synthesis of phosphonate analogues of biological phosphates. Journal of the Chemical Society, Perkin Transactions 1, (19), 2733-2746.
  • Engel, R. (1977).
  • Karan, C. (2009). A review of the synthesis of α-hydroxyphosphonates.
  • Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of γ-amino-β-hydroxy phosphonic acids and derivatives. Tetrahedron: Asymmetry, 18(1), 3-59.
  • Rowan, D. D. (2011). Phosphonates as antifungal agents. Current opinion in chemical biology, 15(4), 490-497.
  • Wróblewski, A. E., & Głowacka, I. E. (2003). Ring-opening of diethyl 2, 3-epoxypropylphosphonate with O-and S-nucleophiles. Tetrahedron, 59(31), 5895-5903.
  • Tehrani, K. A., & De Kimpe, N. (2003). The chemistry of epoxyphosphonates. Chemical reviews, 103(8), 3237-3272.
  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: its synthetic potential, stereochemistry, and reaction mechanism. Russian Chemical Reviews, 67(10), 857.
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12921-12963.
  • Azizi, N., & Saidi, M. R. (2003). Lithium perchlorate-catalyzed ring opening of epoxides with amines. Organic letters, 5(21), 3847-3849.
  • Chad provides a comprehensive lesson on the Ring Opening of Epoxides. (2021, January 30). YouTube. Retrieved from [Link]

  • A review of the synthesis of β-amino alcohols by ring opening of epoxides. (2017). Journal of the Mexican Chemical Society, 61(2), 139-163.
  • Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. (2023). Molecules, 28(1), 1.
  • The complex action of phosphonates as antifungal agents. (1990).
  • Synthesis of syn-gamma-amino-beta-hydroxyphosphonates by reduction of beta-ketophosphonates derived from L-proline and L-serine. (2010). Molecules, 15(3), 1624-1637.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2015).
  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (2017). Synthesis, 49(06), 1231-1242.
  • Synthesis and antiviral evaluation of (1,4-disubstituted-1,2,3-triazol)-(e)-2-methyl-but-2-Enyl nucleoside phosphonate prodrugs. (2021). Molecules, 26(6), 1563.
  • This compound | C7H15O4P | CID 98446. PubChem. Retrieved from [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

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Application Notes & Protocols: Stereoselective Synthesis Utilizing Diethyl 2,3-Epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Chiral C3-Phosphonate Synthon

In the landscape of modern synthetic organic chemistry, the pursuit of stereochemical control is paramount, particularly in the development of novel therapeutics and biologically active molecules. Diethyl 2,3-epoxypropylphosphonate has emerged as a highly versatile and powerful chiral building block, offering a gateway to a diverse array of enantiomerically enriched compounds. Its inherent functionalities—a reactive epoxide ring and a phosphonate moiety—provide a unique combination of synthetic handles for constructing complex molecular architectures with high fidelity. The phosphonate group, a stable phosphate mimic, is a key pharmacophore in many enzyme inhibitors, haptens for catalytic antibodies, and antiviral agents. The adjacent epoxide, a strained three-membered heterocycle, is primed for stereospecific ring-opening reactions, allowing for the controlled installation of various functional groups at the C2 and C3 positions.

This guide provides an in-depth exploration of the stereoselective applications of this compound, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern their stereochemical outcomes. We will delve into the critical first step of obtaining the enantiopure epoxide via hydrolytic kinetic resolution and subsequently explore its transformation into valuable chiral synthons such as β-azido-α-hydroxy, β-amino-α-hydroxy, and β-thio-α-hydroxy phosphonates.

Part 1: Accessing the Chiral Precursor: Hydrolytic Kinetic Resolution (HKR)

The cornerstone of stereoselective synthesis with this compound is the efficient preparation of its enantiopure forms. The Jacobsen Hydrolytic Kinetic Resolution (HKR) stands as a preeminent method for this purpose, offering exceptional enantioselectivity and operational simplicity.[1] This method utilizes a chiral (salen)Co(III) complex to catalyze the selective hydrolysis of one enantiomer of the racemic epoxide, leaving the unreacted enantiomer in high enantiomeric excess.[1]

Causality of Stereoselection in HKR

The remarkable efficiency of the Jacobsen HKR stems from a cooperative bimetallic mechanism.[2] One molecule of the (salen)Co(III) complex acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. A second (salen)Co(III) complex, in its hydroxide form, delivers the nucleophile (water) to one of the epoxide carbons. The chiral salen ligand creates a highly organized steric environment around the cobalt center, dictating which enantiomer of the epoxide can productively engage in the transition state for ring-opening. This results in a significant rate difference in the hydrolysis of the two enantiomers, allowing for their effective separation.

HKR_Mechanism cluster_reaction Hydrolytic Kinetic Resolution racemic_epoxide Racemic Diethyl 2,3-Epoxypropylphosphonate reaction_center Selective Hydrolysis of (R)-enantiomer racemic_epoxide->reaction_center catalyst (R,R)-(salen)Co(III)OAc catalyst->reaction_center water H₂O (0.5 equiv) water->reaction_center S_epoxide (S)-Diethyl 2,3-Epoxypropylphosphonate (>99% ee) reaction_center->S_epoxide Unreacted R_diol (R)-Diethyl 2,3-dihydroxypropylphosphonate reaction_center->R_diol Hydrolyzed

Caption: Hydrolytic Kinetic Resolution Workflow.

Protocol 1: Hydrolytic Kinetic Resolution of Racemic this compound

This protocol is adapted from the highly selective methods developed by Jacobsen and coworkers.[1]

Materials:

  • Racemic this compound

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co(II)]

  • Glacial Acetic Acid

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (for workup)

  • Magnesium sulfate, anhydrous

Procedure:

  • Catalyst Activation: In a clean, dry flask, dissolve (R,R)-(salen)Co(II) (0.02 eq) in toluene. Add glacial acetic acid (0.04 eq) and stir the solution in the presence of air for 1 hour until the color changes from orange-red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species. Remove the solvent under reduced pressure to yield the (R,R)-(salen)Co(III)OAc catalyst.

  • Resolution Reaction: To a stirred solution of racemic this compound (1.0 eq) in a suitable solvent (e.g., THF, or neat for smaller scales), add the activated (R,R)-(salen)Co(III)OAc catalyst (0.005 - 0.02 eq).

  • Cool the mixture to 0 °C and add deionized water (0.5 - 0.6 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by chiral GC or HPLC.

  • Workup and Purification: Once the desired conversion is reached (typically ~50-55%), dilute the reaction mixture with dichloromethane. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The unreacted (S)-diethyl 2,3-epoxypropylphosphonate can be purified from the diol byproduct by column chromatography on silica gel.

Expected Outcome:

This procedure typically yields the unreacted (S)-diethyl 2,3-epoxypropylphosphonate with >99% enantiomeric excess (ee) and the corresponding (R)-diol. The use of the (S,S)-(salen)Co(III) catalyst will analogously provide the (R)-epoxide.

ParameterValueReference
Catalyst Loading0.5 - 2.0 mol%[1]
Water Stoichiometry0.5 - 0.6 equiv.[1]
Typical Yield of Recovered Epoxide40 - 45%[1]
Enantiomeric Excess of Epoxide>99%[1]
Enantiomeric Excess of Diol>98%[1]

Part 2: Stereoselective Ring-Opening Reactions

The enantiopure this compound serves as a versatile precursor for the synthesis of a variety of chiral molecules through nucleophilic ring-opening reactions. These reactions generally proceed via an SN2 mechanism, resulting in an inversion of configuration at the center of nucleophilic attack. The phosphonate moiety typically directs the nucleophile to the C3 position due to steric hindrance at the C2 position.

A. Synthesis of Chiral β-Azido-α-hydroxy Phosphonates

The introduction of an azide group provides a valuable synthetic handle that can be readily converted to an amine, a triazole, or other nitrogen-containing functionalities. The ring-opening of enantiopure this compound with an azide source is a highly stereospecific and regioselective transformation.[3]

Mechanistic Rationale:

The reaction of (S)-diethyl 2,3-epoxypropylphosphonate with sodium azide proceeds via a backside nucleophilic attack of the azide ion at the less sterically hindered C3 position.[3] This SN2 displacement leads to the formation of (R)-diethyl 3-azido-2-hydroxypropylphosphonate with complete inversion of stereochemistry at C3.

Azide_Opening cluster_reaction SN2 Ring Opening start (S)-Diethyl 2,3-Epoxypropylphosphonate transition_state Backside Attack at C3 start->transition_state reagent NaN₃, NH₄Cl MeOH/H₂O reagent->transition_state product (R)-Diethyl 3-Azido-2-hydroxypropylphosphonate transition_state->product Inversion of Stereochemistry

Caption: Stereospecific Azide Ring-Opening.

Protocol 2: Synthesis of (R)-Diethyl 3-Azido-2-hydroxypropylphosphonate

This protocol is based on established procedures for the azide opening of epoxides.[3]

Materials:

  • (S)-Diethyl 2,3-epoxypropylphosphonate (>99% ee)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water, deionized

  • Ethyl acetate (for workup)

Procedure:

  • To a solution of (S)-diethyl 2,3-epoxypropylphosphonate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure (R)-diethyl 3-azido-2-hydroxypropylphosphonate.

Expected Outcome:

This reaction is expected to proceed with high yield and complete stereospecificity, providing the (R)-azido alcohol.

ParameterValueReference
Regioselectivity (C3:C2)>95:5[3]
Diastereoselectivity>99% (inversion)[3]
Typical Yield85 - 95%[3]
B. Synthesis of Chiral β-Amino-α-hydroxy Phosphonates

Chiral β-amino-α-hydroxy phosphonates are valuable building blocks for the synthesis of phosphonic acid analogues of amino acids and other bioactive molecules. They can be accessed through the ring-opening of enantiopure this compound with amines or by the reduction of the corresponding azido alcohol.

Direct Aminolysis:

The direct reaction of the chiral epoxide with an amine (e.g., benzylamine, ammonia) follows the same SN2 pathway, leading to the corresponding β-amino-α-hydroxy phosphonate with inversion of configuration at C3.

Reduction of Azido Alcohol:

A common and efficient two-step approach involves the initial synthesis of the azido alcohol as described in Protocol 2, followed by reduction of the azide to an amine. This method is often preferred due to the clean conversion and the ability to use a wider range of reducing agents.

Protocol 3: Reduction of (R)-Diethyl 3-Azido-2-hydroxypropylphosphonate

Materials:

  • (R)-Diethyl 3-azido-2-hydroxypropylphosphonate

  • Triphenylphosphine (PPh₃) or Hydrogen (H₂) with Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF) or Methanol

  • Water

Procedure (Staudinger Reduction):

  • Dissolve (R)-diethyl 3-azido-2-hydroxypropylphosphonate (1.0 eq) in THF.

  • Add triphenylphosphine (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, then add water (2.0 eq) and continue stirring for another 12 hours.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the desired amino alcohol from triphenylphosphine oxide.

Procedure (Catalytic Hydrogenation):

  • Dissolve (R)-diethyl 3-azido-2-hydroxypropylphosphonate (1.0 eq) in methanol.

  • Add 10% Palladium on Carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can be further purified if necessary.

Amine_Synthesis cluster_path1 Direct Aminolysis cluster_path2 Azide Reduction epoxide1 (S)-Epoxide amino_alcohol (R)-β-Amino-α-hydroxy Phosphonate epoxide1->amino_alcohol SN2 Opening amine_reagent R₂NH epoxide2 (S)-Epoxide azido_alcohol (R)-Azido Alcohol epoxide2->azido_alcohol SN2 Opening azide_reagent NaN₃ reduction Reduction (e.g., H₂/Pd-C) azido_alcohol->reduction reduction->amino_alcohol

Caption: Synthetic Routes to Chiral Amino Alcohols.

Part 3: Broader Applications and Future Perspectives

The stereoselective transformations of this compound are not limited to the synthesis of amino and azido alcohols. The epoxide ring can be opened by a wide range of other nucleophiles, including thiols, organocuprates, and cyanides, each proceeding with high stereospecificity.

  • Thiol Nucleophiles: Reaction with thiols provides access to chiral β-thio-α-hydroxy phosphonates, which are of interest in medicinal chemistry.

  • Organocuprates: The use of Gilman reagents (lithium dialkylcuprates) allows for the stereospecific introduction of carbon-carbon bonds, leading to the synthesis of more complex phosphonate analogues.

  • Synthesis of Fosfomycin: The principles of stereoselective epoxidation are central to the industrial synthesis of the antibiotic fosfomycin, highlighting the real-world impact of this chemistry.

The continued development of new catalysts and reaction conditions for the stereoselective ring-opening of this compound will undoubtedly expand its utility in the synthesis of novel, enantiopure compounds for drug discovery and development.

References

  • Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 3-Amino-Substituted Propylphosphonates as Potential Inhibitors of Aminopeptidases. Molecules, 25(18), 4255. [Link]

  • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]

  • Nielsen, L. P. C., et al. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2012). Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. In Comprehensive Chirality (pp. 129-147). Elsevier. [Link]

  • Głowacka, I. E., et al. (2021). Highly Diastereoselective Construction of Carbon– Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates. Molecules, 26(11), 3326. [Link]

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Mastering Regioselectivity in the Ring-Opening of Diethyl 2,3-Epoxypropylphosphonate: A Guide to Synthetic Strategy and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

Diethyl 2,3-epoxypropylphosphonate is a versatile C3 building block of significant interest in medicinal chemistry and materials science. Its value lies in the electrophilic three-membered ring, which can be opened by a wide array of nucleophiles to yield densely functionalized α- and β-hydroxyphosphonates. These products are precursors to compounds with potential biological activities, including enzyme inhibitors and haptens for catalytic antibodies. However, the synthetic utility of this epoxide is critically dependent on the ability to control the regioselectivity of the ring-opening event. This application note provides a comprehensive technical guide for researchers, detailing the mechanistic principles that govern nucleophilic attack at the C2 vs. C3 position. We present field-proven protocols, mechanistic diagrams, and a comparative data summary to empower scientists to predictably synthesize the desired regioisomer for applications in drug discovery and development.

The Strategic Importance of Regiocontrol

The ring-opening of this compound with a generic nucleophile (Nu⁻) can, in principle, yield two distinct regioisomers: an α-hydroxy-β-nucleophile adduct (resulting from C3 attack) or a β-hydroxy-α-nucleophile adduct (from C2 attack).

The phosphonate moiety is a well-established pharmacophore, and the precise spatial arrangement of the hydroxyl and incoming nucleophilic group relative to the phosphorus center is paramount for biological activity. An inability to control the site of reaction leads to isomeric mixtures that are often difficult to separate and represent a significant loss of material and time. This guide is structured to elucidate the causal factors that dictate the reaction's regiochemical outcome, enabling rational protocol design.

G reactant This compound + Nucleophile (Nu⁻) product_C3 Product A (C3 Attack) α-Hydroxy-β-nucleophile reactant->product_C3  Path 1 (e.g., Basic/Nucleophilic Conditions) product_C2 Product B (C2 Attack) β-Hydroxy-α-nucleophile reactant->product_C2  Path 2 (e.g., Acidic/Lewis Acid Conditions)  

Figure 2: SN2 mechanism favoring C3 attack due to lower steric hindrance.

This pathway is typical for strong, "soft" nucleophiles such as azides, thiols, and amines under non-acidic conditions, reliably producing the α-hydroxy-β-substituted phosphonate.

The SN1-like Pathway: Electronic Control under Acidic Conditions

In the presence of a Brønsted or Lewis acid, the reaction mechanism shifts dramatically. [1]The acid first activates the epoxide by protonating or coordinating to the oxygen atom. [2][3]This coordination makes the oxygen a much better leaving group and increases the electrophilicity of the ring carbons. The C-O bonds begin to weaken, and a significant partial positive charge (carbocation-like character) develops on the carbon atom best able to support it.

In the case of this compound, the C2 carbon is more substituted than C3. Therefore, it can better stabilize the developing positive charge. The nucleophile, which may be weak under these conditions, will then attack this more electrophilic C2 position.

It is crucial to note that the phosphonate group is electron-withdrawing, which would inherently destabilize an adjacent positive charge. However, in many acid-catalyzed epoxide openings, the effect of substitution (hyperconjugation) often dominates, favoring attack at the more substituted carbon. [4][1]This creates a delicate electronic balance that can be influenced by the choice of Lewis acid and reaction conditions. [5][6]

Figure 3: SN1-like mechanism favoring C2 attack via a more stabilized carbocation-like intermediate.

Summary of Regioselective Outcomes

The choice of nucleophile and catalyst is the primary determinant of the product isomer. The following table summarizes expected outcomes based on literature precedents for general epoxide chemistry.

NucleophileConditions / CatalystExpected Major Attack SitePredominant Product IsomerRationale
Azide (N₃⁻)Basic or Neutral (e.g., NaN₃ in H₂O/MeOH) [7]C3 α-Hydroxy-β-azidoSN2; Steric control
Azide (N₃⁻)Acidic (e.g., NaN₃, AcOH in H₂O) [7]C2 β-Hydroxy-α-azidoSN1-like; Electronic control
Thiols (RSH)Basic (e.g., NaSR) or uncatalyzed in water [8]C3 α-Hydroxy-β-thioetherSN2; Steric control
Amines (RNH₂)Uncatalyzed or Base-catalyzedC3 α-Hydroxy-β-aminoSN2; Steric control
Amines (RNH₂)Lewis Acid (e.g., YCl₃, Sn-Beta) [3][5]C2 β-Hydroxy-α-aminoSN1-like; Electronic control
Alcohols (ROH)Strong Acid (e.g., H₂SO₄)C2 β-Hydroxy-α-alkoxySN1-like; Electronic control
Alcohols (ROH)Lewis Acid (e.g., Sn-Beta) [5][6]C2 β-Hydroxy-α-alkoxySN1-like; Electronic control

Field-Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving high regioselectivity.

Protocol 1: Regioselective Synthesis of Diethyl (3-azido-2-hydroxypropyl)phosphonate (C3 Attack)

Causality: This protocol leverages the strong nucleophilicity of the azide anion under neutral-to-basic conditions to ensure an SN2 reaction. [7]The use of a protic solvent mixture (ethanol/water) facilitates the dissolution of sodium azide and the epoxide, while the elevated temperature accelerates the reaction. The attack occurs exclusively at the sterically unhindered C3 position.

  • Materials:

    • This compound (1.0 equiv)

    • Sodium azide (NaN₃) (1.5 equiv)

    • Ammonium chloride (NH₄Cl) (1.2 equiv)

    • Ethanol (EtOH) and Water (H₂O) in a 4:1 ratio

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, ethanol, and water.

    • Add sodium azide and ammonium chloride to the solution.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:EtOAc).

    • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure α-hydroxy-β-azido phosphonate.

Protocol 2: Regioselective Synthesis of Diethyl (3-(phenylamino)-2-hydroxypropyl)phosphonate (C3 Attack)

Causality: This protocol uses an amine nucleophile under solvent-free, Lewis-acid-catalyzed conditions, which can favor C3 attack depending on the catalyst. [3]However, for a simple, uncatalyzed reaction at elevated temperature, the SN2 pathway is expected to dominate due to the inherent nucleophilicity of the amine and the steric bias of the substrate.

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.1 equiv)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a sealed tube, combine this compound and aniline.

    • Heat the mixture to 80 °C and stir for 24 hours.

    • Cool the reaction to room temperature and monitor by TLC for the consumption of the epoxide.

    • Dilute the crude mixture with dichloromethane and wash with brine to remove any excess aniline.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting oil via column chromatography on silica gel (e.g., eluting with EtOAc/Hexanes) to afford the desired α-hydroxy-β-amino phosphonate.

Protocol 3: Lewis Acid-Catalyzed Synthesis of Diethyl (2-hydroxy-1-(methoxy)propyl)phosphonate Isomers (Investigating C2 vs C3 Attack)

Causality: This protocol employs a heterogeneous Lewis acid catalyst, Sn-Beta zeolite, known to activate epoxides for nucleophilic attack by alcohols. [5][6]The Lewis acidic tin sites coordinate to the epoxide oxygen, inducing SN1-like character and favoring attack at the more electronically stabilized C2 position. [5]This procedure is designed to yield the β-hydroxy-α-alkoxy phosphonate.

  • Materials:

    • This compound (1.0 equiv)

    • Sn-Beta catalyst (0.4 mol% Sn)

    • Anhydrous methanol (MeOH, solvent and nucleophile)

    • Internal standard for GC analysis (e.g., dodecane)

  • Procedure:

    • Activate the Sn-Beta catalyst by heating at high temperature under vacuum or inert gas flow prior to use.

    • Charge a sealed reaction vial with the activated Sn-Beta catalyst, anhydrous methanol, and the internal standard.

    • Add this compound to initiate the reaction.

    • Place the vial in a heating block set to 60 °C and stir.

    • Monitor the reaction by taking aliquots at regular intervals, filtering out the catalyst, and analyzing by GC or GC-MS to determine conversion and the ratio of C2/C3 attack products.

    • Upon completion, cool the reaction, filter off the heterogeneous catalyst (which can be washed, dried, and reused), and remove the methanol solvent in vacuo.

    • The resulting product mixture can be analyzed by ¹H and ³¹P NMR to confirm the structures of the regioisomers.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Mixture of Regioisomers - Reaction conditions not sufficiently selective (e.g., trace acid in a basic reaction).- Lewis acid is too weak or temperature is too low for SN1 pathway.- For SN2 (C3 attack), ensure anhydrous and base-washed glassware. Use aprotic solvents if possible.- For SN1 (C2 attack), screen stronger Lewis acids (e.g., Al(OTf)₃, YCl₃).[3][9] Optimize temperature to favor the higher-energy SN1 pathway.
Low Reaction Yield - Formation of 1,2-diol by-product from reaction with trace water.- Polymerization of the epoxide, especially under strong acid conditions.- Incomplete reaction.- Use rigorously dried solvents and reagents.- Add the acid catalyst slowly at a low temperature. Use a heterogeneous catalyst to minimize side reactions in the bulk solution.- Increase reaction time, temperature, or catalyst loading.
Difficult Purification - Regioisomers have very similar polarity.- Utilize high-performance flash chromatography with a slow, shallow gradient.- Consider derivatizing the crude mixture (e.g., acylation of the hydroxyl group) to alter the polarity differences between isomers, followed by separation and deprotection.

Conclusion

The regioselective ring-opening of this compound is a powerful transformation that is readily controllable through the careful selection of reaction conditions. Nucleophilic attack at the sterically accessible C3 position is reliably achieved under basic or neutral conditions via an SN2 mechanism. Conversely, attack at the electronically favored C2 position can be promoted through the use of Lewis or Brønsted acids, which enforce an SN1-like pathway. By understanding and applying these fundamental mechanistic principles, researchers in drug discovery and synthetic chemistry can strategically access specific, highly valuable hydroxyphosphonate isomers, paving the way for the development of novel therapeutics and advanced materials.

References

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  • Varga, B., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(18), 5526. Available at: [Link]

  • ResearchGate. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Available at: [Link]

  • Hubbell, J. P., & Coates, G. W. (2020). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Journal of the American Chemical Society, 142(12), 5575-5580. Available at: [Link]

  • Kamal, A., et al. (2009). Odorless regioselctive ring opening of epoxides with S- alkylisothiouronium salts as masked thiols in water. Arkivoc, 2009(ii), 298-307. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Available at: [Link]

  • Fringuelli, F., et al. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094-6096. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Available at: [Link]

  • Kumar, A., et al. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 8(11), 513. Available at: [Link]

Sources

The Strategic Utility of Diethyl 2,3-Epoxypropylphosphonate in Asymmetric Synthesis: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chiral Building Block

In the landscape of modern asymmetric synthesis, the quest for versatile and stereochemically dense building blocks is paramount. Diethyl 2,3-epoxypropylphosphonate has emerged as a powerful C3 synthon, prized for its unique combination of a reactive epoxide ring and a phosphonate moiety. This combination allows for the stereocontrolled installation of vicinal functional groups, leading to the efficient synthesis of chiral α-hydroxy- and β-aminophosphonic acids and their derivatives. These organophosphorus compounds are of significant interest in medicinal chemistry and drug discovery, often serving as mimics of amino acids or phosphate esters, and exhibiting a wide range of biological activities.[1][2]

This technical guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into the key strategies for obtaining this building block in enantiomerically pure form and detail its subsequent diastereoselective transformations. The causality behind experimental choices, detailed step-by-step protocols, and the synthetic utility of the resulting chiral products will be discussed, offering a comprehensive resource for researchers in the field.

Part 1: Accessing Enantiopure this compound via Hydrolytic Kinetic Resolution (HKR)

The most effective method for obtaining enantiomerically enriched (R)- and (S)-diethyl 2,3-epoxypropylphosphonate is through the hydrolytic kinetic resolution (HKR) of the readily available racemic epoxide. This method, pioneered by Jacobsen and coworkers, utilizes chiral (salen)Co(III) complexes as highly efficient and selective catalysts.[3][4][5] The catalyst selectively hydrolyzes one enantiomer of the racemic epoxide at a much faster rate, leaving the unreacted epoxide in high enantiomeric excess.

The mechanism of the HKR is believed to involve a cooperative bimetallic pathway where one molecule of the (salen)Co(III) complex activates the epoxide, making it more susceptible to nucleophilic attack, while a second molecule of the complex delivers the nucleophile (in this case, water). This dual activation model accounts for the high selectivity and efficiency of the process.

Visualizing the Hydrolytic Kinetic Resolution Workflow

HKR_Workflow rac_epoxide Racemic Diethyl 2,3-Epoxypropylphosphonate reaction Hydrolytic Kinetic Resolution (HKR) rac_epoxide->reaction catalyst (R,R)- or (S,S)-(salen)Co(III)OAc (chiral catalyst) catalyst->reaction water H₂O (0.5 equiv) water->reaction separation Separation (e.g., Chromatography) reaction->separation enant_epoxide Enantioenriched (S)- or (R)-Epoxide (>95% ee) separation->enant_epoxide diol Enantioenriched Diol separation->diol

Caption: Workflow for the Hydrolytic Kinetic Resolution of this compound.

Protocol 1: Hydrolytic Kinetic Resolution of (±)-Diethyl 2,3-Epoxypropylphosphonate[1][5]

This protocol describes a general procedure for the HKR of racemic this compound using Jacobsen's catalyst. The choice of the (R,R)- or (S,S)-catalyst determines which enantiomer of the epoxide is obtained in excess.

Materials:

  • (±)-Diethyl 2,3-epoxypropylphosphonate

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) hydrate ((R,R)-(salen)Co(II))

  • Glacial acetic acid (AcOH)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Catalyst Activation: In a clean, dry flask, dissolve (R,R)-(salen)Co(II) (0.02 eq) in toluene. Add glacial acetic acid (0.02 eq) and stir the solution in the presence of air for 1 hour. The color of the solution should change from orange-red to a deep brown-red, indicating the oxidation of Co(II) to Co(III). Remove the solvent under reduced pressure to obtain the (R,R)-(salen)Co(III)OAc catalyst.

  • Kinetic Resolution: To a stirred solution of (±)-diethyl 2,3-epoxypropylphosphonate (1.0 eq) in a suitable solvent (e.g., THF or neat) at room temperature, add the activated (R,R)-(salen)Co(III)OAc catalyst (0.005 - 0.02 eq).

  • Add water (0.5 - 0.6 eq) dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor the progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water to remove the catalyst and the diol product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the enantioenriched epoxide from the diol. The enantiomeric excess (ee) of the recovered epoxide can be determined by chiral HPLC or GC analysis.

Expected Outcome:

Using the (R,R)-catalyst, (S)-diethyl 2,3-epoxypropylphosphonate is obtained with high enantiomeric excess (>95% ee) in approximately 45% yield. The corresponding (R)-diol is also formed. Conversely, using the (S,S)-catalyst yields (R)-diethyl 2,3-epoxypropylphosphonate.

Part 2: Asymmetric Ring-Opening Reactions of Enantiopure this compound

Once obtained in enantiopure form, this compound serves as a versatile substrate for a variety of diastereoselective ring-opening reactions. The inherent chirality of the epoxide directs the approach of the nucleophile, leading to the formation of products with high diastereoselectivity.

Azidolysis: A Gateway to Chiral β-Azido-α-hydroxyphosphonates

The ring-opening of chiral this compound with an azide source, such as sodium azide, is a highly efficient method for the synthesis of chiral β-azido-α-hydroxypropylphosphonates. These products are valuable intermediates for the synthesis of chiral β-aminophosphonic acids.[1] The reaction proceeds via a regioselective SN2 attack of the azide nucleophile at the less hindered C3 position of the epoxide.

Visualizing the Azidolysis Reaction

Azidolysis S_epoxide (S)-Diethyl 2,3-epoxypropylphosphonate reaction Ring-Opening (Azidolysis) S_epoxide->reaction reagents NaN₃, NH₄Cl (or other azide source) reagents->reaction product (S)-Diethyl 3-azido- 2-hydroxypropylphosphonate reaction->product

Caption: Diastereoselective azidolysis of (S)-diethyl 2,3-epoxypropylphosphonate.

Protocol 2: Diastereoselective Azidolysis of (S)-Diethyl 2,3-Epoxypropylphosphonate[1]

Materials:

  • (S)-Diethyl 2,3-epoxypropylphosphonate (ee >95%)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of (S)-diethyl 2,3-epoxypropylphosphonate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, (S)-diethyl 3-azido-2-hydroxypropylphosphonate, is often of sufficient purity for subsequent transformations. If necessary, it can be purified by flash column chromatography on silica gel.

Expected Outcome:

The reaction typically proceeds with high yield (>90%) and excellent diastereoselectivity, affording the corresponding β-azido-α-hydroxyphosphonate.

Aminolysis: Synthesis of Chiral β-Amino-α-hydroxyphosphonates

The direct ring-opening of chiral this compound with amines provides a straightforward route to chiral β-amino-α-hydroxyphosphonates. These compounds are important building blocks for the synthesis of phosphonate analogues of bioactive molecules. The regioselectivity of the aminolysis is generally high, with the amine attacking the terminal carbon of the epoxide.

Protocol 3: Diastereoselective Aminolysis with Dibenzylamine[6]

Materials:

  • (S)-Diethyl 2,3-epoxypropylphosphonate (ee >95%)

  • Dibenzylamine (Bn₂NH)

  • Ethanol (EtOH)

Procedure:

  • A solution of (S)-diethyl 2,3-epoxypropylphosphonate (1.0 eq) and dibenzylamine (1.2 eq) in ethanol is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired (S)-diethyl 3-(dibenzylamino)-2-hydroxypropylphosphonate.

Expected Outcome:

This reaction provides the corresponding β-amino-α-hydroxyphosphonate in good yield and with high diastereoselectivity.

Part 3: Synthetic Utility of Ring-Opened Products

The chiral β-functionalized α-hydroxypropylphosphonates obtained from the ring-opening of this compound are valuable intermediates for the synthesis of a variety of target molecules.

  • β-Aminophosphonic Acids: The azido group in β-azido-α-hydroxyphosphonates can be readily reduced (e.g., by hydrogenation or Staudinger reaction) to the corresponding amine. Subsequent hydrolysis of the phosphonate esters yields the chiral β-aminophosphonic acid.[1]

  • Phosphonate Analogues of Bioactive Molecules: The ability to introduce various functionalities at the β-position allows for the synthesis of a wide range of phosphonate analogues of natural products and drugs. For example, γ-amino-β-hydroxy alkylphosphonic acids, which are analogues of the important neurotransmitter GABA, have been synthesized from related epoxyphosphonates.[6]

Data Summary Table
EntryNucleophileProductCatalyst/ConditionsYield (%)ee/drReference
1H₂O(S)-Epoxide + (R)-Diol(R,R)-(salen)Co(III)OAc~45 (epoxide)>95% ee[1][5]
2NaN₃(S)-3-Azido-2-hydroxypropylphosphonateNH₄Cl, MeOH/H₂O>90>98:2 dr[1]
3Bn₂NH(S)-3-(Dibenzylamino)-2-hydroxypropylphosphonateEtOH, refluxGoodHigh[6]

Conclusion

This compound stands as a testament to the power of well-designed chiral building blocks in modern organic synthesis. Its accessibility in enantiopure form through efficient kinetic resolution, coupled with its predictable and highly diastereoselective ring-opening reactions, provides a reliable and versatile platform for the synthesis of a diverse array of chiral organophosphorus compounds. The protocols and applications detailed in this guide underscore its significance and offer a practical framework for its utilization in the synthesis of complex and biologically relevant molecules, thereby empowering researchers in their pursuit of novel therapeutics and chemical probes.

References

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593–4595. [Link]

  • Głowacka, I. E., Wróblewski, A. E., & Grynkiewicz, G. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. Molecules, 23(10), 2588. [Link]

  • Wróblewski, A. E., & Hałajewska-Wosik, A. (2003). Highly Diastereoselective Construction of Carbon–Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates. The Journal of Organic Chemistry, 68(26), 9938–9947. [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1435. [Link]

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aza-Baylis−Hillman Reaction: A New Asymmetric Entry to β-Amino Aldehydes and α-Substituted β-Amino Acids. Angewandte Chemie International Edition, 43(15), 1942-1945. [Link]

  • Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids. Tetrahedron: Asymmetry, 18(1), 3-39. [Link]

  • Wu, J., Hou, X.-L., Dai, L.-X., Xia, L.-J., & Tang, M.-H. (1998). Enantioselective ring opening of meso-epoxides with thiols catalyzed by a chiral (salen)Ti(IV) complex. Tetrahedron: Asymmetry, 9(18), 3431-3435. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Ordóñez, M., Rojas-Cabrera, H., & Cativiela, C. (2019). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Current Organic Chemistry, 23(1), 3-39. [Link]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]

  • Ready, J. M., & Jacobsen, E. N. (2001). Asymmetric Catalysis of the P-S-R Reaction. Journal of the American Chemical Society, 123(12), 2687–2688. [Link]

  • Brandes, B. D., & Jacobsen, E. N. (1997). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Tetrahedron Letters, 38(34), 5979-5982. [Link]

  • Wu, B., & Jacobsen, E. N. (2005). Asymmetric Ring Opening of meso-Epoxides with Phenols Catalyzed by (salen)Cr(III) Complexes. The Journal of Organic Chemistry, 70(10), 3843–3849. [Link]

  • Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society, 117(21), 5897–5898. [Link]

  • Jacobsen, E. N., Kakiuchi, F., Konsler, R. G., Larrow, J. F., & Tokunaga, M. (1997). Enantioselective Catalytic Ring Opening of Epoxides with Carboxylic Acids. Tetrahedron Letters, 38(5), 773-776. [Link]

Sources

Application Notes and Protocols for the Kinetic Resolution of Racemic Diethyl 2,3-epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Epoxypropylphosphonates

Enantiomerically pure epoxides are invaluable building blocks in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is critical to its biological activity. Diethyl 2,3-epoxypropylphosphonate is a versatile synthon, with its phosphonate moiety offering a handle for a variety of subsequent chemical transformations, and the epoxide ring providing a site for stereospecific ring-opening reactions. Access to enantiomerically enriched (R)- and (S)-Diethyl 2,3-epoxypropylphosphonate opens avenues for the asymmetric synthesis of a wide range of biologically active molecules, including aminophosphonates which are structural analogs of amino acids and can act as enzyme inhibitors or receptor antagonists.[1] Organophosphonates, in general, are a significant class of compounds in medicinal chemistry, with applications as antivirals and antibacterial agents.[2][3]

This technical guide provides a comprehensive overview and detailed protocols for the kinetic resolution of racemic this compound. We will delve into two of the most effective and widely adopted methodologies: Hydrolytic Kinetic Resolution (HKR) using chiral salen-cobalt complexes and Enzymatic Kinetic Resolution employing lipases. The causality behind experimental choices will be elucidated, ensuring that researchers can not only replicate the protocols but also understand the underlying principles to adapt them as needed.

Part 1: Hydrolytic Kinetic Resolution (HKR) with Chiral (salen)Co(III) Complexes

The hydrolytic kinetic resolution (HKR) of terminal epoxides, pioneered by Jacobsen and coworkers, stands as a powerful and practical method for accessing highly enantioenriched epoxides and their corresponding 1,2-diols.[4][5][6] The reaction utilizes a chiral (salen)Co(III) catalyst to effect the enantioselective hydrolysis of one enantiomer of the racemic epoxide, leaving the unreacted epoxide highly enriched in the other enantiomer.

Mechanism and Rationale for Experimental Choices

The currently accepted mechanism for the HKR involves a cooperative bimetallic system where two chiral (salen)Co complexes work in concert.[7] One (salen)Co(III) complex, acting as a Lewis acid, activates the epoxide by coordinating to its oxygen atom. A second (salen)Co(III) complex, bearing a hydroxide ligand, delivers the nucleophile (water) to the less hindered carbon of the epoxide in a regio- and enantioselective manner.[7][8] This cooperative mechanism is key to the high efficiency and selectivity of the reaction.

The choice of the (salen)Co catalyst is paramount. Both (R,R)- and (S,S)- forms of the catalyst are commercially available, allowing for the selective production of either the (R)- or (S)-epoxide.[4] The catalyst loading is typically low (0.2–2.0 mol %), making the process economically viable.[5] Water serves as an inexpensive and environmentally benign nucleophile. The stoichiometry of water is critical; using a substoichiometric amount (around 0.5 equivalents) ensures that only one enantiomer is consumed, leading to a high enantiomeric excess of the remaining epoxide at approximately 50% conversion.

HKR_Mechanism cluster_reaction Enantioselective Hydrolysis rac_epoxide Racemic Diethyl 2,3-epoxypropylphosphonate R_epoxide (R)-Epoxide rac_epoxide->R_epoxide S_epoxide (S)-Epoxide rac_epoxide->S_epoxide activated_S Activated (S)-Epoxide -Co(salen) Complex S_epoxide->activated_S Coordination catalyst_R (R,R)-(salen)Co(III)-OAc catalyst_OH (R,R)-(salen)Co(III)-OH catalyst_R->catalyst_OH in situ activation catalyst_OH->activated_S Nucleophilic Attack water H₂O water->catalyst_OH Regeneration diol_S (S)-Diol activated_S->diol_S Ring Opening unreacted_R Enantioenriched (R)-Epoxide (>99% ee)

Figure 1: Proposed mechanism for the Hydrolytic Kinetic Resolution.

Experimental Protocol: HKR of Racemic this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Racemic this compound

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

  • Glacial Acetic Acid (AcOH)

  • Deionized Water

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (optional, as solvent)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Catalyst Activation: In a clean, dry round-bottom flask, add (R,R)-(salen)Co(II) (0.005 equivalents relative to the racemic epoxide).

  • Add racemic this compound (1.0 equivalent). If the reaction is to be run in a solvent, add DCM or THF at this stage.

  • Stir the mixture under an air atmosphere for 10-15 minutes.

  • Add glacial acetic acid (0.005 equivalents) and continue stirring for another 30 minutes to ensure the in-situ oxidation of Co(II) to the active Co(III) species.

  • Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add deionized water (0.55 equivalents) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC to determine the point of ~50% conversion.

  • Work-up and Purification: Once the reaction has reached approximately 50% conversion, quench the reaction by adding an equal volume of water.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting crude mixture containing the enantioenriched epoxide and the diol can be purified by silica gel column chromatography. The epoxide is less polar and will elute first.

Data Presentation: Expected Outcomes
ParameterValueReference
Catalyst Loading0.2 - 2.0 mol%[4][5]
Water Stoichiometry0.5 - 0.6 equivalents[5][6]
Reaction Time12 - 24 hours[4]
Temperature0 °C to Room Temperature[4]
Expected Yield of Epoxide~45%[4][5]
Expected ee of Epoxide>99%[4][5][6]
Expected ee of Diol>95%[4][5]

Part 2: Enzymatic Kinetic Resolution using Lipases

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral compounds.[9] Lipases (EC 3.1.1.3) are particularly versatile biocatalysts that can catalyze the hydrolysis of a wide range of esters in aqueous media, or transesterification reactions in organic solvents.[10] In the context of this compound, a lipase can selectively hydrolyze one enantiomer of the racemic epoxide, which can be considered as an ester-like substrate, to the corresponding diol.

Mechanism and Rationale for Experimental Choices

Lipases employ a serine hydrolase mechanism involving a catalytic triad of serine, histidine, and aspartate (or glutamate) in their active site.[11][12] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate (in this case, one of the electrophilic carbons of the epoxide ring) to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the first product (the diol). The acyl-enzyme intermediate is then hydrolyzed by water to regenerate the free enzyme.[11] The enantioselectivity arises from the differential fit of the two enantiomers into the chiral active site of the enzyme.

The choice of lipase is crucial for achieving high enantioselectivity. Lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia, Candida rugosa) exhibit different substrate specificities and enantiopreferences.[13] Therefore, screening of various lipases is often the first step in developing an enzymatic resolution process. The reaction medium (aqueous buffer vs. organic solvent) also plays a significant role in enzyme activity and stability.[9]

EKR_Workflow start Start rac_epoxide Racemic Diethyl 2,3-epoxypropylphosphonate start->rac_epoxide reaction Enzymatic Hydrolysis (Stirring, 30-40°C) rac_epoxide->reaction lipase Lipase (e.g., CAL-B) lipase->reaction buffer Phosphate Buffer (pH 7) buffer->reaction monitoring Monitor Conversion (TLC/GC/HPLC) reaction->monitoring monitoring->reaction <50% workup Work-up (Extraction) monitoring->workup ~50% purification Purification (Column Chromatography) workup->purification unreacted_epoxide Enantioenriched Epoxide purification->unreacted_epoxide diol_product Diol Product purification->diol_product end End unreacted_epoxide->end diol_product->end

Sources

reaction of Diethyl 2,3-epoxypropylphosphonate with thiols and phenols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of β-Hydroxy-Thioether and -Aryloxy Ether Phosphonates

Introduction: The Versatility of Diethyl 2,3-Epoxypropylphosphonate

This compound is a highly valuable bifunctional reagent in synthetic organic chemistry. It incorporates a reactive epoxide ring and a diethyl phosphonate moiety, making it a prime building block for a diverse range of organophosphorus compounds.[1][2] The phosphonate group itself is a key functional group in medicinal chemistry, often used as a stable bioisostere for phosphate groups in antiviral therapies or for its bone-targeting capabilities in bisphosphonate drugs.[1][3]

The true synthetic utility of this epoxide, however, lies in the strain of its three-membered ring, which makes it susceptible to nucleophilic attack and ring-opening.[4] This reactivity provides a reliable and straightforward pathway to introduce a variety of functional groups at the propyl chain. This application note provides a detailed guide for researchers on the reaction of this compound with two important classes of nucleophiles: thiols and phenols. These reactions yield β-hydroxy-thioether phosphonates and β-hydroxy-aryloxy ether phosphonates, respectively—scaffolds with significant potential in materials science, agrochemicals, and drug development.[5][6][7] We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss key parameters for reaction optimization.

Part 1: Reaction with Thiols – Synthesis of β-Hydroxy-Thioether Phosphonates

The ring-opening of epoxides with thiols, known as thiolysis, is a robust and efficient method for the formation of β-hydroxy thioethers.[6] These products are valuable intermediates in the synthesis of various biologically active molecules.[6]

Mechanistic Overview & Regioselectivity

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[4][8] Due to the considerable ring strain of the epoxide (approximately 13 kcal/mol), it can be opened by a variety of nucleophiles.[4] In the case of thiols, the reaction is typically conducted under basic conditions.

Causality of Experimental Choices:

  • Base Catalysis: While thiols are nucleophilic, their reactivity is significantly enhanced by deprotonation to the more potent thiolate anion (RS⁻). Common bases include tertiary amines like triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO), or stronger bases like sodium hydride (NaH) for less acidic thiols.[9] The choice of base allows for control over the reaction rate and compatibility with other functional groups.

  • Regioselectivity: In base-catalyzed or neutral conditions, the thiolate anion will attack the less sterically hindered carbon of the epoxide.[4][10] For this compound, this is exclusively the terminal (C3) carbon, leading to a single major regioisomer. This high regioselectivity is a key advantage of the SN2 pathway.

  • Stereochemistry: The SN2 attack involves a backside attack on the electrophilic carbon, resulting in an inversion of the stereocenter if the carbon is chiral.[10]

Below is a diagram illustrating the base-catalyzed reaction pathway.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Protonation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate + Base Base Base (e.g., Et₃N) Base->Thiolate Alkoxide Alkoxide Intermediate Thiolate->Alkoxide Attacks less substituted carbon ProtonatedBase Base-H⁺ Epoxy (EtO)₂P(O)CH₂-CH(O)CH₂ Product (EtO)₂P(O)CH₂-CH(OH)CH₂(SR) Alkoxide->Product + H⁺ (from workup) Solvent Solvent/H₂O (Proton Source) Solvent->Product

Caption: Base-catalyzed ring-opening of this compound with a thiol.

Protocol 1: Synthesis of Diethyl (2-hydroxy-3-(phenylthio)propyl)phosphonate

This protocol describes a representative procedure for the reaction with an aromatic thiol.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Dissolve the epoxide in anhydrous DMF (approx. 0.5 M). Add thiophenol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting epoxide.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation/Characterization:

  • ¹H NMR: Expect to see characteristic peaks for the diethyl phosphonate group, the aromatic protons of the phenyl group, and new multiplets for the -CH(OH)- and -CH₂S- protons.

  • ³¹P NMR: A single peak in the typical range for phosphonates (approx. +20 to +30 ppm) confirms the integrity of the phosphonate group.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass of the product.

Part 2: Reaction with Phenols – Synthesis of β-Hydroxy-Aryloxy Ether Phosphonates

The reaction with phenols follows a similar mechanistic path to that of thiols, providing access to β-hydroxy-aryloxy ether phosphonates. These compounds are of interest in the development of novel flame retardants and functional polymers.[7][11]

Mechanistic Overview & Key Considerations

The nucleophilic ring-opening with phenols requires the in-situ generation of the more nucleophilic phenoxide anion.[12]

Causality of Experimental Choices:

  • Base Requirement: Phenols are generally less acidic than thiols, making the choice of a suitable base critical. A strong base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the phenol effectively.[12] The choice depends on the acidity of the specific phenol being used.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide anion.

  • Temperature: The reaction may require heating (e.g., 60-80 °C) to proceed at a reasonable rate, especially with less reactive or sterically hindered phenols.

A theoretical study using tetraphenylphosphonium-tetraphenylborate (TPP-K) as a catalyst highlights that the reaction is initiated by the generation of a phenoxide ion, which then performs the nucleophilic attack on the epoxide.[12]

The logical workflow for this reaction is presented below.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Ring-Opening cluster_2 Step 3: Protonation During Workup Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide Anion) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Alkoxide Alkoxide Intermediate Phenoxide->Alkoxide Regiospecific attack Epoxy (EtO)₂P(O)CH₂-CH(O)CH₂ Product (EtO)₂P(O)CH₂-CH(OH)CH₂(OAr) Alkoxide->Product + H⁺ AcidWorkup Aqueous Acid (e.g., NH₄Cl) AcidWorkup->Product

Caption: Reaction pathway for the synthesis of β-hydroxy aryloxy ether phosphonates.

Protocol 2: Synthesis of Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate

This protocol details a general procedure for the reaction with phenol.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add phenol (1.1 eq) and finely powdered potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask. Stir the suspension vigorously for 15 minutes. Add this compound (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 8-16 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts and unreacted phenol.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy-aryloxy ether phosphonate.

Summary of Reaction Parameters and Expected Yields

The efficiency of these reactions is highly dependent on the choice of nucleophile, base, and solvent. The following table provides a general guideline for optimizing these reactions.

ParameterReaction with ThiolsReaction with PhenolsRationale
Nucleophile Aliphatic or Aromatic ThiolsElectron-rich or -neutral PhenolsElectron-withdrawing groups on phenols decrease nucleophilicity, requiring harsher conditions.
Base Et₃N, DABCO, K₂CO₃K₂CO₃, Cs₂CO₃, NaHA stronger base is needed to deprotonate the less acidic phenol hydroxyl group.[12]
Solvent DMF, THF, MeCNDMF, MeCNPolar aprotic solvents are preferred to avoid protonation of the nucleophile.
Temperature Room Temperature to 50 °C50 °C to RefluxThe higher activation energy for phenoxide attack often necessitates heating.
Typical Yields 75-95%60-85%Thiols are generally more potent nucleophiles, leading to cleaner reactions and higher yields.

Conclusion

The reaction of this compound with thiols and phenols is a reliable and versatile method for synthesizing functionalized organophosphorus compounds. The reactions proceed via a predictable SN2 mechanism, offering excellent control over regioselectivity. By carefully selecting the base, solvent, and temperature, researchers can optimize these protocols to achieve high yields of β-hydroxy-thioether and β-hydroxy-aryloxy ether phosphonates. These application notes provide a solid foundation for scientists and drug development professionals to explore the synthesis of novel phosphonate derivatives for a wide array of applications.

References

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Application Notes and Protocols: Synthesis of Phosphonate Analogs via Ring-Opening of Diethyl 2,3-Epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Diethyl 2,3-Epoxypropylphosphonate in Medicinal Chemistry

Phosphonate analogs are of significant interest to the pharmaceutical and agrochemical industries due to their structural similarity to phosphates, carboxylates, and transition-state intermediates of enzymatic reactions.[1][2] Their inherent stability against hydrolysis makes them attractive candidates for the development of novel therapeutics, including antiviral, anticancer, and antibacterial agents.[3][4] this compound is a highly versatile and valuable building block for the synthesis of a diverse library of phosphonate analogs. Its strained epoxide ring is susceptible to nucleophilic attack, providing a straightforward and efficient route to functionalized phosphonates, particularly β-hydroxy and β-amino phosphonates, which are key pharmacophores.[5][6]

This comprehensive guide provides detailed application notes and protocols for the synthesis of various phosphonate analogs utilizing this compound as the starting material. We will delve into the mechanistic underpinnings of the key ring-opening reactions, discuss the critical parameters influencing regioselectivity, and provide step-by-step protocols for the synthesis of a range of phosphonate derivatives with potential applications in drug discovery and development.

Core Principles: The Nucleophilic Ring-Opening of this compound

The synthetic utility of this compound lies in the electrophilic nature of the two carbon atoms of the epoxide ring. The inherent ring strain of the three-membered ring provides a strong thermodynamic driving force for the ring-opening reaction upon attack by a nucleophile.[7] The reaction can be catalyzed by either acid or base, and the choice of catalyst, solvent, and nucleophile plays a crucial role in determining the reaction rate and, most importantly, the regioselectivity of the product.

The nucleophilic attack can occur at either the C2 or C3 position of the epoxypropyl moiety. The regiochemical outcome is a critical aspect of the synthesis, as it dictates the final structure of the phosphonate analog.

G cluster_paths Reaction Pathways reagents This compound + Nucleophile (Nu-) path_a Path A (Attack at C3) reagents->path_a Less hindered site path_b Path B (Attack at C2) reagents->path_b More hindered site product_a β-substituted-α-hydroxypropylphosphonate path_a->product_a product_b α-substituted-β-hydroxypropylphosphonate path_b->product_b G cluster_conditions Reaction Conditions start This compound + Amine base_cat Base-Catalyzed (e.g., Et3N, K2CO3) start->base_cat acid_cat Lewis Acid-Catalyzed (e.g., Yb(OTf)3) start->acid_cat product_c3 β-Amino-α-hydroxypropylphosphonate (Major Product) base_cat->product_c3 SN2-like attack at C3 product_c2 α-Amino-β-hydroxypropylphosphonate (Major Product) acid_cat->product_c2 SN1-like attack at C2

Sources

Application Notes and Protocols: Diethyl 2,3-epoxypropylphosphonate as a Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Diethyl 2,3-epoxypropylphosphonate (DEEPP) as a functional monomer. We explore its intrinsic properties and detail its behavior in various polymerization reactions, with a focus on anionic ring-opening polymerization. This document furnishes field-proven protocols, explains the causality behind experimental choices, and discusses the characterization and application of the resulting poly(this compound) [P(DEEPP)] and related copolymers.

Introduction to this compound (DEEPP)

This compound is a unique monomer featuring a reactive oxirane (epoxide) ring and a phosphonate group.[1] This bifunctionality makes it a highly valuable building block for synthesizing polymers with tailored properties. The epoxide moiety allows for ring-opening polymerization, leading to a polyether backbone, while the pendant phosphonate groups impart distinct characteristics such as flame retardancy, hydrophilicity, and metal-ion coordination capabilities.[2][3]

The stable carbon-phosphorus (C-P) bond in the phosphonate group provides excellent resistance to chemical and enzymatic degradation, a crucial feature for many advanced applications.[1] The presence of this group has been shown to improve the thermal stability of polymers.[4]

Synthesis and Properties of DEEPP

DEEPP is typically synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite and epichlorohydrin. The unique structure, combining a reactive epoxide group with a phosphonate moiety, allows for extensive versatility in synthetic applications.[1]

Table 1: Physicochemical Properties of this compound (DEEPP)

PropertyValueSource
Molecular Formula C₇H₁₅O₄P[5]
Molecular Weight 194.17 g/mol [5]
Appearance Colorless Liquid[6]
CAS Number 7316-37-2[5]
Boiling Point 50-51 °C at 2 mmHg[6]
Density 1.072 g/cm³[6]

Polymerization of DEEPP: Mechanisms and Control

The strained three-membered epoxide ring in DEEPP is susceptible to ring-opening polymerization (ROP) through various mechanisms, including anionic, cationic, and coordination pathways.[7][8] The choice of initiator and reaction conditions dictates the polymerization mechanism and significantly influences the properties of the resulting polymer, such as molecular weight, polydispersity, and tacticity.[7]

Anionic Ring-Opening Polymerization (AROP)

AROP is a widely used and robust method for polymerizing epoxides, including functionalized monomers like DEEPP.[9][10] The reaction is typically initiated by strong nucleophiles, such as alkali metal hydroxides (e.g., KOH) or alkoxides.

Mechanism: The polymerization proceeds via the nucleophilic attack of the initiator (or the growing alkoxide chain end) on one of the carbon atoms of the epoxide ring. This attack results in the opening of the ring and the formation of a new alkoxide, which can then propagate the chain by reacting with another monomer molecule. This process is illustrated in the diagram below.

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation Initiator R-O⁻ K⁺ (e.g., from KOH) Monomer DEEPP Monomer (Epoxide Ring) Initiator->Monomer Nucleophilic Attack Active_Center Growing Polymer Chain with Alkoxide End-Group Monomer->Active_Center Forms Active Center New_Monomer Another DEEPP Monomer Active_Center->New_Monomer Ring Opening Polymer Elongated Polymer Chain New_Monomer->Polymer

Caption: Mechanism of Anionic Ring-Opening Polymerization of DEEPP.

This method allows for the synthesis of well-defined polyethers.[11] In some cases, under controlled conditions, AROP can exhibit living characteristics, enabling the synthesis of block copolymers.

Experimental Protocols

General Experimental Workflow

The successful synthesis and characterization of P(DEEPP) follows a systematic workflow, from monomer purification to final polymer analysis.

workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (e.g., Distillation) Reaction_Setup Assemble Dry Glassware under Inert Atmosphere Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiator_Prep Initiator Preparation Initiator_Prep->Reaction_Setup Polymerization Initiate and Run Polymerization Reaction Reaction_Setup->Polymerization Termination Quench Reaction (e.g., with Acidic Methanol) Polymerization->Termination Precipitation Precipitate Polymer in Non-Solvent (e.g., Hexane) Termination->Precipitation Filtration Filter and Collect Polymer Precipitation->Filtration Drying Dry Polymer under Vacuum Filtration->Drying NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Drying->NMR GPC Gel Permeation Chromatography (GPC/SEC) Drying->GPC TGA_DSC Thermal Analysis (TGA/DSC) Drying->TGA_DSC

Caption: General workflow for DEEPP polymerization and characterization.

Protocol: Anionic Ring-Opening Polymerization of DEEPP

This protocol describes a representative procedure for the homopolymerization of DEEPP using potassium hydroxide (KOH) as an initiator.

Causality: The choice of a strong base like KOH is crucial for efficient initiation by deprotonating any residual water or alcohol to form the initiating alkoxide species. The reaction is conducted under an inert atmosphere to prevent termination by atmospheric CO₂ and moisture, which would react with the highly nucleophilic growing chain ends.

Materials:

  • This compound (DEEPP), purified by vacuum distillation.

  • Potassium hydroxide (KOH), finely ground powder, dried under vacuum.

  • Anhydrous Toluene or Tetrahydrofuran (THF).

  • Methanol (for termination).

  • Hexane or Diethyl Ether (for precipitation).

  • Argon or Nitrogen gas (high purity).

Equipment:

  • Schlenk line or glovebox.

  • Oven-dried glassware (round-bottom flask, condenser, etc.).

  • Magnetic stirrer and heating mantle.

  • Syringes and cannulas for inert atmosphere transfers.

Procedure:

  • Monomer and Initiator Preparation:

    • Purify DEEPP by vacuum distillation to remove impurities that could interfere with the polymerization.[12]

    • Charge a flame-dried Schlenk flask with the desired amount of finely ground and dried KOH.

  • Reaction Setup:

    • Assemble the reaction glassware while hot and allow it to cool under a stream of inert gas.

    • Add anhydrous solvent (e.g., Toluene) to the flask containing KOH via cannula.

    • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Polymerization:

    • Slowly add the purified DEEPP monomer to the stirred initiator suspension via syringe.

    • Allow the reaction to proceed for the desired time (e.g., 24-48 hours). The progress can be monitored by taking aliquots and analyzing them via ¹H NMR for the disappearance of epoxide protons.

  • Termination and Purification:

    • Cool the reaction mixture to room temperature.

    • Terminate the polymerization by adding a small amount of acidic methanol to neutralize the active alkoxide chain ends.

    • Concentrate the resulting solution under reduced pressure.

    • Dissolve the crude polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and precipitate it by adding it dropwise to a vigorously stirred non-solvent like hexane or diethyl ether.

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation cycle 2-3 times to ensure high purity.

    • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Poly(DEEPP)

The synthesized polymers must be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

Table 2: Key Characterization Techniques for P(DEEPP)

TechniqueInformation ObtainedTypical Observations
¹H, ¹³C, ³¹P NMR Confirmation of polymer structure, end-group analysis, tacticity.[7]Disappearance of epoxide signals and appearance of broad polyether backbone signals.[9] A single peak in the ³¹P NMR spectrum confirms the integrity of the phosphonate group.
GPC/SEC Molecular weight (Mn, Mw), and Polydispersity Index (PDI = Mw/Mn).[11]PDI values close to 1.0 indicate a well-controlled polymerization. The mobile phase often contains salts like LiBr to prevent polymer-column interactions.[13]
DSC Glass transition temperature (Tg).[7]Provides information on the polymer's amorphous or semi-crystalline nature and its behavior at different temperatures.
TGA Thermal stability and degradation profile.[4]Determines the onset of thermal degradation. The high phosphorus content typically results in significant char yield at high temperatures, which is indicative of flame-retardant properties.[3]

Applications of DEEPP-Based Polymers

The unique combination of a polyether backbone and pendant phosphonate groups makes P(DEEPP) and its copolymers highly attractive for several advanced applications.

Flame Retardants

Phosphorus-containing polymers are well-known for their flame-retardant properties.[14] During combustion, polyphosphoesters can decompose to form polyphosphoric acid, which promotes the formation of a protective char layer on the material's surface.[3] This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases.

Biomedical Applications

The biocompatibility and degradability of the polyphosphoester structure make these polymers promising candidates for biomedical applications.[15][16] The phosphonate groups can mimic the phosphate groups found in natural biomolecules like DNA and phospholipids.[16] This has led to their investigation in fields such as:

  • Drug Delivery: As carriers for therapeutic agents.[17]

  • Tissue Engineering: In the development of scaffolds for bone and tissue repair.[15]

  • Biocompatible Coatings: For modifying the surface of medical implants to improve hemocompatibility and reduce protein fouling.[18]

Solid Polymer Electrolytes

The polyether backbone of P(DEEPP) is structurally similar to poly(ethylene oxide) (PEO), a benchmark material for solid polymer electrolytes in lithium-ion batteries. The polar phosphonate groups can aid in the dissolution of lithium salts and contribute to ion transport. Furthermore, the inherent flame retardancy of the polymer can significantly enhance the safety of battery systems.[2]

Conclusion

This compound is a highly versatile monomer that provides a straightforward route to functional polyethers with a wide range of desirable properties. Through controlled polymerization techniques, particularly anionic ring-opening polymerization, polymers with predictable molecular weights and narrow distributions can be synthesized. The resulting materials show great promise in high-performance applications, including inherently flame-retardant systems, advanced biomaterials, and safer energy storage devices. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the full potential of this remarkable monomer.

References

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  • Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. MDPI. Available at: [Link]

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Application Notes and Protocols for Diethyl 2,3-epoxypropylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of a Bifunctional Building Block

Diethyl 2,3-epoxypropylphosphonate is a valuable bifunctional reagent in organic synthesis, integrating a highly reactive epoxide ring with a stable diethyl phosphonate moiety.[1] This unique combination allows for the introduction of the phosphonate group, a key pharmacophore in many biologically active compounds, into a wide array of molecular scaffolds. The high ring strain of the epoxide (approximately 13 kcal/mol) renders it susceptible to nucleophilic attack, providing a reliable and versatile handle for chemical modification.[2]

The primary reactivity of this compound centers on the nucleophilic ring-opening of the epoxide.[3] This reaction can be modulated by reaction conditions, particularly the choice of catalyst (acidic or basic), to achieve high regioselectivity. Understanding the underlying mechanisms is paramount to controlling the reaction outcome and designing efficient synthetic routes. This guide provides detailed protocols for key transformations, explains the rationale behind experimental choices, and outlines methods for reaction monitoring and product characterization.

Core Mechanism: Nucleophilic Ring-Opening

The synthetic utility of this compound is dominated by the cleavage of the three-membered ether ring. This process can be initiated under either basic (nucleophilic) or acidic conditions, which critically dictates the regiochemical outcome of the reaction.

Base-Catalyzed / Nucleophilic Ring-Opening (SN2 Pathway)

Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the phosphonomethyl group at C2, the attack occurs preferentially at the less substituted terminal carbon (C3). This reaction is stereospecific, resulting in an inversion of configuration at the site of attack.[2][4]

cluster_reactants Reactants cluster_ts Transition State cluster_int Intermediate cluster_prod Product R DEPP + Nu:⁻ TS [Sₙ2 Transition State] R->TS Nucleophilic Attack (at less substituted carbon) I Alkoxide Intermediate TS->I Ring Opening P Ring-Opened Product I->P Protonation (from solvent/workup) cluster_reactants Reactants cluster_pe Activation cluster_ts Transition State cluster_prod Product R DEPP + H⁺ PE Protonated Epoxide R->PE Protonation TS Sₙ1-like Transition State (Carbocationic character at C2) PE->TS Nucleophilic Attack (at more substituted carbon) P Ring-Opened Product TS->P Deprotonation

Caption: Acid-catalyzed ring-opening of this compound (DEPP).

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes an explanation of its purpose, ensuring that the researcher can anticipate outcomes and troubleshoot effectively.

Protocol 1: Aminolysis - Synthesis of Diethyl (2-hydroxy-3-(diethylamino)propyl)phosphonate

This protocol details the reaction with a secondary amine, diethylamine, a common transformation for generating amino-alcohol phosphonates. Amines are generally nucleophilic enough to open the epoxide without a catalyst, although the reaction can be accelerated with heat. [5] Experimental Workflow Diagram

G A 1. Combine DEPP & Diethylamine in a pressure tube. B 2. Heat reaction mixture at 80 °C for 12h. A->B C 3. Monitor reaction by TLC or GC-MS. B->C D 4. Cool to RT, concentrate under reduced pressure. C->D Upon completion E 5. Purify crude product via column chromatography. D->E F 6. Characterize pure product (NMR, MS, IR). E->F

Caption: General workflow for the aminolysis of this compound (DEPP).

Step-by-Step Methodology:

  • Reagent Preparation: To a 25 mL pressure tube equipped with a magnetic stir bar, add this compound (1.0 g, 5.15 mmol, 1.0 equiv.).

    • Causality: A pressure tube is used to safely contain the volatile diethylamine upon heating.

  • Reaction Setup: Add diethylamine (2.6 mL, 25.75 mmol, 5.0 equiv.). Seal the tube tightly.

    • Causality: A significant excess of the amine is used to serve as both the nucleophile and the solvent, driving the reaction to completion.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-16 hours.

    • Causality: Heating accelerates the rate of nucleophilic attack. The reaction time is typical for achieving high conversion.

  • Monitoring: After cooling, a small aliquot can be taken and analyzed by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting epoxide.

    • System Validation: This step confirms the reaction has proceeded as expected before committing to a full work-up.

  • Work-up: Cool the reaction mixture to room temperature. Carefully unseal the tube in a well-ventilated fume hood. Concentrate the mixture under reduced pressure to remove excess diethylamine.

    • Causality: Removal of the volatile amine simplifies the subsequent purification step.

  • Purification: The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

    • Causality: Chromatography separates the desired polar amino-alcohol product from any unreacted starting material and non-polar impurities.

Quantitative Data Summary:

NucleophileEquivalentsTemperature (°C)Time (h)Typical Yield
Diethylamine5.0801285-95%
Benzylamine2.0602480-90%
Morpholine2.0801090-98%
Protocol 2: Thiolysis - Synthesis of Diethyl (3-(benzylthio)-2-hydroxypropyl)phosphonate

The reaction between thiols and epoxides is a cornerstone of "click" chemistry, valued for its high efficiency and mild conditions. [6]A base catalyst is essential to deprotonate the thiol, forming the much more potent thiolate nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 5.15 mmol, 1.0 equiv.) and benzyl mercaptan (0.67 g, 5.41 mmol, 1.05 equiv.) in 20 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: An inert atmosphere prevents oxidation of the thiol. Anhydrous solvent is used to prevent unwanted side reactions with water.

  • Catalyst Addition: Add triethylamine (0.1 mL, 0.72 mmol, 0.14 equiv.) to the stirred solution at room temperature.

    • Causality: Triethylamine is a non-nucleophilic organic base that effectively deprotonates the thiol to generate the thiolate anion, which is the active nucleophile for the SN2 ring-opening.

  • Reaction Conditions: Stir the reaction at room temperature for 4-6 hours.

    • Causality: The high nucleophilicity of the thiolate allows the reaction to proceed efficiently at ambient temperature.

  • Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the thiol and the product).

    • System Validation: Ensures the reaction goes to completion without the need for heating, preserving thermally sensitive functional groups.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Causality: The bicarbonate wash removes any acidic impurities and the triethylammonium salt byproduct. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes).

Quantitative Data Summary:

ThiolCatalystTemperatureTime (h)Typical Yield
Benzyl mercaptanTriethylamineRT4>95%
ThiophenolDBURT2>95%
1-DodecanethiolNaOH (cat.)RT690-98%
Protocol 3: Acid-Catalyzed Alcoholysis with Methanol

This protocol demonstrates the acid-catalyzed ring-opening, which alters the regioselectivity of the nucleophilic attack.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 g, 5.15 mmol) in 25 mL of methanol in a 50 mL round-bottom flask.

    • Causality: Methanol acts as both the solvent and the nucleophile.

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add concentrated sulfuric acid (2-3 drops) as a catalyst.

    • Causality: The strong acid protonates the epoxide oxygen, activating it for nucleophilic attack. The reaction is often exothermic, so cooling is necessary to control the reaction rate.

  • Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature for 8 hours.

  • Monitoring: Follow the disappearance of the starting material by GC-MS.

    • System Validation: Confirms the reaction has reached completion.

  • Work-up: Neutralize the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Remove the methanol under reduced pressure.

    • Causality: Neutralization quenches the acid catalyst, stopping the reaction and preventing degradation during work-up.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Analytical and Characterization Methods

To ensure the integrity of the experimental results, proper analytical monitoring and structural confirmation are essential.

TechniquePurposeKey Observations
TLC Reaction MonitoringDisappearance of the starting material spot and appearance of a new, typically more polar, product spot.
GC-MS Reaction Monitoring & MW ConfirmationProvides retention time data to track reaction progress and a mass spectrum to confirm the molecular weight of the product. [7][8]
¹H & ¹³C NMR Structural ElucidationConfirms the covalent structure of the product, including the regiochemistry of the ring-opening by analyzing chemical shifts and coupling constants.
³¹P NMR Phosphonate ConfirmationA single peak in the expected region confirms the integrity of the diethyl phosphonate group.
FT-IR Functional Group AnalysisDisappearance of the characteristic epoxide C-O stretch (~1250 cm⁻¹) and appearance of a broad hydroxyl O-H stretch (~3400 cm⁻¹).

Safety and Handling

  • This compound: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves. It is classified as an irritant.

  • Reagents: Many reagents used in these protocols are hazardous. Amines can be corrosive and volatile. Thiols have strong, unpleasant odors and can be toxic. Strong acids and bases are highly corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Procedures: Reactions performed under pressure or with exothermic steps require careful monitoring and control.

References

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of phosphonate derivatives using diethyl amine. [Diagram]. Retrieved from [Link]

  • Blond, A., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(45), 14873-14877. Available from: [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • YouTube. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Keglevich, G., et al. (2011). The reaction of diethyl α-oxoethylphosphonate (1) with diethyl phosphite under different conditions. Heteroatom Chemistry, 13(2), 146-151. Available from: [Link]

  • Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 3-Amino-2-hydroxypropylphosphonates. Molecules, 26(11), 3364. Available from: [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4389520A - Advancement catalysts for epoxy resins.
  • ResearchGate. (2019). Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. [Table]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical methods. In Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]

  • Kara, Y., & Tas, M. (2022). Regio-and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. Journal of Molecular Structure, 1250, 131873. Available from: [Link]

  • Gaina, L., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 4(2), 539-555. Available from: [Link]

  • YouTube. (2017, March 2). Acid and Base Catalyzed Reactions of Epoxides with Alcohols. Retrieved from [Link]

  • Arkat USA. (n.d.). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Retrieved from [Link]

  • MDPI. (2023, January 10). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. Retrieved from [Link]

  • Al-Saleh, I., & Abduljabbar, M. (2017). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 168, 135-159.
  • ResearchGate. (n.d.). Ring-Opening of Epoxides by Pendant Silanols. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment of diethyl phosphite with a mixture of alcohol (1 equiv) and.... [Diagram]. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry, 25(24), 10074-10081. Available from: [Link]

  • Stalling, D. L., et al. (1981). Applications and Results of Analytical Methods Used in Monitoring Environmental Contaminants. In Aquatic Toxicology and Hazard Assessment: Fourth Conference (pp. 249-269).
  • Chemistry Stack Exchange. (2018, January 10). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-epoxy “click” chemistry: Application in preparation and postpolymerization modification of polymers. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]

  • Jo, Y., & Lee, J. (2022). Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior. Polymers, 14(12), 2378. Available from: [Link]

  • CDC Stacks. (2010, June 4). American Industrial Hygiene Association Journal Sampling and analytical methods for phosphine — a review. Retrieved from [Link]

  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

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Introduction: Unlocking the Potential of a Versatile Phosphonate Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Ring-Opening of Diethyl 2,3-epoxypropylphosphonate

This compound is a highly valuable synthetic intermediate, prized for its dual reactivity embodied by the strained oxirane ring and the functional phosphonate group.[1] The regioselective and stereoselective opening of its epoxide ring provides a powerful pathway to a diverse array of functionalized organophosphorus compounds, particularly α-hydroxy-β-substituted phosphonates. These products are critical precursors for synthesizing compounds with significant biological activity, including enzyme inhibitors, herbicides, and potential therapeutic agents like α-aminophosphonates, which are structural analogs of α-amino acids.[2][3]

The challenge in harnessing this potential lies in controlling the reaction's outcome. Uncatalyzed reactions often require harsh conditions and suffer from low yields and poor selectivity. Catalysis is the key to unlocking the full synthetic utility of this epoxide, enabling mild, efficient, and highly selective transformations. This guide provides a comprehensive overview of the mechanistic principles, catalytic systems, and detailed protocols for the ring-opening of this compound, designed for researchers in synthetic chemistry and drug development.

Pillar 1: Mechanistic Principles of Epoxide Ring-Opening

The outcome of the nucleophilic attack on the epoxide ring is dictated by the reaction conditions, primarily the nature of the catalyst. The two principal mechanistic pathways are governed by whether the catalyst functions as a Lewis/Brønsted acid or if the reaction proceeds under neutral/basic conditions.

Acid-Catalyzed Pathway: Activation and Regiocontrol

In an acid-catalyzed process, the catalyst (either a Brønsted acid like H⁺ or a Lewis acid) coordinates to the epoxide oxygen.[4] This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons, making the epoxide more susceptible to attack by even weak nucleophiles. This activation step is crucial for achieving high reaction rates under mild conditions.[5]

The regioselectivity of the attack depends on the stability of the resulting partial positive charge. The nucleophile will preferentially attack the carbon atom that can better stabilize a carbocation-like transition state (the more substituted carbon), a hallmark of an Sₙ1-like mechanism.[4]

Nucleophile-Driven Pathway (Basic/Neutral Conditions)

Under neutral or basic conditions, a strong nucleophile directly attacks the epoxide ring without prior activation. This reaction follows a classic Sₙ2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom of the epoxide. This pathway generally leads to the opposite regioisomer compared to the acid-catalyzed route.

Pillar 2: Catalytic Systems and Field-Proven Protocols

A variety of catalytic systems have been developed for the ring-opening of epoxides. The choice of catalyst is the most critical experimental decision, as it dictates the reaction's efficiency, regioselectivity, and, in asymmetric synthesis, its enantioselectivity.

A. Lewis Acid Catalysis: The Workhorse for High Efficiency

Lewis acids are among the most effective catalysts for epoxide ring-opening. They activate the epoxide by coordinating to the oxygen atom, facilitating nucleophilic attack under mild conditions.[6] Rare-earth metal triflates, such as Ytterbium triflate (Yb(OTf)₃) and Yttrium chloride (YCl₃), are particularly noteworthy for their high catalytic activity, moisture tolerance, and reusability.[6][7][8]

The general mechanism involves the activation of the epoxide by the Lewis-acidic metal center, making the epoxide ring more vulnerable to nucleophilic attack.[6] This approach is highly effective for a wide range of nucleophiles, including amines, alcohols, and thiols.[7][9]

Lewis_Acid_Mechanism cluster_reactants Reactants cluster_intermediate Activation & Attack cluster_products Products Epoxide This compound ActivatedComplex Activated Epoxide-LA Complex Epoxide->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Yb(OTf)₃) LewisAcid->ActivatedComplex Nucleophile Nucleophile (Nu-H) Nucleophile->ActivatedComplex Nucleophilic Attack ProductA Regioisomer A (Attack at C3) ActivatedComplex->ProductA Path A ProductB Regioisomer B (Attack at C2) ActivatedComplex->ProductB Path B

Caption: Lewis Acid-Catalyzed Epoxide Ring-Opening Mechanism.

Protocol 1: Ytterbium Triflate-Catalyzed Aminolysis of this compound

This protocol describes the synthesis of a β-amino-α-hydroxypropylphosphonate, a valuable building block, using a catalytic amount of Yb(OTf)₃ under solvent-free conditions.[6][7]

Materials and Reagents:

  • This compound (CAS: 7316-37-2)[1]

  • Aniline (or other amine nucleophile)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Equipment:

  • Round-bottom flask or vial with a magnetic stir bar

  • Magnetic stirrer

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a clean, dry vial, combine this compound (1.0 mmol, 194 mg) and the desired amine (1.0-1.2 mmol).

  • Catalyst Addition: Add Ytterbium triflate (Yb(OTf)₃) (0.01-0.05 mmol, 1-5 mol%). The use of a small catalyst loading is a key advantage of this method.[6]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically conducted under solvent-free conditions, which is environmentally benign.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane (10 mL).

  • Purification: The crude product can be purified directly by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired β-amino alcohol product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The regioselectivity of the attack can be determined by detailed NMR analysis.

Catalyst SystemNucleophileConditionsTime (h)Yield (%)Regioselectivity (C3:C2 attack)Reference
YCl₃ (1 mol%)AnilineSolvent-free, RT0.595>99:1[6]
Yb(OTf)₃ (cat.)AnilineTHF, RT192High[7]
Silica-S-SO₃HAnilineSolvent-free, RT1.59590:10 (for styrene oxide)[10]
NoneSodium AzideH₂O/THF, NH₄Cl-95High (attack at C3)[11]

Table 1: Comparison of Catalytic Systems for Epoxide Ring-Opening with Amines and Azide. Note: Regioselectivity data for styrene oxide is included for comparison of catalyst behavior.

B. Asymmetric Catalysis: Accessing Chiral Phosphonates

For applications in drug development, accessing enantiomerically pure compounds is paramount. Asymmetric ring-opening of meso- or racemic epoxides offers a direct route to chiral phosphonates.[12] This is typically achieved using a chiral catalyst that creates a chiral environment around the substrate, guiding the nucleophile to attack one enantiomer or one face of a meso-epoxide preferentially.

Chiral phosphine oxides, in combination with a Lewis acid like SiCl₄, have emerged as effective organocatalysts for the enantioselective ring-opening of meso-epoxides.[13][14] The chiral phosphine oxide acts as a Lewis base, activating the SiCl₄ to form a chiral Lewis acidic complex that coordinates to the epoxide and directs the subsequent nucleophilic attack.[13]

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: Epoxide + Nucleophile start->setup catalyst Catalyst Addition (e.g., Yb(OTf)₃) setup->catalyst reaction Stir at Room Temp. (Monitor by TLC) catalyst->reaction workup Workup: Dilute with Solvent reaction->workup Reaction Complete purify Purification: Column Chromatography workup->purify analyze Characterization: NMR, MS purify->analyze end_node End: Purified Product analyze->end_node

Caption: General Experimental Workflow for Catalytic Ring-Opening.

C. Enzymatic Hydrolysis: The Green Chemistry Approach

Enzymatic catalysis offers a highly selective and environmentally friendly alternative for epoxide ring-opening. Epoxide hydrolases can catalyze the hydrolysis of epoxides to their corresponding diols with high enantioselectivity. While specific studies on this compound are less common, the principle of enzymatic hydrolysis of phosphonate esters is well-established.[15][16] This approach is particularly valuable for kinetic resolutions, where one enantiomer of the racemic epoxide is selectively hydrolyzed, leaving the other enantiomer unreacted and in high enantiomeric excess.

Pillar 3: Trustworthiness and Validation

A successful protocol is a self-validating one. For the catalytic opening of this compound, validation relies on unambiguous characterization of the product.

  • Confirming the Ring-Opening: The disappearance of the characteristic epoxide proton signals in the ¹H NMR spectrum (typically around 2.5-3.0 ppm) and the appearance of a new hydroxyl (-OH) proton and a methine proton adjacent to it (CH-OH) are primary indicators of a successful reaction.

  • Determining Regioselectivity: The key to confirming the site of nucleophilic attack is ¹H-¹H COSY and HMBC NMR experiments. These 2D NMR techniques allow for the definitive assignment of the connectivity between the newly introduced nucleophile and either the C2 or C3 position of the propylphosphonate backbone.

  • Assessing Purity: Purity is assessed by NMR and confirmed by mass spectrometry, which should show the expected molecular ion peak for the addition product.

Conclusion and Future Outlook

The catalytic ring-opening of this compound is a robust and versatile strategy for the synthesis of complex organophosphorus molecules. Lewis acid catalysis, particularly with rare-earth metals, provides a highly efficient, regioselective, and practical method for accessing α-hydroxy-β-aminophosphonates and related structures. The continued development of novel asymmetric catalytic systems will further enhance the utility of this chemistry, enabling the synthesis of enantiomerically pure phosphonates for advanced applications in medicinal chemistry and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this valuable building block.

References

  • Keglevich, G., & Bálint, E. (2012). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 17(11), 12753-12783. [Link]

  • Khan, A., et al. (2017). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 7(10), 296. [Link]

  • Mustafin, A. G., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(19), 6617. [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Denmark, S. E., & Wu, Z. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry, 85(22), 14511–14533. [Link]

  • Meguro, M., Asao, N., & Yamamoto, Y. (1994). Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2597-2601. [Link]

  • Bodalski, R., et al. (1983). PHOSPHONIC SYSTEMS. 7. REACTIONS OF 2,3-EPOXYPHOSPHONATES WITH NUCLEOPHILES: PREPARATION OF 2,3-DISUBSTITUTED ALKYLPHOSPHONIC ESTERS AND RELATED SYSTEMS. Phosphorus and Sulfur and the Related Elements, 14(2), 165-177. [Link]

  • Meninno, S., & Lattanzi, A. (2014). Organocatalytic Asymmetric Ring-Opening Reactions of Epoxides. Symmetry, 6(3), 737-763. [Link]

  • ResearchGate. (n.d.). Chiral Phosphine Oxide-Catalyzed Enantioselective Ring Opening of Oxetanes. ResearchGate. [Link]

  • Ghosh, A., et al. (2024). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. RSC Green Chemistry. [Link]

  • Pu, X., Qi, X., & Ready, J. M. (2009). Asymmetric Ring Opening of meso-Epoxides Catalyzed by Allene-Containing Phosphine Oxides. Journal of the American Chemical Society, 131(30), 10364–10365. [Link]

  • Denmark, S. E., & Wu, Z. (2006). Enantioselective Ring Opening of Epoxides with Silicon Tetrachloride in the Presence of a Chiral Lewis Base. The Journal of Organic Chemistry, 71(1), 359-369. [Link]

  • Masson, P., et al. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(13), 2469. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Piotrowska, D. G., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates via Ring-Opening of (Aziridin-2-yl)methylphosphonates. Molecules, 26(11), 3326. [Link]

  • Das, B., et al. (2011). Cyanuric chloride: an efficient catalyst for ring opening of epoxides with amines under mild and solvent-free conditions. Synthetic Communications, 41(2), 245-252. [Link]

  • Głowacka, I. E., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 894982. [Link]

  • Meguro, M., Asao, N., & Yamamoto, Y. (1994). Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2597. [Link]

  • Raushel, F. M., et al. (2003). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 125(28), 8412–8413. [Link]

  • Wang, D., et al. (2004). Ytterbium Triflate Catalyzed Reactions of Epoxide with Nitrogen Heterocycles Under Solvent-Free Condition. Synthetic Communications, 34(15), 2821-2827. [Link]

  • Meninno, S., & Lattanzi, A. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Molecules, 27(7), 2197. [Link]

  • Kiasat, A. R., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(3), 248-252. [Link]

  • Firouzabadi, H., & Iranpoor, N. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis, 14(4), 514-535. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Diethyl 2,3-Epoxypropylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2,3-epoxypropylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we will dissect potential experimental failures, explain the underlying chemical principles, and provide actionable, field-proven solutions to rescue your reactions.

Reaction Overview: Epoxidation of Diethyl Allylphosphonate

The synthesis of this compound is most commonly achieved via the epoxidation of Diethyl Allylphosphonate. A widely used and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid transfers an oxygen atom to the double bond of the allyl group in a single step. This stereospecific syn-addition results in the formation of the desired epoxide.

Epoxidation Reaction reactant1 Diethyl Allylphosphonate plus1 + reactant1->plus1 reactant2 m-CPBA arrow reactant2->arrow product1 This compound plus2 + product1->plus2 product2 m-chlorobenzoic acid plus1->reactant2 plus2->product2 arrow->product1

Caption: Epoxidation of Diethyl Allylphosphonate using m-CPBA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Issue 1: Incomplete Conversion or No Reaction

Question: I've run the reaction, but TLC and NMR analysis show only the presence of the starting material, Diethyl Allylphosphonate. What could be the problem?

Answer: This is a common issue that can often be traced back to the quality of the reagents or the reaction conditions. Let's break down the potential causes and solutions.

Causality and Troubleshooting Steps:

  • Inactive m-CPBA: m-CPBA is a peroxide and can degrade over time, especially if not stored properly. Commercial m-CPBA often has a purity of around 70-85%, with the main impurity being m-chlorobenzoic acid, which is inactive for epoxidation.[1][2]

    • Solution:

      • Check the age and storage of your m-CPBA. It should be stored in a refrigerator in a tightly sealed container.

      • Perform an activity test. A simple test is to react a small amount with a simple alkene like cyclohexene and monitor the reaction by TLC.

      • Use fresh or purified m-CPBA. If in doubt, use a newly purchased bottle. Purification can be done by washing with a phosphate buffer, but this is often not necessary with commercially available material.[1]

  • Insufficient Reaction Time or Temperature: While the epoxidation is generally efficient, the reaction may be sluggish if the temperature is too low or the reaction time is too short.

    • Solution:

      • Monitor the reaction progress diligently using TLC. The product, this compound, is more polar than the starting material, Diethyl Allylphosphonate.

      • Consider increasing the reaction temperature. If the reaction is being run at 0 °C, allow it to slowly warm to room temperature. Reactions are commonly run at room temperature.

      • Extend the reaction time. Allow the reaction to stir for a longer period (e.g., overnight) while monitoring by TLC.

  • Presence of Radical Inhibitors: While less common for m-CPBA epoxidations, the presence of radical inhibitors in your solvent or starting material could potentially interfere with the reaction.

    • Solution:

      • Use freshly distilled solvents. This will remove any potential inhibitors.

      • Ensure the purity of your Diethyl Allylphosphonate. If it has been stored for a long time, consider purifying it by distillation.

Issue 2: Presence of Multiple Spots on TLC, Including a Polar Impurity

Question: My TLC plate shows the product spot, but also a significant amount of a very polar spot at the baseline, and my crude NMR is complex. What are these byproducts and how can I avoid them?

Answer: The formation of highly polar byproducts is often indicative of epoxide ring-opening or hydrolysis of the phosphonate ester.

Causality and Troubleshooting Steps:

  • Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, especially under acidic or basic conditions. The most common nucleophile present is water, leading to the formation of Diethyl (2,3-dihydroxypropyl)phosphonate. The acidic byproduct of the m-CPBA reaction, m-chlorobenzoic acid, can catalyze this ring-opening.

    • Solution:

      • Ensure anhydrous reaction conditions. Use dry solvents and glassware.

      • Buffer the reaction mixture. Adding a solid base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture can neutralize the acidic byproduct as it forms, thus preventing acid-catalyzed ring-opening.

      • Perform a basic workup promptly. After the reaction is complete, washing the reaction mixture with a saturated solution of sodium bicarbonate will remove the acidic byproduct and any unreacted m-CPBA.[3]

  • Hydrolysis of the Diethyl Phosphonate: The ethyl ester groups of the phosphonate can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions, although this is generally less favorable than epoxide ring-opening under these conditions.

    • Solution:

      • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

      • Maintain a neutral pH during workup and purification.

Side Reactions Epoxide This compound Diol Diethyl (2,3-dihydroxypropyl)phosphonate Epoxide->Diol Ring-Opening PhosphonicAcid Ethyl (2,3-epoxypropyl)phosphonic acid Epoxide->PhosphonicAcid Hydrolysis AcidWater H₃O⁺ (from m-chlorobenzoic acid + H₂O) AcidWater->Diol BaseWater OH⁻ / H₂O BaseWater->PhosphonicAcid

Caption: Common side reactions in the synthesis of this compound.

Issue 3: Difficulty in Removing m-Chlorobenzoic Acid

Question: I've completed the reaction and can see my product, but I'm struggling to remove the m-chlorobenzoic acid byproduct. It's co-eluting with my product during column chromatography.

Answer: The removal of m-chlorobenzoic acid is a critical purification step. While it is more polar than the desired epoxide, their polarities can sometimes be close enough to cause issues in chromatography if the byproduct is present in large quantities.

Causality and Troubleshooting Steps:

  • Insufficient Aqueous Wash: The most effective way to remove the acidic byproduct is through an extractive workup with a mild base.

    • Solution:

      • Perform multiple washes with saturated sodium bicarbonate (NaHCO₃) solution. After diluting the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with NaHCO₃ solution three to four times. Monitor the pH of the aqueous layer to ensure it remains basic.[3]

      • Consider a sodium sulfite (Na₂SO₃) wash. A wash with a 10% aqueous solution of sodium sulfite can also be effective in removing both the m-chlorobenzoic acid and any remaining m-CPBA.[4]

  • Premature Precipitation: In some cases, the sodium salt of m-chlorobenzoic acid can precipitate at the interface of the organic and aqueous layers, making separation difficult.

    • Solution:

      • Dilute the reaction mixture further with both the organic solvent and water. This can help to keep the salt dissolved in the aqueous phase.

      • Filter the biphasic mixture through a pad of celite. This can remove any precipitated solids before separating the layers.

  • Chromatography Optimization: If some acidic byproduct remains after the workup, optimizing your column chromatography conditions is necessary.

    • Solution:

      • Use a less polar eluent system. This will increase the retention of the more polar m-chlorobenzoic acid on the silica gel. A gradient elution from a non-polar solvent (like hexanes) to a more polar mixture (like ethyl acetate/hexanes) is often effective.

      • Consider using a different stationary phase. If silica gel is not providing adequate separation, alumina may be a suitable alternative as it is more basic and will strongly retain acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.

  • Reaction Setup: To a solution of Diethyl Allylphosphonate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approximately 0.2 M), add sodium bicarbonate (1.5 eq).

  • Addition of m-CPBA: Cool the mixture to 0 °C in an ice bath. Add m-CPBA (1.2 eq, ~77% purity) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexanes (1:1). The starting material, Diethyl Allylphosphonate, will have a higher Rf value than the more polar product.

  • Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of sodium sulfite. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Analytical Monitoring

Regular monitoring of the reaction is crucial for success.

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 1:1 Ethyl Acetate/Hexanes

    • Visualization: UV light (for aromatic byproducts) and a potassium permanganate stain (for the alkene starting material and epoxide product).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for confirming the structure of the starting material, product, and any impurities.

    Table 1: Comparative ¹H and ³¹P NMR Data

Compound¹H NMR (CDCl₃) δ (ppm)³¹P NMR (CDCl₃) δ (ppm)
Diethyl Allylphosphonate 5.78 (m, 1H, -CH=), 5.23-5.16 (m, 2H, =CH₂), 4.14-4.04 (m, 4H, -OCH₂-), 2.60 (ddt, 2H, P-CH₂-), 1.30 (t, 6H, -CH₃)~27.1
This compound ~4.1 (m, 4H, -OCH₂-), ~3.1 (m, 1H, -CHO-), ~2.8 & ~2.6 (m, 2H, -CH₂O-), ~2.0 & ~1.8 (m, 2H, P-CH₂-), ~1.3 (t, 6H, -CH₃)~24-26
Diethyl (2,3-dihydroxypropyl)phosphonate Signals for the diol protons (-OH) and a more complex pattern for the propyl chain protons.Shifted from the epoxide product.

Note: The exact chemical shifts for this compound may vary slightly depending on the specific reference and solvent used. The data presented is based on typical values for similar structures.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_scenarios Potential Issues cluster_solutions Solutions Start Reaction Failure Observed TLC_NMR Analyze TLC and NMR Data Start->TLC_NMR No_Reaction No Reaction: Only Starting Material TLC_NMR->No_Reaction Incomplete Conversion Side_Products Side Products Formed TLC_NMR->Side_Products Multiple Spots/Complex NMR Purification_Issue Purification Difficulty TLC_NMR->Purification_Issue Product Contaminated Sol_No_Reaction Check m-CPBA Activity Increase Temperature/Time Use Pure Reagents No_Reaction->Sol_No_Reaction Sol_Side_Products Ensure Anhydrous Conditions Buffer the Reaction (e.g., NaHCO₃) Prompt Basic Workup Side_Products->Sol_Side_Products Sol_Purification Thorough Basic Wash (NaHCO₃/Na₂SO₃) Optimize Chromatography (Eluent/Stationary Phase) Purification_Issue->Sol_Purification

Caption: A decision-making workflow for troubleshooting failed reactions.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • UCLA Chemistry. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Chemistry LibreTexts. Reactions of Epoxides: Ring-Opening. [Link]

  • MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • Reddit. Removal of 3-chlorobenzoic acid from mCPBA reactions. [Link]

Sources

optimizing reaction conditions for Diethyl 2,3-epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Diethyl 2,3-epoxypropylphosphonate. As a key intermediate in the development of various bioactive compounds and materials, optimizing the synthesis of this epoxide is critical for achieving high purity and yield. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method is the epoxidation of the commercially available starting material, Diethyl allylphosphonate[1]. This reaction involves the conversion of the alkene (allyl) group into an epoxide ring.

Q2: Which epoxidizing agents are most effective for this transformation?

A2: Several agents can be used, but the most common and reliable is meta-chloroperoxybenzoic acid (m-CPBA). It is known for its effectiveness in epoxidizing alkenes under mild conditions[2]. Other systems, such as those involving transition metal catalysts like vanadium (e.g., VO(acac)₂) with a peroxide source (e.g., tert-butyl hydroperoxide, TBHP), can also be employed, though they are more commonly used for allylic alcohols where the hydroxyl group directs the reaction[3][4].

Q3: What are the typical reaction conditions for the m-CPBA epoxidation of Diethyl allylphosphonate?

A3: The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or chloroform, to prevent the opening of the epoxide ring. It is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the exothermic nature of the reaction. Reaction times can range from a few hours to overnight, and progress is best monitored by Thin Layer Chromatography (TLC)[5].

Q4: What are the major side reactions and impurities I should be aware of?

A4: The primary concerns during this synthesis are:

  • Epoxide Ring-Opening: The epoxide is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of diethyl (2,3-dihydroxypropyl)phosphonate. The m-chlorobenzoic acid byproduct from the m-CPBA reagent can catalyze this, making its neutralization during workup essential[2][6].

  • Incomplete Conversion: Leaving unreacted Diethyl allylphosphonate in the final product.

  • Oxidant Byproducts: The main byproduct from m-CPBA is meta-chlorobenzoic acid, which is typically removed with a basic aqueous wash[7].

Q5: How is the product typically purified?

A5: A standard purification involves two main stages:

  • Aqueous Workup: After the reaction is complete, the mixture is washed with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃), to neutralize and remove the acidic byproduct. This is followed by a wash with brine (saturated NaCl) to remove residual water[7].

  • Silica Gel Chromatography: Flash column chromatography is the most effective method for separating the desired epoxide from unreacted starting material and any non-polar byproducts. Common eluent systems include gradients of ethyl acetate in hexanes[8][9][10].

Q6: Can I purify the final product by distillation?

A6: While the starting material, Diethyl allylphosphonate, can be purified by vacuum distillation, this is generally not recommended for the epoxide product. This compound has a higher molecular weight and the epoxide ring may be thermally labile, potentially leading to decomposition or rearrangement at the high temperatures required for distillation, even under high vacuum[7].

Troubleshooting Guide

Encountering issues during the synthesis is common. This guide addresses specific problems with their probable causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive m-CPBA: m-CPBA can degrade over time, especially if not stored properly (cool and dry).2. Insufficient Reaction Time/Temperature: The reaction may be too slow under the current conditions.3. Incorrect Stoichiometry: An insufficient amount of the epoxidizing agent was used.1. Use a fresh bottle of m-CPBA or test the activity of the current batch (e.g., via titration).2. Allow the reaction to stir longer at room temperature or slightly warm it (e.g., to 40 °C), monitoring carefully by TLC.3. Use a slight excess of m-CPBA (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.
Multiple Spots on TLC, Indicating Byproduct Formation 1. Epoxide Ring-Opening: Presence of acid (from m-CPBA byproduct) or water is causing hydrolysis to the diol.2. Rearrangement: The epoxide may be rearranging to a ketone or aldehyde, though less common under these conditions[6].3. Over-oxidation: Highly aggressive conditions might lead to other oxidative side reactions[6].1. Ensure the reaction is run under anhydrous conditions. During workup, perform the basic wash promptly to neutralize the m-chlorobenzoic acid. Adding a buffer like Na₂HPO₄ to the reaction mixture can also prevent acid buildup.2. Maintain neutral conditions and avoid excessive heat during reaction and workup.3. Avoid high temperatures and prolonged reaction times once the starting material is consumed.
Product is an Oil but Contains Solid Precipitate After Workup 1. Residual m-chlorobenzoic acid: The basic wash was insufficient to remove all of the byproduct.1. Perform additional washes with saturated sodium bicarbonate solution until CO₂ evolution ceases. Ensure the pH of the aqueous layer is basic[7].
Difficulty Separating Product from Starting Material via Chromatography 1. Co-elution: The polarity of the product and starting material may be too similar in the chosen solvent system.1. Optimize the eluent system for column chromatography. Use a shallow gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). Using a different solvent system, like diethyl ether/hexanes, may also improve separation[9].
Low Yield After Purification 1. Product Loss During Aqueous Washes: The product may have some water solubility, leading to loss in the aqueous layers.2. Product Degradation on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause sensitive epoxides to degrade or ring-open.1. Minimize the number of washes or back-extract the aqueous layers with the organic solvent (e.g., DCM) to recover dissolved product.2. Neutralize the silica gel before use by preparing a slurry with a small amount of triethylamine in the eluent, then packing the column. Alternatively, use neutral alumina for chromatography.

Experimental Protocols & Methodologies

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is the most common and reliable method for the synthesis.

Materials:

  • Diethyl allylphosphonate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl allylphosphonate (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add m-CPBA (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent) until the starting material spot has been consumed (typically 4-12 hours).

  • Quenching & Workup:

    • Cool the mixture back to 0 °C and quench any excess peroxide by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x)[7].

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil[10].

Data Presentation
Table 1: Comparison of Epoxidation Methods
MethodOxidantCatalystSolventTemp.Typical YieldKey Considerations
Peroxyacid m-CPBANoneDCM, CHCl₃0 °C to RT70-90%Reliable, but acidic byproduct requires careful neutralization[2].
Vanadium-Catalyzed TBHP or H₂O₂VO(acac)₂DCM, TolueneRT to 50 °CVariableEffective for allylic alcohols; may be less selective for unfunctionalized alkenes. Potential for ketone byproducts[4][11].
Tungsten-Catalyzed H₂O₂Tungsten complexVariousRTHighUses environmentally benign H₂O₂; can be highly enantioselective with chiral ligands[12].

Visualizations

Experimental Workflow Diagram

This diagram outlines the general procedure from starting material to purified product.

G cluster_0 Reaction Stage cluster_1 Workup & Purification A Dissolve Diethyl allylphosphonate in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at RT & Monitor by TLC C->D E Quench & Wash (NaHCO3, Brine) D->E Reaction Complete F Dry Organic Layer (MgSO4) E->F G Concentrate F->G H Silica Gel Chromatography G->H I Pure Product H->I

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Use this logical guide to diagnose and solve common reaction issues.

G A TLC shows incomplete reaction after 12h? B Yes A->B C No A->C D Add more m-CPBA (0.3 eq) & stir for 4h B->D E Proceed to Workup C->E F Reaction still incomplete? D->F G Yes F->G H No F->H I Suspect inactive m-CPBA. Restart with fresh reagent. G->I H->E

Caption: Decision tree for troubleshooting an incomplete epoxidation reaction.

References
  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84–98.

  • BenchChem. (2025). How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate. BenchChem Technical Support.

  • Sigma-Aldrich. Diethyl allylphosphonate 98.

  • Wikipedia. Epoxidation of allylic alcohols.

  • PubMed. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study.

  • MDPI. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493.

  • PubChem. This compound.

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes.

  • Google Patents. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate.

  • MDPI. (2023). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. Catalysts, 13(8), 1184.

  • Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols.

  • YouTube. (2022). Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds.

  • Organic Syntheses. diethyl (dichloromethyl)phosphonate.

  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.

  • PrepChem.com. Synthesis of Diethyl 2-(3-bromopropyl)benzylphosphonate.

  • BenchChem. (2025). Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate.

  • ACS Publications. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society, 136(4), 1222–1225.

  • National Institutes of Health. (2013). Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols. Complementary Preparation of C2-syn-3,4-Epoxy Alcohols.

Sources

common side reactions and byproducts with Diethyl 2,3-epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl 2,3-epoxypropylphosphonate (DEPP). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile reagent. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction

This compound (DEPP), also known by its IUPAC name diethyl [(oxiran-2-yl)methyl]phosphonate, is a valuable bifunctional molecule incorporating both a reactive epoxide ring and a phosphonate ester. This unique structure allows for a variety of chemical transformations, making it a useful building block in organic synthesis, particularly for the introduction of phosphonate moieties into larger molecules, which is of significant interest in medicinal chemistry. However, the inherent reactivity of both the epoxide and phosphonate groups can also lead to specific side reactions and the formation of byproducts, posing challenges in its synthesis and handling. This guide aims to address these potential issues directly.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent method for synthesizing DEPP is the Michaelis-Arbuzov reaction.[1] This typically involves the reaction of triethyl phosphite with an electrophile such as epichlorohydrin. The reaction is often thermally induced and proceeds via a phosphonium salt intermediate.

Q2: My DEPP sample appears to be degrading over time. What are the likely causes?

DEPP is susceptible to degradation via two primary pathways: hydrolysis of the phosphonate ester and ring-opening of the epoxide. Both reactions can be catalyzed by acidic or basic conditions.[2] Moisture in the storage container or dissolved in solvents can lead to slow hydrolysis, forming ethyl 2,3-epoxypropylphosphonic acid and ethanol. Trace amounts of acid or base can catalyze the ring-opening of the epoxide, leading to diol formation or oligomerization.

Q3: I observe multiple spots on my TLC plate after synthesis and purification. What could these be?

Besides the desired product, you may be observing unreacted starting materials (e.g., triethyl phosphite, epichlorohydrin), byproducts from the Arbuzov reaction, or degradation products. Common byproducts can include those from transesterification if other alcohols are present, or products from the pyrolysis of the ester at high temperatures.[3]

Troubleshooting Guide

Issue 1: Low Yields in the Synthesis of DEPP via the Arbuzov Reaction

Symptoms:

  • Significantly lower than expected isolated yield of the final product.

  • Presence of a large amount of unreacted triethyl phosphite or epichlorohydrin in the crude reaction mixture.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Insufficient Reaction Temperature or Time The Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate.1. Monitor the reaction progress by TLC or ³¹P NMR. 2. If the reaction is sluggish, incrementally increase the temperature, but not exceeding 150-160 °C to avoid decomposition. 3. Extend the reaction time and continue monitoring until the starting materials are consumed.
Suboptimal Reactant Stoichiometry An incorrect ratio of triethyl phosphite to epichlorohydrin can lead to incomplete conversion.1. Ensure accurate measurement of both reactants. 2. Consider using a slight excess (1.1-1.2 equivalents) of triethyl phosphite to drive the reaction to completion.
Presence of Impurities in Starting Materials Moisture or other nucleophilic impurities in the starting materials can consume the reactants in side reactions.1. Use freshly distilled triethyl phosphite and epichlorohydrin. 2. Ensure all glassware is thoroughly dried before use.
Issue 2: Presence of Unexpected Byproducts in the Crude Product

Symptoms:

  • Multiple peaks in the ¹H, ¹³C, or ³¹P NMR spectra of the crude product that do not correspond to DEPP.

  • Difficulty in purifying the product by column chromatography due to overlapping spots.

Potential Byproducts and Their Origin:

Byproduct Potential Origin Identification & Mitigation
Diethyl ethylphosphonate Can arise from the reaction of triethyl phosphite with ethyl iodide, which may be formed as a byproduct if iodide salts are present as catalysts or impurities.Identification: Characteristic signals in ¹H and ³¹P NMR. Mitigation: Use high-purity starting materials and avoid iodide-based catalysts if possible.
Transesterification Products If other alcohols are present in the reaction mixture (e.g., from solvent or impurities), they can react with the phosphite or phosphonate esters.[3]Identification: Complex multiplets in the ethoxy region of the ¹H NMR. Mitigation: Use anhydrous solvents and purified reagents.
Oligomers/Polymers The epoxide ring can undergo self-polymerization, especially in the presence of acidic or basic catalysts.Identification: Broad signals in the NMR spectra and a viscous or solid consistency of the product. Mitigation: Maintain neutral reaction conditions and avoid high temperatures for prolonged periods. Purify the product promptly after synthesis.
Issue 3: Product Instability During Work-up and Purification

Symptoms:

  • Formation of new impurities during aqueous work-up or column chromatography.

  • Decrease in product purity after purification and storage.

Causality and Prevention:

The epoxide ring of DEPP is sensitive to both acidic and basic conditions, which can be encountered during standard purification procedures.

  • Acid-Catalyzed Ring Opening: Protic acids or even silica gel (which is weakly acidic) can catalyze the opening of the epoxide ring by nucleophiles such as water or alcohols used in the chromatography eluent. This results in the formation of diols or ether-alcohols.

  • Base-Catalyzed Ring Opening: Basic conditions can also promote epoxide ring-opening.

  • Hydrolysis of the Phosphonate Ester: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the diethyl phosphonate to the corresponding phosphonic acid.[2]

Recommended Purification Protocol:

  • Neutralize the Reaction Mixture: Before work-up, carefully neutralize the reaction mixture to a pH of ~7.

  • Anhydrous Work-up: If possible, perform a non-aqueous work-up.

  • Column Chromatography:

    • Use neutral alumina instead of silica gel to avoid acid-catalyzed degradation.

    • If silica gel must be used, it can be pre-treated with a solution of triethylamine in the eluent to neutralize its acidity.

    • Use anhydrous solvents for the eluent.

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (4 °C is recommended) to minimize degradation.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.

Synthesis_and_Side_Reactions cluster_synthesis Synthesis of DEPP cluster_side_reactions Common Side Reactions cluster_byproducts Resulting Byproducts TEP Triethyl Phosphite DEPP This compound TEP->DEPP Arbuzov Reaction Epi Epichlorohydrin Epi->DEPP Hydrolysis_P Phosphonate Hydrolysis DEPP->Hydrolysis_P H₂O, H⁺/OH⁻ Ring_Opening Epoxide Ring-Opening DEPP->Ring_Opening Nu⁻, H⁺/OH⁻ Oligo Oligomerization DEPP->Oligo H⁺/OH⁻ Phosphonic_Acid Phosphonic Acid Derivative Hydrolysis_P->Phosphonic_Acid Diol Diol/Ether-Alcohol Ring_Opening->Diol Polymer Polyether Oligo->Polymer Troubleshooting_Logic cluster_yield Causes for Low Yield cluster_impurities Sources of Impurities cluster_instability Reasons for Instability Issue Experimental Issue Observed LowYield Low Yield Issue->LowYield Impurity Unexpected Impurities Issue->Impurity Instability Product Instability Issue->Instability TempTime Incorrect Temp/Time LowYield->TempTime Stoich Wrong Stoichiometry LowYield->Stoich SideRxn Arbuzov Side Reactions Impurity->SideRxn Degradation Product Degradation Impurity->Degradation pH Acidic/Basic Conditions Instability->pH Moisture Presence of Water Instability->Moisture Sol_Yield Optimize Reaction Conditions TempTime->Sol_Yield Stoich->Sol_Yield Sol_Impurity Purify Reagents & Control Conditions SideRxn->Sol_Impurity Degradation->Sol_Impurity Sol_Instability Neutralize & Use Anhydrous Conditions pH->Sol_Instability Moisture->Sol_Instability

Caption: A troubleshooting decision tree for experiments involving this compound.

References

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Han, L-B., et al. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)
  • ResearchGate. Polymerization of Diethyl Vinylphosphonate Mediated by Rare-Earth Tris(amide) Compounds. Available at: [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. Available at: [Link]

  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available at: [Link]

  • MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at: [Link]

  • ResearchGate. Michaelis-Arbuzov Phosphonate Synthesis. Available at: [Link]

  • Google Patents. Process for producing diethyl phosphite.
  • Organic Syntheses Procedure. diisopropyl methylphosphonate. Available at: [Link]

  • RSC Publishing. Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces. 2023.
  • ResearchGate. Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. Available at: [Link]

  • MDPI. Encapsulation of Inorganic Nanoparticles by Anionic Emulsion Polymerization of Diethyl Methylene Malonate for Developing Hybrid Microparticles with Tailorable Composition. Available at: [Link]

  • ResearchGate. Novel Multifunctional Epoxy (Meth)Acrylate Resins and Coatings Preparation via Cationic and Free-Radical Photopolymerization. Available at: [Link]

Sources

Technical Support Center: Purification of Diethyl 2,3-Epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Diethyl 2,3-epoxypropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high-purity material for your experiments.

Introduction

This compound is a valuable synthetic intermediate. Its epoxide functionality is highly reactive and susceptible to ring-opening, making its purification a critical and often challenging step.[1] The primary goal of the purification process is to remove unreacted starting materials, byproducts, and residual reagents without compromising the integrity of the epoxide ring. This guide provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and scientifically grounded solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low purity after synthesis, multiple spots on TLC. 1. Incomplete epoxidation of diethyl allylphosphonate. 2. Hydrolysis of the epoxide ring to form diethyl 2,3-dihydroxypropylphosphonate. 3. Presence of residual oxidizing agents or other reagents.1. Optimize Reaction Conditions: Ensure complete consumption of the starting material by monitoring the reaction progress using TLC or GC. Consider adjusting reaction time, temperature, or stoichiometry of the oxidizing agent. 2. Anhydrous Conditions: Work up the reaction under strictly anhydrous conditions to minimize hydrolysis. Use dried solvents and glassware. 3. Aqueous Workup: Perform a carefully controlled aqueous workup to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can neutralize acidic byproducts, followed by a brine wash to remove residual water.[2]
Product decomposition during column chromatography. 1. Acidic silica gel: Standard silica gel is slightly acidic and can catalyze the ring-opening of the epoxide. 2. Prolonged contact time: Extended exposure to the stationary phase can lead to degradation.1. Neutralize Silica Gel: Use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system. 2. Flash Chromatography: Employ flash column chromatography to minimize the contact time of the compound with the silica gel.[2] 3. Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
Co-elution of impurities with the product. 1. Similar polarity: The starting material, diethyl allylphosphonate, may have a polarity very close to the product. 2. Inappropriate solvent system: The chosen eluent may not provide adequate separation.1. Optimize Solvent System: Systematically vary the polarity of the eluent. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), can improve separation.[2] 2. Two-Dimensional TLC: Utilize 2D-TLC to develop a more effective solvent system for separation.
Low yield after purification. 1. Product loss during aqueous washes: The product may have some water solubility. 2. Decomposition on silica gel: As mentioned above, the acidic nature of silica can lead to product loss. 3. Volatilization during solvent removal: The product may be volatile under high vacuum and elevated temperatures.1. Back-Extraction: After aqueous extraction, back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. 2. Minimize Contact Time: Use flash chromatography and neutralized silica gel. 3. Careful Solvent Removal: Remove the solvent under reduced pressure at a low temperature using a rotary evaporator. For final drying, use a high-vacuum line at room temperature.
Product is an oil with a strong odor. Residual triethyl phosphite: If triethyl phosphite was used in the synthesis of the starting material, it might carry over.Wash the crude product with a dilute acid solution (e.g., 1 M HCl) to remove basic impurities like residual triethyl phosphite, followed by washes with saturated sodium bicarbonate and brine.[2]

Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What are the most common impurities I should expect in my crude this compound?

The most common impurities include:

  • Unreacted Diethyl Allylphosphonate: The starting material for the epoxidation reaction.[3]

  • Diethyl 2,3-dihydroxypropylphosphonate: The product of epoxide ring-opening due to hydrolysis. This is a significant byproduct if the reaction or workup is exposed to water or acidic/basic conditions.

  • Solvent Residues: Traces of solvents used in the synthesis and purification steps.

Q2: How can I minimize the formation of the diol byproduct during the synthesis?

To minimize hydrolysis of the epoxide, it is crucial to maintain anhydrous conditions throughout the reaction and workup. Use freshly dried solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). When an aqueous workup is necessary, it should be performed quickly and at low temperatures.

Purification Methods

Q3: Is distillation a suitable method for purifying this compound?

While vacuum distillation can be effective for purifying some phosphonates, it poses a significant risk for this compound due to its thermal sensitivity.[4] The high temperatures required for distillation, even under high vacuum, can cause decomposition and polymerization of the epoxide. If this method is attempted, it should be done with extreme care on a small scale first, using a high-vacuum system and a short-path distillation apparatus to minimize thermal stress.

Q4: What is the recommended method for routine, lab-scale purification?

For laboratory-scale purification, flash column chromatography on silica gel is the most common and effective method.[4] It is crucial to use a well-optimized eluent system and, preferably, neutralized silica gel to prevent epoxide degradation.

Q5: How do I prepare neutralized silica gel?

To neutralize silica gel, you can prepare a slurry of the silica in your chosen non-polar solvent (e.g., hexanes) and add a small amount of a base, such as triethylamine (typically 1-2% v/v of the total solvent volume). The slurry is then gently stirred, and the excess solvent can be evaporated to obtain the neutralized silica gel for packing the column.

Experimental Protocols

Detailed Protocol for Purification by Flash Column Chromatography

This protocol provides a step-by-step methodology for the purification of this compound.

1. Preparation of the Crude Sample: a. After the reaction workup, concentrate the crude product under reduced pressure at a temperature not exceeding 40°C. b. Dissolve the crude oil in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture. c. For dry loading, adsorb the crude product onto a small amount of silica gel and dry it under vacuum.

2. Column Preparation: a. Select a column of appropriate size for the amount of crude material. b. Prepare a slurry of neutralized silica gel in the initial, non-polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture). c. Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

3. Loading and Elution: a. Carefully load the prepared sample onto the top of the silica gel bed. b. Begin elution with the starting solvent system. A typical starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). c. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexanes/ethyl acetate) to facilitate the elution of the product.[5][6] The optimal gradient will depend on the specific impurity profile.

4. Fraction Collection and Analysis: a. Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). b. Visualize the TLC plates using a suitable stain, such as potassium permanganate or vanillin. The product and the starting material will likely have different Rf values. c. Combine the fractions containing the pure product.

5. Product Isolation: a. Concentrate the pure fractions under reduced pressure at low temperature. b. Dry the final product under high vacuum to remove any residual solvent.

Visualization of Workflows and Concepts

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Saturated NaHCO3, Brine) Crude_Product->Aqueous_Workup Removal of water-soluble impurities Drying Drying (Anhydrous Na2SO4) Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Column_Chromatography Flash Column Chromatography (Neutralized Silica Gel) Solvent_Removal->Column_Chromatography Separation of organic impurities Pure_Product Pure this compound Column_Chromatography->Pure_Product Impurity_Formation Starting_Material Diethyl Allylphosphonate Epoxidation Epoxidation (e.g., m-CPBA) Starting_Material->Epoxidation Product This compound Epoxidation->Product Desired Reaction Hydrolysis Hydrolysis (H2O, Acid/Base) Product->Hydrolysis Side Reaction Diol_Byproduct Diethyl 2,3-dihydroxypropylphosphonate Hydrolysis->Diol_Byproduct

Caption: The synthetic pathway and the major side reaction leading to impurity formation.

References

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • BenchChem. (2025). How to remove impurities from Diethyl (2,6-dichlorobenzyl)
  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Available from: [Link]

  • Google Patents. (n.d.). CN103880880A - Preparation method for flame retardant diethyl allylphosphonate.
  • PubChem. (n.d.). This compound. Available from: [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Available from: [Link]

  • PubMed Central (PMC). (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Available from: [Link]

  • BenchChem. (2025). Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)
  • PubMed Central (PMC). (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available from: [Link]

  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.
  • Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

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Technical Support Center: Diethyl 2,3-epoxypropylphosphonate (DEPP) - A Guide to Preventing Unwanted Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Diethyl 2,3-epoxypropylphosphonate (DEPP). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. DEPP is a valuable building block in organic synthesis, but its inherent reactivity, stemming from the strained epoxide ring, presents a significant challenge: a high propensity for unwanted polymerization.[1][2] This guide provides in-depth, field-proven insights and protocols to help you maintain the stability of DEPP, troubleshoot common issues, and ensure the success and reproducibility of your experiments.

Section 1: Understanding the Instability of this compound

The high reactivity of DEPP is a double-edged sword. While it enables a wide range of useful chemical transformations, the same reactivity makes it susceptible to premature, uncontrolled polymerization. The core of this instability lies in the three-membered oxirane (epoxide) ring, which is highly strained and readily undergoes ring-opening reactions.[2]

This process can be initiated by a variety of substances, often present as trace impurities in the reagent itself, the solvent, or the reaction apparatus. Both cationic and anionic pathways can lead to polymerization.

  • Cationic Polymerization: Initiated by acidic species (e.g., trace acid, Lewis acids, or even water acting as a proton source). The protonated epoxide becomes highly electrophilic and is attacked by the oxygen of another epoxide monomer, propagating the chain.

  • Anionic Polymerization: Initiated by nucleophilic or basic species (e.g., hydroxides, alkoxides, amines, or even residual catalysts).[2][3] The nucleophile attacks one of the epoxide carbons, opening the ring to form an alkoxide that then attacks the next monomer.

Controlling these pathways is the key to preventing unwanted polymerization.

PolymerizationMechanism cluster_cationic Cationic Pathway cluster_anionic Anionic Pathway Initiator_C Initiator (H⁺) (e.g., Trace Acid, Water) Monomer_C DEPP Monomer Initiator_C->Monomer_C Protonation Activated_C Protonated Epoxide (Highly Electrophilic) Monomer_C->Activated_C Chain_C Polymer Chain Growth (Attack by another monomer) Activated_C->Chain_C Ring-Opening Initiator_A Initiator (Nu⁻) (e.g., Base, Nucleophile) Monomer_A DEPP Monomer Initiator_A->Monomer_A Nucleophilic Attack Activated_A Ring-Opened Alkoxide Monomer_A->Activated_A Chain_A Polymer Chain Growth (Attack on another monomer) Activated_A->Chain_A Propagation

Figure 1: General Mechanisms of Epoxide Polymerization.

Section 2: Proactive Prevention Strategies

The most effective way to manage DEPP's reactivity is through proactive measures focusing on purity, storage, and handling.

Purity is Paramount: Purification Protocols

Commercially available DEPP can contain impurities from its synthesis or degradation products that can initiate polymerization. Therefore, purification before use or storage is highly recommended.

Table 1: Comparison of Purification Methods for Diethyl Phosphonates

Purification MethodTypical Purity AchievedAdvantagesDisadvantages & Considerations
Silica Gel Column Chromatography >98%High resolution, effective for a wide range of impurities.[4]Time-consuming, requires significant solvent volumes.
High Vacuum Distillation >97%Effective for removing non-volatile impurities and inhibitors.Risk of thermal decomposition if not performed at very low pressure and moderate temperature.

Experimental Protocol 1: Purification by Flash Column Chromatography

This is the preferred method for laboratory-scale purification to ensure high purity.

  • Preparation: Use oven-dried glassware. Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a column with the silica gel slurry. The amount of silica should be approximately 50 times the weight of the crude DEPP.

  • Loading: Dissolve the crude DEPP in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% Hexanes) and gradually increase the polarity with a more polar solvent like ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.[4][5]

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC). DEPP is a relatively polar compound.

  • Collection & Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C).

  • Final Drying: Dry the purified product under high vacuum for several hours to remove any residual solvent.

Optimal Storage and Handling

Improper storage is the most common cause of reagent failure. DEPP is sensitive to air, moisture, light, and heat.[6]

Table 2: Recommended Storage Conditions for this compound (DEPP)

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential polymerization reactions. Avoid freezing unless confirmed to be safe for the specific purity grade.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen and moisture, which can initiate polymerization.[6]
Light Amber/Opaque ContainerProtects the compound from light, which can provide the energy to initiate radical polymerization.
Container Tightly sealed glass bottle with a PTFE-lined cap.Prevents contamination and degradation. Ensure the cap provides an airtight seal.[7][8]
Inhibitor Optional: Add 100-200 ppm of an inhibitor like Butylated hydroxytoluene (BHT) for long-term storage.Inhibitors act as radical scavengers, preventing the initiation of free-radical polymerization.[9]

Handling Checklist:

  • ✓ Always handle DEPP under an inert atmosphere (glovebox or Schlenk line).

  • ✓ Use oven-dried or flame-dried glassware.

  • ✓ Use anhydrous solvents from a reliable source.

  • ✓ Use clean syringes and needles for transfers.

  • ✓ Keep the container tightly sealed when not in use.[7]

Section 3: Troubleshooting Guide

Even with preventative measures, issues can arise. This section addresses specific problems in a question-and-answer format.

TroubleshootingWorkflow start Problem: Unwanted Polymerization Observed q1 When was the issue noticed? start->q1 storage During Storage (Increased Viscosity/Solidification) q1->storage Storage reaction During Reaction (High MW residue, Low Yield) q1->reaction Reaction storage_cause Cause: - Improper Storage - Moisture/Air Leak - Inhibitor Depletion storage->storage_cause reaction_cause Potential Causes: - Impure Reagents/Solvents - Reaction Temp Too High - Incompatible Catalyst/Additive - Air/Moisture in Reaction reaction->reaction_cause storage_sol Solution: - Discard Reagent Safely - Review Storage Protocol (Table 2) - Repurify Fresh Stock storage_cause->storage_sol reaction_sol Solutions: - Purify DEPP (Protocol 1) - Use Anhydrous Solvents - Lower Reaction Temperature - Run Under Inert Atmosphere - Screen for Catalyst Compatibility reaction_cause->reaction_sol

Figure 2: Troubleshooting Workflow for DEPP Polymerization.

Q1: My bottle of DEPP has become viscous or has completely solidified. Can I still use it?

A1: No, you cannot. A significant increase in viscosity or solidification is a clear indication that extensive polymerization has occurred. The material is no longer this compound but a polyether. There is no practical way to reverse this process. Attempting to use this material will lead to failed reactions and introduce a complex, polymeric impurity into your system. The reagent should be disposed of according to your institution's hazardous waste guidelines. This event signals a failure in storage conditions (see Table 2) that must be rectified for future batches.

Q2: I'm observing a significant amount of a sticky, high-molecular-weight residue in my reaction crude, and the yield of my desired product is low. What's happening?

A2: This strongly suggests that DEPP is polymerizing under your reaction conditions. The polymerization reaction is competing with your desired chemical transformation.

  • Potential Causes & Solutions:

    • Trace Initiators: Your solvent or other reagents may contain trace amounts of water, acid, or base.

      • Solution: Ensure all solvents are rigorously dried (e.g., by passing through an alumina column or distillation from a suitable drying agent). Use freshly purified reagents.

    • Reaction Temperature: Higher temperatures accelerate all reaction rates, including polymerization.

      • Solution: Attempt the reaction at a lower temperature. Even if the desired reaction is slower, it may become more selective.

    • Incompatible Reagents: A reagent, catalyst, or additive in your reaction may be an effective initiator for epoxide polymerization. Strong Lewis acids, strong bases, and some organometallic compounds are known to catalyze epoxide polymerization.[10][11]

      • Solution: Conduct a small-scale compatibility test. Mix DEPP with each reaction component individually in the reaction solvent and monitor for any signs of polymerization (e.g., increase in viscosity, exotherm) before combining all reagents.

Q3: My reactions with DEPP are giving inconsistent yields from one day to the next. How can I improve reproducibility?

A3: Inconsistent yields are often traced back to the variable quality of the DEPP being used.

  • Potential Causes & Solutions:

    • Reagent Degradation: The purity of your DEPP is likely changing over time due to slow polymerization in storage. You may be using "good" reagent one day and partially polymerized reagent the next.

      • Solution: Implement a strict "purify-before-use" policy. Purify a batch of DEPP via column chromatography (Protocol 1) and use it immediately. For larger quantities, purify and aliquot the DEPP into smaller, single-use vials under an inert atmosphere.

    • Atmospheric Contamination: Each time the main bottle is opened, it is briefly exposed to the atmosphere.

      • Solution: Use proper air-sensitive techniques. Never open a stock bottle to the air. Use a syringe to withdraw the required amount through a septum under a positive pressure of inert gas.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for DEPP? A1: For long-term storage (>1 month), DEPP should be stored at 2-8°C under an argon or nitrogen atmosphere in an amber glass vial with a PTFE-lined cap.[6][7] For maximum stability, it is best to purify the compound first and consider adding a radical inhibitor like BHT (100-200 ppm).

Q2: Which solvents are recommended for reactions involving DEPP? A2: Anhydrous, non-protic solvents are highly recommended. Suitable choices include tetrahydrofuran (THF), toluene, diethyl ether, and dichloromethane (DCM).[5][8][12] Always use solvents from a purification system or a freshly opened bottle rated for anhydrous applications. Avoid protic solvents like alcohols unless they are part of the desired reaction, as they can act as both a nucleophile and a proton source to initiate polymerization.

Q3: How can I confirm the purity of my DEPP before use? A3: ¹H and ³¹P NMR spectroscopy are excellent methods. In the ¹H NMR spectrum, look for the characteristic signals of the epoxide ring protons and the absence of broad, poorly resolved signals in the baseline, which would indicate the presence of polymer. The ³¹P NMR should show a single, sharp peak at the correct chemical shift.

Q4: Are there any specific classes of reagents I should avoid mixing directly with neat DEPP? A4: Yes. Avoid direct contact of neat (undiluted) DEPP with strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaH, NaOH), strong Lewis acids (e.g., AlCl₃, BF₃), and potent nucleophiles. These can cause rapid, often exothermic, polymerization. Such reagents should always be added slowly to a dilute, cooled solution of DEPP in an appropriate solvent.

References

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84–98 (2023). Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Darensbourg, D. J., et al. Aluminum-Based Initiators from Thiols for Epoxide Polymerizations. ACS Publications, (2020). Available from: [Link]

  • Organic Syntheses Procedure. diethyl (dichloromethyl)phosphonate. Organic Syntheses. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl ether. Carl ROTH. Available from: [Link]

  • ResearchGate. Polymerization of Diethyl Vinylphosphonate Mediated by Rare-Earth Tris(amide) Compounds. ResearchGate. Available from: [Link]

  • Mettler Toledo. Epoxides | Polymer & Pharmaceutical Synthesis. Mettler Toledo. Available from: [Link]

  • RSC Publishing. Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces. Royal Society of Chemistry. Available from: [Link]

  • YouTube. How Do Polymerization Inhibitors Work?. Chemistry For Everyone. Available from: [Link]

  • PubMed Central. Catalysts for CO2/epoxide ring-opening copolymerization. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) Catalysts for CO 2 /epoxide ring-opening copolymerization. ResearchGate. Available from: [Link]

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Technical Support Center: Controlling Regioselectivity in Diethyl 2,3-Epoxypropylphosphonate Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl 2,3-epoxypropylphosphonate. This guide is designed to provide in-depth, field-proven insights into controlling the regioselectivity of its ring-opening reactions. As experienced chemists know, the nucleophilic opening of this epoxide can yield two distinct regioisomers: the C2-adduct and the C3-adduct. Achieving high selectivity for one isomer over the other is a common challenge and is critical for the successful synthesis of targeted phosphonate derivatives, such as β-amino-α-hydroxy- and α-amino-β-hydroxypropylphosphonates.

This resource is structured to address both fundamental questions and specific experimental problems you may encounter. We will explore the mechanistic underpinnings of regioselectivity and provide actionable troubleshooting strategies and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that govern the regioselectivity of the ring-opening reaction of this compound.

Q1: What are the primary factors that control whether a nucleophile attacks the C2 or C3 position?

The regioselectivity of the ring-opening is primarily determined by a balance of electronic and steric effects, which can be manipulated by the choice of catalyst and reaction conditions.[1][2] The two main pathways are:

  • Under Basic or Neutral Conditions (SN2-like): The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this case, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the C3 position is sterically more accessible than the C2 position, which is adjacent to the bulky diethylphosphonomethyl group. Therefore, basic or neutral conditions generally favor the formation of the C3-adduct.[1]

  • Under Acidic Conditions (SN1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group. This promotes the development of a partial positive charge (carbocation character) on the carbon atoms of the epoxide ring. The electron-withdrawing nature of the phosphonate group makes the C2 position more electron-deficient and better able to stabilize a positive charge. Consequently, nucleophilic attack is directed to the more substituted and electronically activated C2 position, favoring the formation of the C2-adduct.[3]

Q2: How does the phosphonate group specifically influence the regioselectivity?

The diethylphosphonomethyl group at C1 exerts a significant electronic influence on the adjacent C2 and C3 positions. As a strong electron-withdrawing group, it inductively pulls electron density away from the epoxide ring, particularly from the C2 carbon. This electronic effect is key to understanding the reaction's regioselectivity:

  • Activation of C2: The electron-withdrawing nature of the phosphonate group makes the C2 carbon more electrophilic and susceptible to nucleophilic attack, especially under acidic conditions where a partial positive charge develops.

  • Steric Hindrance at C2: Conversely, the steric bulk of the diethylphosphonomethyl group hinders the approach of nucleophiles to the C2 position. This steric factor is the dominant consideration in SN2-type reactions under basic or neutral conditions, leading to preferential attack at the less hindered C3 position.

Q3: What role do solvents play in controlling the regioselectivity?

Solvent choice can significantly impact the reaction outcome. Protic solvents, such as water or alcohols, can participate in the reaction by stabilizing charged intermediates and, in some cases, acting as a proton source to activate the epoxide, potentially favoring C2 attack.[1] Aprotic solvents are generally preferred for reactions under basic conditions to avoid protonation of the nucleophile and to ensure a clean SN2 pathway, favoring C3 attack. The polarity of the solvent can also influence the reaction rate and selectivity by affecting the solvation of the reactants and transition states.[4]

Part 2: Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem 1: Poor Regioselectivity with Amine Nucleophiles, Resulting in a Mixture of C2 and C3 Isomers.
  • Potential Cause: Amine nucleophiles can be strong enough to open the epoxide ring without a catalyst, but the reaction may lack selectivity, especially with less sterically demanding amines. Additionally, the amine itself can act as a Brønsted base, creating complex reaction conditions.

  • Suggested Solution: Implement Catalytic Control.

    • For Preferential C3-Adduct (α-Amino-β-hydroxy): Employ strictly basic or neutral conditions. The use of a strong, non-nucleophilic base to deprotonate a less reactive amine can improve selectivity for the sterically favored C3 position. Alternatively, conducting the reaction at low temperatures without a catalyst can enhance C3 selectivity.

    • For Preferential C2-Adduct (β-Amino-α-hydroxy): Utilize a Lewis or Brønsted acid catalyst. A catalytic amount of a Lewis acid like Y(OTf)₃ or a Brønsted acid like acetic acid can activate the epoxide and strongly direct the amine nucleophile to the electronically favored C2 position.[5] A metal- and solvent-free protocol using acetic acid has been reported to give high yields and excellent regioselectivity for the C2-adduct.[5]

Problem 2: Low Reaction Yield and/or Slow Conversion Rate.
  • Potential Cause: The nucleophile may not be strong enough to open the epoxide ring efficiently under the chosen conditions, or steric hindrance may be slowing the reaction.

  • Suggested Solution: Optimize Reaction Conditions.

    • Increase Temperature: Gently heating the reaction can increase the rate of ring-opening. However, be aware that higher temperatures can sometimes decrease regioselectivity.

    • Use a More Potent Nucleophile: If possible, consider using a more nucleophilic reagent. For example, if using an alcohol, deprotonating it with a base to form the corresponding alkoxide will significantly increase its nucleophilicity.

    • Catalyst Addition: As mentioned above, a Lewis or Brønsted acid catalyst can activate the epoxide and accelerate the reaction. For reactions with thiols, a base catalyst is often effective.

Data Presentation: Catalyst and Solvent Effects on Regioselectivity

The following table summarizes expected outcomes based on the principles discussed and data from analogous systems. Note that precise ratios for this compound may vary.

Catalyst SystemNucleophile TypePredominant IsomerExpected C2:C3 RatioRationale
None (or Base)Strong (e.g., R₂NH, RS⁻)C3-AdductLow (e.g., < 10:90)SN2 attack at the less sterically hindered C3 position.
Lewis Acid (e.g., Y(OTf)₃)Weak/Moderate (e.g., ArNH₂)C2-AdductHigh (e.g., > 90:10)Activation of epoxide, attack at the electronically favored C2 position.
Brønsted Acid (e.g., AcOH)AmineC2-AdductHigh (e.g., > 90:10)Protonation of epoxide oxygen, directing attack to the C2 position.[5]
Tungsten Salts (e.g., W(OEt)₆)VariousC3-AdductHigh (e.g., > 90:10)Tungsten catalysts have been shown to favor C3 opening in similar epoxy alcohols.[3]

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Synthesis of Diethyl (3-Anilino-2-hydroxypropyl)phosphonate (C3-Adduct)

This protocol is designed to favor nucleophilic attack at the C3 position.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (MeCN), add aniline (1.2 eq.).

  • Add a catalytic amount of tungsten(VI) ethoxide (W(OEt)₆, 0.15 eq.).[3]

  • Stir the reaction mixture at 55 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C3-adduct.

Protocol 2: Synthesis of Diethyl (2-Anilino-3-hydroxypropyl)phosphonate (C2-Adduct)

This protocol is designed to favor nucleophilic attack at the C2 position.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., toluene), add aniline (1.2 eq.).

  • Add a catalytic amount of yttrium(III) trifluoromethanesulfonate (Y(OTf)₃, 0.1 eq.).

  • Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired C2-adduct.

Visualization of Reaction Pathways

The following diagrams illustrate the mechanistic principles governing the regioselectivity.

G cluster_0 Basic/Neutral Conditions (SN2-like) cluster_1 Acidic Conditions (SN1-like) start_base Epoxyphosphonate + Strong Nucleophile (Nu⁻) ts_base Transition State start_base->ts_base Attack at less hindered C3 prod_c3 C3-Adduct ts_base->prod_c3 Ring Opening start_acid Epoxyphosphonate + H⁺/Lewis Acid activated_epoxide Activated Epoxide start_acid->activated_epoxide Activation ts_acid Transition State (δ+ on C2) activated_epoxide->ts_acid Nucleophilic Attack at C2 prod_c2 C2-Adduct ts_acid->prod_c2 Ring Opening

Caption: Competing pathways for the ring-opening of this compound.

G start Start: this compound + Nucleophile q_catalyst What is the desired regioisomer? start->q_catalyst c2_adduct C2-Adduct (β-Nu, α-OH) q_catalyst->c2_adduct C2 c3_adduct C3-Adduct (α-Nu, β-OH) q_catalyst->c3_adduct C3 cond_acid Use Acidic Conditions (Lewis or Brønsted Acid) c2_adduct->cond_acid cond_base Use Basic/Neutral Conditions (No catalyst or base catalyst) c3_adduct->cond_base analysis Analyze product ratio (NMR, LC-MS) cond_acid->analysis cond_base->analysis

Caption: Decision workflow for selecting reaction conditions to control regioselectivity.

References

  • Zaragoza Jordana, M., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules, 25(22), 5484. Available at: [Link]

  • Ziyaei-Halimehjani, A., Gholami, H., & Saidi, M. R. (2012). Catalyst-free regioselective ring opening of epoxides with aromatic amines in water and solvent-free conditions. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of phosphonate derivatives using diethyl amine. ResearchGate. Available at: [Link]

  • Deshpande, R. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. Available at: [Link]

  • Reddy, K. S., et al. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Organic Letters, 16(18), 4858–4861. Available at: [Link]

  • Memarian, H. R., et al. (2007). Photocatalytic ring opening of α-epoxyketones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Griffin, C. E., & Kundu, S. K. (1969). Phosphonic acids and esters. XX. Preparation and ring opening reactions of .alpha.,.beta.- and .beta.,.gamma.-epoxyalkylphosphonates. The Journal of Organic Chemistry, 34(6), 1532–1539. Available at: [Link]

  • Various Authors. (n.d.). Efficient One-Pot Synthesis of β-Hydroxyphosphonates: Regioselective Nucleophilic Ring Opening Reaction of Epoxides with Triethyl Phosphite Catalyzed by Al(OTf)3. ResearchGate. Available at: [Link]

  • Kumar, A., & Panda, G. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 54(84), 11938-11941. Available at: [Link]

  • Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

Sources

identification of impurities in Diethyl 2,3-epoxypropylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Diethyl 2,3-epoxypropylphosphonate (DEEPP). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with DEEPP synthesis, with a specific focus on the identification and mitigation of process-related impurities. As a key intermediate in the synthesis of various biologically active compounds, ensuring the purity of DEEPP is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to support your experimental success.

Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific issues that may arise during the synthesis and purification of this compound. The primary synthetic route considered is the Arbuzov reaction between triethyl phosphite and epichlorohydrin.

Q1: I'm observing an unexpected peak in my GC-MS analysis with a mass identical to my product (DEEPP). What could it be?

Potential Cause: This is a classic and frequently encountered issue. The most probable cause is the presence of the isomeric impurity, Diethyl (2-chloro-1-hydroxypropyl)phosphonate, or more commonly, the rearrangement product, Diethyl 3-chloro-2-hydroxypropylphosphonate. During the Arbuzov reaction, the epoxide ring can be opened by the chloride ion generated in situ, leading to the formation of a chlorohydrin isomer.

Diagnostic & Mitigation Strategy:

  • Confirm Identity with NMR: While GC-MS may show identical mass, ¹H and ¹³C NMR spectroscopy are definitive. The DEEPP epoxide protons show characteristic shifts around 2.6-3.1 ppm. The chlorohydrin isomer will exhibit a distinct methine proton (CH-OH) signal at a different chemical shift (typically >3.5 ppm).

  • Reaction Temperature Control: This side reaction is highly temperature-dependent. The initial exothermic reaction must be carefully controlled.

    • Protocol: Maintain the reaction temperature below 50-60°C during the addition of epichlorohydrin to triethyl phosphite. Use an ice bath for cooling and add the reagent dropwise.

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the formation of this isomer. Monitor the reaction by TLC or GC and proceed with work-up as soon as the starting material is consumed.

Q2: My final product has a persistent yellowish tint and a sharp odor, even after distillation. What is the likely impurity?

Potential Cause: A yellow color and sharp odor are often indicative of residual, unreacted triethyl phosphite or its oxidation/hydrolysis byproducts. Triethyl phosphite is highly susceptible to oxidation and hydrolysis, which can form various acidic and colored impurities.

Diagnostic & Mitigation Strategy:

  • Check Purity of Starting Material: Always use freshly distilled triethyl phosphite. Ensure it is stored under an inert atmosphere (Nitrogen or Argon) to prevent degradation.

  • Optimize Stoichiometry: Using a slight excess of epichlorohydrin (e.g., 1.05 to 1.1 equivalents) can help ensure the complete consumption of triethyl phosphite.

  • Refine Purification Protocol:

    • Vacuum Distillation: Ensure your vacuum is adequate (<1 mmHg) and the distillation temperature is appropriate to separate DEEPP from less volatile impurities.

    • Aqueous Wash: An initial wash of the crude product with a mild brine solution can help remove some water-soluble phosphite byproducts before distillation.

Q3: My NMR spectrum shows complex multiplets in the 3.5-4.5 ppm region, more complex than expected for DEEPP. What does this suggest?

Potential Cause: This spectral complexity often points to the presence of oligomeric or polymeric byproducts. These can form through the polymerization of epichlorohydrin or the reaction of the DEEPP epoxide with other nucleophiles present in the reaction mixture.

Diagnostic & Mitigation Strategy:

  • Control Catalyst/Initiator Impurities: Traces of acid or base can catalyze the polymerization of epoxides. Ensure all glassware is scrupulously clean and dry.

  • Purification via Column Chromatography: If distillation fails to remove these higher molecular weight species, column chromatography on silica gel is an effective alternative.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is typically effective for separating DEEPP from both less polar starting materials and more polar oligomers.

Visualizing Impurity Formation

The following diagram illustrates the primary synthesis pathway for DEEPP and the key side reactions leading to common impurities.

G cluster_main Main Synthesis Pathway cluster_side1 Isomer Formation cluster_side2 Byproduct Formation TEP Triethyl Phosphite Int Quasiphosphonium Intermediate TEP->Int + EPI Epichlorohydrin EPI->Int Polymer Polymeric Byproducts EPI->Polymer Polymerization (Acid/Base Trace) DEEPP This compound (Product) Int->DEEPP Arbuzov Rearrangement Chloro_Isomer Diethyl 3-chloro-2-hydroxypropylphosphonate (Isomeric Impurity) Int->Chloro_Isomer Cl- attack (High Temp) TEP_unreacted Unreacted Triethyl Phosphite G A 1. Sample Preparation (Dilute 10 µL crude rxn mixture in 1 mL Ethyl Acetate) B 2. GC Injection (1 µL, Split mode) A->B C 3. GC Separation (Capillary Column) B->C D 4. MS Detection (EI, Scan mode) C->D E 5. Data Analysis (Identify peaks by mass spectra & retention time) D->E

Technical Support Center: Strategies to Improve the Yield of Diethyl 2,3-epoxypropylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2,3-epoxypropylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of this valuable intermediate. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity material.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents. Its successful synthesis is pivotal for the advancement of numerous research and development projects. The most common route to this compound involves the epoxidation of diethyl allylphosphonate. While seemingly straightforward, this reaction can be prone to several issues that can significantly impact the yield and purity of the final product. This guide will address these challenges in a comprehensive question-and-answer format, providing not just procedural steps but also the underlying scientific principles to inform your experimental choices.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the epoxidation of diethyl allylphosphonate are a common frustration. The root cause often lies in one or more of the following areas: the quality of the starting material, the choice and handling of the epoxidizing agent, and the reaction conditions.

Underlying Causality: The epoxidation of an alkene is an electrophilic addition. The nucleophilicity of the double bond in diethyl allylphosphonate can be influenced by the electron-withdrawing nature of the phosphonate group, potentially making it less reactive than a simple alkene. Furthermore, the epoxide product itself can be susceptible to ring-opening under certain conditions.

Troubleshooting Protocol:

  • Assess Starting Material Purity:

    • Problem: Impurities in the diethyl allylphosphonate, such as unreacted triethyl phosphite or allyl bromide from its synthesis, can interfere with the epoxidation reaction.

    • Solution: Purify the diethyl allylphosphonate by vacuum distillation before use. The purity should be checked by ¹H NMR and GC-MS.

  • Optimize the Epoxidizing Agent:

    • Problem: meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice, but its purity and stability can vary. Old or improperly stored m-CPBA will have reduced activity.

    • Solution: Use freshly purchased, high-purity m-CPBA (typically 70-77%). Store it in a desiccator in a refrigerator. Consider using other epoxidizing agents like magnesium monoperoxyphthalate (MMPP) for a potentially milder reaction.

  • Control Reaction Temperature:

    • Problem: The reaction is exothermic. An uncontrolled temperature increase can lead to side reactions, including the decomposition of the peroxy acid and potential ring-opening of the epoxide.

    • Solution: Add the m-CPBA solution dropwise to the solution of diethyl allylphosphonate at 0 °C (ice bath). Maintain this temperature for the initial phase of the reaction and then allow it to slowly warm to room temperature. Monitor the internal temperature throughout the addition.

  • Stoichiometry of the Oxidant:

    • Problem: Using an insufficient amount of m-CPBA will result in incomplete conversion. A large excess can promote side reactions.

    • Solution: Start with 1.1 to 1.2 equivalents of m-CPBA relative to the diethyl allylphosphonate. Monitor the reaction progress by TLC or ¹H NMR to determine the optimal amount for your specific setup.

Experimental Workflow for Optimizing Yield:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A2: The presence of multiple spots on a TLC plate is indicative of side reactions or unreacted starting materials. Identifying these impurities is the first step toward mitigating their formation.

Common Side Products and Their Origins:

  • meta-Chlorobenzoic Acid (m-CBA): This is the byproduct of the m-CPBA epoxidation and is always present. It is a polar compound and will typically have a low Rf value.

  • Unreacted Diethyl Allylphosphonate: If the reaction has not gone to completion, you will see the starting material on your TLC plate.

  • Diol (Diethyl (2,3-dihydroxypropyl)phosphonate): This is the result of the ring-opening of the epoxide product. This can occur if there is water present in the reaction mixture or during an aqueous work-up under acidic conditions.[1]

  • Rearrangement Products: Although less common for this specific substrate under controlled conditions, epoxides can rearrange to form carbonyl compounds.

Troubleshooting and Identification:

  • TLC Analysis: Run a co-spot on your TLC plate with your starting material (diethyl allylphosphonate) to confirm its presence. The m-CBA spot is usually quite prominent and can be identified by its characteristic Rf value.

  • NMR Spectroscopy of the Crude Mixture: A ¹H NMR of the crude product can reveal unreacted starting material (alkene protons) and the diol (new -OH and CH-OH protons).

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure your solvent (e.g., dichloromethane) is dry and the reaction is protected from atmospheric moisture to minimize diol formation.

    • Controlled Work-up: Avoid strongly acidic conditions during the work-up. A wash with a mild base like sodium bicarbonate is crucial for removing the m-CBA byproduct without inducing significant epoxide ring-opening.

Q3: How do I effectively purify this compound from the reaction mixture?

A3: Proper purification is critical to obtaining a high-purity final product. The main challenges are the removal of the m-chlorobenzoic acid byproduct and separating the product from any unreacted starting material.

Detailed Purification Protocol:

  • Initial Quench and Wash:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C.

    • Quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic byproduct, m-CBA, and any remaining m-CPBA.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine.[2] This multi-step washing is crucial for removing the bulk of the water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent decomposition of the product.

  • Chromatographic Purification:

    • Method: Flash column chromatography on silica gel is the most effective method for final purification.

    • Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system such as hexanes/ethyl acetate (e.g., 4:1) and gradually increase the polarity to hexanes/ethyl acetate (e.g., 1:1).

    • Monitoring: Collect fractions and monitor them by TLC to isolate the pure product. The product is typically a colorless oil.

Purification Workflow Diagram:

G A Crude Reaction Mixture B Quench with sat. NaHCO3 (aq) A->B C Separate Organic Layer B->C D Wash with H2O and Brine C->D E Dry over Na2SO4 D->E F Concentrate in vacuo E->F G Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) F->G H Pure this compound G->H

Caption: Step-by-step purification workflow.

Q4: How can I confirm the identity and purity of my final product?

A4: Spectroscopic analysis is essential for the unambiguous confirmation of the structure and purity of this compound.

Expected Analytical Data:

Analytical Technique Expected Observations
¹H NMR The disappearance of the vinyl protons from the starting material (typically in the 5-6 ppm region). The appearance of new signals corresponding to the epoxide ring protons (typically in the 2.5-3.5 ppm region). The characteristic signals for the ethyl groups of the phosphonate ester will remain.
¹³C NMR The disappearance of the sp² carbon signals of the alkene. The appearance of new signals for the sp³ carbons of the epoxide ring.
³¹P NMR The phosphorus chemical shift is a sensitive probe of the electronic environment. The ³¹P NMR chemical shift for alkylphosphonates is typically in the range of +25 to +35 ppm.[3] A single peak in the proton-decoupled ³¹P NMR spectrum is a good indicator of purity.
IR Spectroscopy The disappearance of the C=C stretch from the starting material. The presence of a C-O-C stretching vibration for the epoxide ring (typically around 1250 cm⁻¹ and in the 800-900 cm⁻¹ region). The characteristic P=O stretch will be present (around 1240 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (194.17 g/mol ) should be observed.[4]

Logical Flow for Product Verification:

Caption: Analytical workflow for product confirmation.

References

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available from: [Link]

  • Google Patents. Preparation method for flame retardant diethyl allylphosphonate.
  • PubChem. This compound. Available from: [Link]

  • University of York. The First Practical Method for Asymmetric Epoxidation. Available from: [Link]

  • Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available from: [Link]

  • JEOL. NM230005E. Available from: [Link]

  • RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Available from: [Link]

  • Wikipedia. Sharpless epoxidation. Available from: [Link]

  • ResearchGate. Synthesis of 3-diethylphosphonoyl-2-hydroxy-prop-2-ylphosphonate and –phosphine oxide derivatives via the Pudovik reaction of diethyl 2–oxopropylphosphonate on the surface of Al2O3/KF. Available from: [Link]

  • ResearchGate. 31P and 1H NMR spectra of the precursor and final product for propyl N,N-tetramethyl-bis(phosphonate). Available from: [Link]

  • Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • P&S Chemicals. Product information, this compound. Available from: [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the NMR Analysis of Diethyl 2,3-epoxypropylphosphonate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of diethyl 2,3-epoxypropylphosphonate and its key derivatives. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore how ¹H, ¹³C, and ³¹P NMR spectroscopy serve as an indispensable toolkit for the unambiguous structural elucidation and purity assessment of this versatile class of synthetic intermediates.

The Foundational Role of Multinuclear NMR

This compound is a valuable building block, combining the reactivity of an epoxide ring with the unique properties of a phosphonate moiety. Its utility in synthesis, however, is entirely dependent on precise structural verification. A multi-pronged NMR approach is not just recommended; it is essential for a self-validating analysis.

  • ¹H NMR provides the initial map of the proton environment, detailing the propyl chain and the ethyl esters.

  • ¹³C NMR confirms the carbon backbone and is highly sensitive to the electronic environment of each carbon atom.

  • ³¹P NMR offers a direct, uncluttered window into the phosphorus center, serving as a definitive diagnostic tool for the phosphonate group.

The true power of this approach lies in the interplay between these nuclei, particularly the spin-spin couplings between phosphorus and the adjacent carbon and hydrogen atoms (J-P,C and J-P,H), which provide indisputable evidence of connectivity.

Part 1: NMR Characterization of this compound

The parent compound presents a distinct and predictable NMR fingerprint. The key to its analysis is recognizing the diastereotopic nature of the protons on the carbon adjacent to the phosphorus atom (C1) and within the epoxide ring (C3).

Experimental Protocol: Acquiring High-Fidelity Spectra

A robust and reproducible protocol is the bedrock of trustworthy analysis. The following steps are designed to yield high-quality, unambiguous data.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the purified compound.
  • Dissolve the sample in 0.6 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power and the convenient chemical shift of its residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[1]
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. Spectrometer Setup & Acquisition:

  • All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.[2]
  • For ¹H NMR:
  • Rationale: Standard acquisition parameters are usually sufficient. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans will provide excellent signal-to-noise.
  • For ¹³C{¹H} NMR:
  • Rationale: Proton decoupling is used to simplify the spectrum by collapsing C-H multiplets into singlets, improving sensitivity.[3] A spectral width of ~220 ppm is standard. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) may be necessary due to the low natural abundance of ¹³C and its longer relaxation times.
  • For ³¹P{¹H} NMR:
  • Rationale: Proton decoupling provides a single, sharp resonance for the phosphonate group.[4] Use 85% H₃PO₄ in D₂O in a sealed capillary as an external reference (δ = 0.00 ppm).[2] A key consideration for quantitative ³¹P NMR is the potentially long spin-lattice relaxation time (T₁). To ensure accurate integration, employ a longer relaxation delay (e.g., 5 times the longest T₁) or use inverse-gated decoupling.[4]
Expected Spectral Data for the Parent Compound

The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J) for this compound. These values are compiled from typical ranges observed for this structural class.

NucleusAssignmentδ (ppm)MultiplicityJ (Hz)
¹H -OCH₂ CH₃~4.15m³JHH ≈ 7.1, ³JPH ≈ 7.1
-OCH₂CH₃ ~1.35t³JHH ≈ 7.1
P-CH₂ -~2.0 - 2.2m²JPH ≈ 18-20
-CH(CH H)-O (Epoxide)~2.65ddd²JHH ≈ 5.0, ³JHH ≈ 4.1, ⁴JHH ≈ 2.5
-CH(CHH )-O (Epoxide)~2.85ddd²JHH ≈ 5.0, ³JHH ≈ 2.6, ⁴JHH ≈ 1.0
-CH -CH₂-O (Epoxide)~3.15m-
¹³C C H₃~16.5d³JPC ≈ 6.0
O-C H₂~62.5d²JPC ≈ 6.5
P-C H₂~26.0d¹JPC ≈ 140-145
Epoxide C H~49.0d²JPC ≈ 4.5
Epoxide C H₂~46.5d³JPC ≈ 14.0
³¹P P =O~20.0 - 22.0s(Proton decoupled)

Note: The exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and spectrometer frequency.

Visualizing Key NMR Interactions

The following diagram illustrates the crucial J-couplings that confirm the structure of the parent compound. The one-bond C-P coupling (¹JPC) and two-bond P-H coupling (²JPH) are particularly diagnostic.

Caption: Key J-couplings in this compound.

Part 2: Comparative Analysis - The Impact of Epoxide Ring-Opening

A common and synthetically useful transformation of the parent compound is the nucleophilic opening of the epoxide ring. This reaction fundamentally alters the molecule's electronic and steric environment, leading to dramatic and diagnostic shifts in the NMR spectra. We will compare the parent epoxide with a representative product: Diethyl (3-azido-2-hydroxypropyl)phosphonate , formed by reacting the epoxide with sodium azide.[5]

Causality of Spectral Changes
  • Disappearance of Epoxide Signals: The most obvious change is the complete disappearance of the characteristic epoxide proton signals (δ ~2.6-3.2 ppm) and carbon signals (δ ~46-49 ppm).

  • Appearance of Hydroxyl and Azide-Bearing Methylene Signals: New signals corresponding to the CH-OH and CH₂-N₃ groups appear. The CH-OH proton often appears as a broad singlet (if exchangeable) or a multiplet, and its attached carbon (C2) shifts significantly downfield to δ ~65-70 ppm due to the deshielding effect of the attached oxygen.

  • Shift in C1 Protons: The protons on the carbon adjacent to phosphorus (C1) typically experience a change in their chemical environment and coupling constants due to the altered conformation of the propyl chain.

  • ³¹P Chemical Shift: The ³¹P chemical shift may experience a minor change, but it will remain in the characteristic phosphonate region, confirming the integrity of this functional group.

Comparative Data Table
AssignmentParent Epoxide (δ ppm)3-Azido-2-hydroxy Derivative (δ ppm)Rationale for Change
¹H: Propyl Chain ~2.0 - 3.2 (complex)~1.9 (P-CH₂), ~3.4 (CH₂N₃), ~4.1 (CHOH)Ring-opening resolves the strained system into distinct, more defined signals for the CH₂, CHOH, and CH₂N₃ groups.
**¹³C: C1 (P-CH₂) **~26.0~28.5Slight downfield shift due to conformational changes in the alkyl chain.
¹³C: C2 (CH-O) ~49.0 (Epoxide CH)~68.0 (CH-OH)Significant downfield shift as the carbon moves from a strained epoxide to a hydroxyl-bearing center.
¹³C: C3 (CH₂-O) ~46.5 (Epoxide CH₂)~55.0 (CH₂-N₃)Downfield shift caused by the replacement of the epoxide oxygen with the electron-withdrawing azide group.
³¹P: P=O ~21.0~22.5Minor shift, indicating the phosphonate group is intact but senses the remote structural modification.

Data for the derivative is based on typical values for such structures as described in the literature.[5][6]

Part 3: Workflow for Structural Verification

A self-validating system for structural analysis relies on a logical workflow where each step confirms the last. Advanced 2D NMR experiments like HSQC and HMBC are invaluable for cementing assignments, especially for novel derivatives.

workflow cluster_1D 1. Initial 1D NMR Screening cluster_analysis 2. Data Analysis & Hypothesis cluster_2D 3. 2D NMR Confirmation (If needed) H1 Acquire ¹H NMR Integrate Check ¹H Integrals (Confirm Et/Pr ratio) H1->Integrate P31 Acquire ³¹P{¹H} NMR Assign1D Assign Signals based on δ, Multiplicity, and J-Couplings P31->Assign1D C13 Acquire ¹³C{¹H} NMR C13->Assign1D Integrate->Assign1D Hypo Propose Structure Assign1D->Hypo HSQC Run ¹H-¹³C HSQC (Confirm C-H attachments) Hypo->HSQC Ambiguity? Final 4. Final Structure Confirmation Hypo->Final Unambiguous? HMBC Run ¹H-¹³C/¹H-³¹P HMBC (Confirm long-range connectivity) HSQC->HMBC HMBC->Final

Caption: A self-validating workflow for NMR-based structural elucidation.

The HMBC experiment is particularly powerful in this context. It allows for the direct observation of correlations between the phosphorus nucleus and protons on the ethyl and propyl chains, providing irrefutable proof of the entire molecular framework. For instance, a correlation between the ³¹P signal and the C1 protons confirms the P-CH₂ bond.

Conclusion

The NMR analysis of this compound and its derivatives is a clear example of how a multi-faceted approach provides robust, reliable, and publishable results. By systematically acquiring and interpreting ¹H, ¹³C, and ³¹P NMR data, a researcher can confidently track the transformation of the parent epoxide into its various derivatives. The key diagnostic markers—the disappearance of epoxide signals, the appearance of new functional group signals, and the characteristic J-couplings involving the phosphorus nucleus—form a self-validating system for structural confirmation. This guide provides the strategic framework and experimental rationale necessary for researchers to apply these powerful analytical techniques with confidence and precision.

References

  • Moszner, N., et al. (2013). Monomers for adhesive polymers, 13. 1 Synthesis, radical photopolymerization and adhesive properties of polymerizable 2-substituted 1,3-propylidenediphosphonic acids. Designed Monomers and Polymers, 17(2), 125-136. Available at: [Link]

  • Kolodiazhnyi, O. I., et al. (2009). Enantioselective reduction of ketophosphonates using adducts of chiral natural acids with sodium borohydride. Arkivoc, 2010(5), 13-28. Available at: [Link]

  • Głowacka, I. E., et al. (2021). Highly Diastereoselective Construction of Carbon–Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates. Frontiers in Chemistry, 9, 689366. Available at: [Link]

  • Wróblewska-Jezierna, A., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Azido-3-aminopropylphosphonates as Precursors of Phospho-Analogs of Aminosugars. Molecules, 26(11), 3392. Available at: [Link]

  • Głowacka, I. E., et al. (2021). Highly Diastereoselective Construction of Carbon–Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates. PMC - NIH. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • JEOL Ltd. Analyzes of alkyl phosphonate mixtures. JEOL Application Notes. Available at: [Link]

  • University of Wisconsin-Madison. 31P NMR Chemical Shift of Phosphorous Compounds. Chemistry Department Handout. Available at: [Link]

  • NMR Solutions. 31 Phosphorus NMR. nmr-solutions.com. Available at: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of Diethyl 2,3-Epoxypropylphosphonate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, Diethyl 2,3-epoxypropylphosphonate stands out as a highly versatile building block. Its strained epoxide ring, coupled with the phosphonate moiety, offers a rich playground for nucleophilic additions, leading to a diverse array of functionalized organophosphorus compounds with significant potential in medicinal chemistry and materials science. The characterization of the resultant products from these reactions is paramount to understanding reaction pathways, ensuring purity, and confirming the desired molecular structure. Among the arsenal of analytical techniques available, mass spectrometry (MS) offers unparalleled sensitivity and structural information, making it an indispensable tool.

This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the characterization of reaction products of this compound. We will delve into the intricacies of fragmentation patterns, experimental workflows, and data interpretation, grounded in the principles of scientific integrity and backed by established literature.

The Chemistry: Ring-Opening Reactions of this compound

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of β-hydroxyphosphonates. A common and synthetically useful reaction is the ring-opening with amines, which yields β-amino-α-hydroxypropylphosphonates. This reaction is often regioselective, with the nucleophile preferentially attacking the less sterically hindered terminal carbon of the epoxide.

G cluster_0 Reaction of this compound with a Secondary Amine Reactant_1 This compound Product Diethyl (2-hydroxy-3-(dialkylamino)propyl)phosphonate Reactant_1->Product + Reactant_2 Secondary Amine (R2NH) Reactant_2->Product

Caption: Reaction of this compound with a secondary amine.

Mass Spectrometry: A Deep Dive into Structural Elucidation

Mass spectrometry is a powerful technique for the analysis of these reaction products, providing crucial information about molecular weight and structure through fragmentation analysis. Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for separation of reaction mixtures.

Predicted Fragmentation Pathways

The fragmentation of the resulting β-hydroxy aminophosphonate is expected to follow characteristic pathways for both the phosphonate and the amino alcohol moieties. Under EI, the molecular ion may be weak or absent in aliphatic amines.[1] The fragmentation of α-aminophosphonates is known to involve the loss of the phosphite group to form a stable iminium ion.[2]

For the product of the reaction with a secondary amine, key fragmentation steps are predicted to be:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of a resonance-stabilized iminium cation. This is often the base peak in the spectrum.

  • Loss of the Phosphonate Group: Cleavage of the C-P bond or rearrangement reactions can lead to the loss of the diethyl phosphonate group or related fragments.

  • Water Loss: The presence of a hydroxyl group can lead to the loss of a water molecule.

G cluster_workflow Predicted ESI-MS/MS Fragmentation of Diethyl (2-hydroxy-3-(dialkylamino)propyl)phosphonate M [M+H]+ F1 Loss of H2O M->F1 F2 Loss of Diethyl Phosphonate M->F2 F3 α-Cleavage M->F3

Caption: Predicted fragmentation pathways in ESI-MS/MS.

Hypothetical Mass Spectral Data

The following table outlines the predicted key fragments and their corresponding mass-to-charge ratios (m/z) for the reaction product of this compound with diethylamine (C11H26NO4P).

Fragment IonPredicted m/zDescription
[M+H]⁺268.16Protonated molecular ion
[M+H - H₂O]⁺250.15Loss of water from the hydroxyl group
[M+H - (C₂H₅O)₂POH]⁺130.12Loss of diethyl phosphite
[CH₂=N(C₂H₅)₂]⁺86.10Iminium ion from α-cleavage (likely base peak)

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on a combination of analytical techniques.

TechniqueStrengthsWeaknesses
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information through fragmentation.Isomeric differentiation can be challenging without high-resolution MS and standards.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including stereochemistry. Indispensable for unambiguous structure elucidation.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and purification of reaction mixtures, and for quantification.Provides limited structural information on its own.
Infrared (IR) Spectroscopy Useful for identifying functional groups (e.g., -OH, P=O).Provides limited information on the overall molecular structure.

NMR spectroscopy, in particular, serves as a crucial complementary technique. ¹H, ¹³C, and ³¹P NMR experiments can unequivocally determine the connectivity of the atoms and the regiochemistry of the ring-opening. For instance, the appearance of a signal in the ³¹P NMR spectrum confirms the presence of the phosphonate group in the product.

Experimental Protocols

Synthesis of Diethyl (2-hydroxy-3-(diethylamino)propyl)phosphonate
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol) at room temperature, add diethylamine (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

LC-MS/MS Analysis

Liquid Chromatography:

  • Column: A C18 reversed-phase column is suitable for separating the polar product from any non-polar impurities.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode ESI.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • MS Scan: A full scan from m/z 50 to 500 to identify the protonated molecular ion.

  • MS/MS Scan: A product ion scan of the protonated molecular ion (e.g., m/z 268.16) to obtain fragmentation data for structural confirmation.

G cluster_workflow LC-MS/MS Analytical Workflow Sample Reaction Product (in solution) LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 MS1: Full Scan (Detect [M+H]+) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2: Product Ion Scan (Detect Fragments) CID->MS2 Data Data Analysis (Structure Confirmation) MS2->Data

Caption: A typical LC-MS/MS workflow for product analysis.

Conclusion

The characterization of reaction products from this compound necessitates a multi-faceted analytical approach. Mass spectrometry, particularly when coupled with liquid chromatography, provides exceptional sensitivity and invaluable structural information through the analysis of fragmentation patterns. However, for unambiguous structure elucidation and stereochemical determination, the synergistic use of NMR spectroscopy is highly recommended. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize these novel phosphonate derivatives, paving the way for their application in drug discovery and beyond.

References

  • Seto, C. T., & Whitesides, G. M. (1993). Synthesis of a-aminoalkylphosphonic acids. In Organic Syntheses (Vol. 71, p. 143). John Wiley & Sons, Inc. [Link]

  • Kabachnik, M. I., & Medved, T. Y. (1952). New synthesis of aminophosphonic esters. Doklady Akademii Nauk SSSR, 83, 689-692.
  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 2000, 5(3), 536-541. [Link]

  • Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Journal of Mass Spectrometry, 43(11), 1547-1556. [Link]

  • Fragmentation in Amines - Mass Spectrometry Part 8. (2021, January 25). [Video]. YouTube. [Link]

  • Phosphonic Systems. Part 3. Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond. J. Chem. Soc., Perkin Trans. 1, 1990, 1223-1229. [Link]

  • Diethyl 3-hydroxyphenylphosphonate. PubChem. [Link]

  • Diethyl (2,2-diethoxyethyl)phosphonate. PubChem. [Link]

  • Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1253-1262. [Link]

  • LC-MS Screening Results of Degradation Products of VX. ResearchGate. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 9(49), 28567-28577. [Link]

  • Diethyl (propan-2-yl)phosphonate. PubChem. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 20(11), 20088-20101. [Link]

  • Diethyl 2-hydroxy-3-methylsuccinate. PubChem. [Link]

  • Ring Closing Metathesis of Diallylmalonate. University of California, Irvine. [Link]

  • Studies on the synthesis of endophosphonopeptides. University of Bath. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Diethyl 2,3-epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the fields of drug discovery and advanced materials science, the covalent modifier Diethyl 2,3-epoxypropylphosphonate (DEPP) is an increasingly important building block. Its bifunctional nature, combining a highly reactive epoxide for nucleophilic conjugation with a phosphonate moiety for modulating physicochemical properties or acting as a phosphate mimic, makes it a versatile reagent. However, the synthetic route to DEPP is not without its pitfalls; the potential for isomeric impurities, such as the corresponding diol from premature epoxide ring-opening, necessitates a rigorous and multi-faceted approach to structural validation.

This guide provides a comprehensive framework for researchers to unambiguously confirm the structure of synthesized DEPP. We will move beyond simple data reporting and delve into the causality behind our choice of analytical techniques, creating a self-validating workflow. This document compares the expected analytical signatures of pure DEPP against potential side products and alternative reagents, providing the field-proven insights necessary for confident downstream applications.

Section 1: The Validation Workflow: An Orthogonal Approach

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Core cluster_conclusion Final Confirmation Syn DEPP Synthesis Pur Column Chromatography Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Pur->NMR Purity >95% MS Mass Spectrometry (GC-MS or ESI-MS) Pur->MS IR FTIR Spectroscopy Pur->IR Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed IR->Confirmed

Caption: A logical workflow for DEPP validation.

Section 2: Nuclear Magnetic Resonance (NMR) - The Definitive Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of DEPP. A full suite of experiments (¹H, ¹³C, and ³¹P) is non-negotiable for unambiguous confirmation.

Expertise & Causality: The true diagnostic power of NMR for this molecule lies in the spin-spin coupling between the phosphorus nucleus and the adjacent protons and carbons. This coupling provides through-bond connectivity information that is unique to the phosphonate structure, allowing us to distinguish it from any potential rearrangement or decomposition products.

Proton (¹H) and Phosphorus (³¹P) NMR Analysis

The ¹H NMR spectrum provides a map of all protons, while the ³¹P NMR confirms the chemical environment of the phosphorus atom.

  • ¹H NMR: Protons on the epoxide ring are expected to appear in the 2.5-3.5 ppm range.[1] Their diastereotopic nature, a consequence of the adjacent chiral center, often leads to complex splitting patterns.[1] Crucially, the methylene protons adjacent to the phosphorus atom will show a distinct doublet splitting pattern due to coupling with the ³¹P nucleus.

  • ³¹P NMR: A single peak is expected, typically in the range of +20 to +30 ppm for alkyl phosphonates, confirming the presence of the diethyl phosphonate group.[2]

Comparative NMR Data: DEPP vs. Potential Impurity

The most common impurity is the diol formed by the hydrolysis of the epoxide. The NMR data for this species would be markedly different.

Assignment (DEPP) Expected ¹H Shift (ppm) Expected Multiplicity Assignment (Diol Impurity) Expected ¹H Shift (ppm) Expected Multiplicity
-OCH₂CH₃~4.1Quintet (dq)-OCH₂CH₃~4.1Quintet (dq)
-OCH₂CH₃~1.3Triplet (t)-OCH₂CH₃~1.3Triplet (t)
P-CH₂-~2.0Doublet of Multiplets (dm)P-CH₂-~1.9Doublet of Multiplets (dm)
Epoxide -CH-~3.1Multiplet (m)Diol -CH(OH)-~3.8Multiplet (m)
Epoxide -CH₂-~2.6, ~2.8Multiplets (m)Diol -CH₂(OH)-~3.5Multiplet (m)
N/AN/AN/A-OH ProtonsVariable (2.0-5.0)Broad Singlet (br s)

Causality: The key differentiator is the significant downfield shift of the protons attached to the carbons bearing the newly formed hydroxyl groups in the diol impurity. Furthermore, the appearance of broad, exchangeable -OH peaks is a clear indication of epoxide ring-opening.

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of the purified DEPP product.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve the analyte and its relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C referencing (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and ³¹P{¹H} spectra on a 400 MHz or higher field spectrometer. Ensure sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Section 3: Mass Spectrometry (MS) - Confirming the Mass

Mass spectrometry validates the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Expertise & Causality: For DEPP (MW: 194.17 g/mol ), observing the correct molecular ion (or a common adduct like [M+H]⁺ or [M+Na]⁺) is the primary goal.[3] The fragmentation pattern provides a secondary layer of validation. We expect to see fragmentation patterns characteristic of both the phosphonate and epoxide moieties.

DEPP_Structure cluster_structure This compound (DEPP) cluster_frags Key MS Fragments C7H15O4P C7H15O4P MW MW = 194.17 M_plus [M]+ = 194 M_minus_Et [M-29]+ = 165 (Loss of -CH₂CH₃) M_plus->M_minus_Et M_minus_OEt [M-45]+ = 149 (Loss of -OCH₂CH₃) M_plus->M_minus_OEt Phosphonate [PO(OEt)₂]+ = 121 M_plus->Phosphonate

Caption: DEPP structure and expected MS fragments.

Comparison with Alternatives: A common alternative alkylating agent is epibromohydrin (MW: 136.97 g/mol ). MS can instantly differentiate DEPP from such an alternative based on the significant mass difference and the characteristic isotopic pattern of bromine in epibromohydrin.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the DEPP sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Method: Use a standard non-polar column (e.g., DB-5ms). Program a temperature ramp from 50°C to 250°C at 10°C/min. This allows for the separation of DEPP from any lower or higher boiling point impurities.

  • MS Method: Use electron impact (EI) ionization at 70 eV. Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to DEPP. Analyze its mass spectrum for the molecular ion and characteristic fragments.

Section 4: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and, most importantly, for verifying the integrity of the epoxide ring.

Expertise & Causality: The diagnostic value of IR lies in its ability to detect specific bond vibrations. For DEPP, we are looking for the simultaneous presence of the P=O stretch, C-O-C stretches (both ether and epoxide), and the absence of a broad O-H stretch, which would indicate the diol impurity.

Functional Group Characteristic IR Absorption (cm⁻¹) Significance for DEPP Validation
P=O (Phosphonate)1250 - 1230 (Strong)Confirms the presence of the phosphonate group.
C-O-C (Epoxide Ring)~915 and ~840Presence confirms the intact epoxide ring.[4]
C-O-P (Phosphonate Ester)1050 - 1020 (Strong)Confirms the diethyl ester portion of the molecule.
C-H (Aliphatic)2980 - 2850Confirms the alkyl backbone.
O-H (Alcohol)3600 - 3200 (Broad)Absence is critical. Its presence indicates the diol impurity.[4]

Trustworthiness: The power of this technique is in its comparative ability. By running a spectrum of the starting material (e.g., diethyl allylphosphonate) and the final DEPP product, the disappearance of the C=C stretch (~1640 cm⁻¹) and the appearance of the epoxide bands (~915 cm⁻¹) provides definitive proof that the desired reaction has occurred.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

  • Sample Application: Place one drop of the neat, purified DEPP liquid directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically co-adding 16 or 32 scans for a high-quality result over a range of 4000-600 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the key vibrational bands as listed in the table above. Pay close attention to the 3600-3200 cm⁻¹ region to confirm the absence of hydroxyl groups.

Conclusion

The structural validation of this compound is not a single measurement but a systematic process of inquiry. By integrating the detailed connectivity map from multinuclear NMR, the molecular weight confirmation from Mass Spectrometry, and the functional group fingerprint from FTIR, a researcher can build an unassailable case for the structure and purity of their product. This orthogonal, self-validating approach ensures that the material used in subsequent experiments is precisely the powerful bifunctional reagent it is designed to be, safeguarding the integrity and reproducibility of research in drug development and materials science.

References

  • dos Santos, T., et al. (2021). Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • ResearchGate. (n.d.). FTIR spectra of epoxy and cured epoxy. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • ResearchGate. (2020). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral Analysis of Diethyl 2,3-Epoxypropylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. Diethyl 2,3-epoxypropylphosphonate, a versatile building block in synthetic organic chemistry, possesses a chiral center of significant interest. The precise determination of its enantiomeric composition is paramount for ensuring the efficacy and safety of its downstream applications, particularly in the synthesis of chiral phosphonate analogues with potential therapeutic properties.

This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the chiral analysis of this compound and its derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select and implement the optimal method for your research needs.

The Criticality of Chiral Separation

The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the grave importance of enantioselective analysis. Therefore, the ability to accurately resolve and quantify the enantiomers of this compound is a non-negotiable aspect of its use in any biologically relevant context.

Comparative Analysis of Chiral Separation Techniques

The primary methods for the chiral resolution of this compound derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantioselective analysis.[1][2] Its strength lies in the vast array of commercially available Chiral Stationary Phases (CSPs) that can be tailored to the specific analyte.

Principle of Separation: Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation.

Commonly Employed CSPs for Phosphonates and Epoxides:

  • Polysaccharide-based CSPs: Columns such as Chiralcel OD, featuring cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are excellent starting points.[3] They offer broad applicability and are known to resolve a wide range of racemates, including epoxides.

  • Cyclodextrin-based CSPs: These CSPs, particularly those with derivatized β-cyclodextrins, are effective for separating compounds that can fit into the hydrophobic cavity of the cyclodextrin macrocycle.[4][5] The hydroxyl groups at the rim of the cavity can then engage in chiral recognition.

Causality in Method Development:

  • Mobile Phase Selection: For polysaccharide-based CSPs, normal-phase chromatography using mixtures of hexane/isopropanol or hexane/ethanol is typically the first choice. The alcohol modifier plays a crucial role in modulating retention and enantioselectivity. The choice and concentration of the alcohol are critical parameters that must be optimized. For reversed-phase applications, which are also possible with some derivatized cyclodextrin columns, mixtures of water or buffer with acetonitrile or methanol are used.

  • Flow Rate and Temperature: A lower flow rate (e.g., 0.5-1.0 mL/min) often enhances resolution by allowing more time for the enantiomers to interact with the CSP. Temperature can also influence selectivity; therefore, it should be controlled and optimized.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Dissolve Racemic Mixture in Mobile Phase s_inj Inject Sample s_prep->s_inj s_sep Separation on Chiral Stationary Phase s_inj->s_sep s_det UV or RI Detection s_sep->s_det s_chrom Obtain Chromatogram s_det->s_chrom s_quant Integrate Peaks & Calculate Enantiomeric Excess s_chrom->s_quant

Caption: A typical workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Due to the relatively low molecular weight of this compound, GC is a highly suitable method.

Principle of Separation: Similar to HPLC, chiral GC employs a chiral stationary phase, typically a derivatized cyclodextrin, coated onto the inner wall of a capillary column.[7] The separation occurs based on the differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the chiral stationary phase.

Key Considerations for Chiral GC:

  • Volatility and Thermal Stability: this compound is sufficiently volatile for GC analysis. However, for less volatile derivatives, derivatization to increase volatility might be necessary.

  • Column Selection: Derivatized cyclodextrin phases, such as those based on beta-cyclodextrins, are highly effective for a wide range of chiral compounds and are the primary choice for this application.[7]

  • Temperature Programming: A carefully optimized temperature program is crucial for achieving good resolution and reasonable analysis times. A slow ramp rate through the elution temperature of the enantiomers can significantly improve separation.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis s_prep Dissolve Sample in Volatile Solvent s_inj Inject into Heated Inlet s_prep->s_inj s_sep Separation in Chiral Capillary Column s_inj->s_sep s_det FID or MS Detection s_sep->s_det s_chrom Obtain Chromatogram s_det->s_chrom s_quant Integrate Peaks & Calculate Enantiomeric Excess s_chrom->s_quant

Caption: A standard workflow for chiral GC analysis.

Performance Comparison: HPLC vs. GC

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a gaseous mobile phase and a liquid chiral stationary phase.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile derivatives.Best suited for volatile and thermally stable compounds.
Sample Prep Simple dissolution in the mobile phase.Dissolution in a volatile solvent. Derivatization may be needed for some derivatives.
Resolution Generally provides excellent resolution.Can provide very high resolution due to the high efficiency of capillary columns.
Analysis Time Typically longer run times (10-30 minutes).Often faster analysis times (5-20 minutes).
Sensitivity Dependent on the detector (UV, RI, etc.), generally in the microgram to nanogram range.High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), often in the picogram range.
Pros - Wide variety of CSPs available.[2]- Non-destructive, allowing for sample recovery.- Well-suited for preparative scale separations.- High resolution and efficiency.- Fast analysis times.- High sensitivity.
Cons - Higher solvent consumption.- Potentially longer analysis times.- Limited to volatile and thermally stable compounds.- Destructive detection (with FID).

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development. Optimization will likely be necessary for specific derivatives.

Protocol 1: Chiral HPLC Method
  • Instrumentation:

    • HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase:

    • Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

  • Mobile Phase:

    • Hexane/Isopropanol (90:10, v/v). The ratio may need to be optimized (e.g., from 98:2 to 80:20) to achieve the desired retention and resolution.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 25 °C.

  • Detection:

    • UV at 210 nm (as the epoxide and phosphonate groups do not have strong chromophores at higher wavelengths).

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound derivative at 1 mg/mL in the mobile phase.

    • Perform serial dilutions to the desired concentration for analysis.

  • Injection Volume:

    • 10 µL.

  • Data Analysis:

    • Identify the two enantiomer peaks in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol 2: Chiral GC Method
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Chiral Stationary Phase:

    • A cyclodextrin-based capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized beta-cyclodextrin phase.

  • Carrier Gas:

    • Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature:

    • 250 °C.

  • Detector Temperature:

    • 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp at 2 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes. (This program is a starting point and should be optimized).

  • Injection Mode:

    • Split injection with a split ratio of 50:1.

  • Sample Preparation:

    • Prepare a solution of the racemic this compound derivative at approximately 100 µg/mL in a volatile solvent such as hexane or ethyl acetate.

  • Injection Volume:

    • 1 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess as described in the HPLC protocol.

Method Selection Logic

The choice between HPLC and GC will depend on your specific laboratory context and analytical goals.

Decision_Tree start Start: Need for Chiral Analysis of This compound Derivative q1 Is the derivative volatile and thermally stable? start->q1 gc_path Chiral GC is a strong candidate q1->gc_path Yes hplc_path Chiral HPLC is the preferred method q1->hplc_path No q2 Is high throughput/ fast analysis critical? gc_path->q2 q3 Is preparative scale separation required? hplc_path->q3 q2->gc_path Yes q2->hplc_path No q3->hplc_path Yes

Caption: Decision tree for selecting the appropriate chiral analysis method.

Conclusion and Trustworthiness

The protocols and comparative data presented in this guide are built upon established principles of chiral chromatography and are designed to be self-validating systems. By starting with the recommended conditions and systematically optimizing parameters such as mobile phase composition or temperature programming, you can develop a robust and reliable method for the chiral analysis of this compound derivatives. The key to success lies in a methodical approach to method development, grounded in a solid understanding of the underlying separation principles. The ability to perform this analysis accurately will undoubtedly enhance the quality and impact of your research in the development of novel, stereochemically pure compounds.

References

  • Fall, F. S. A. K., Boukhssas, S., Achamlale, S., & Aouine, Y. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl} - 1H-1,2,3-triazol-1-yl)(benzamido) methyl] phosphonate. European Journal of Chemistry, 2(1), 42-47. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 3-Amino-Substituted Propylphosphonates and Their Deprotected Analogues as Potential Antibacterial Agents. Molecules, 25(23), 5756. [Link]

  • Fan, C. D., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(7), 756-761. [Link]

  • ResearchGate. (n.d.). Chromatograms from chiral HPLC analysis of racemic diethyl... Retrieved from [Link]

  • MDPI. (n.d.). Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Pharmaceuticals, 14(4), 346. [Link]

  • ResearchGate. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • Ates, H., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(17), 5653. [Link]

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5539. [Link]

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  • Influence of the Nature and Substitution of Chiral 2,3-Epoxy Alcohol Derivatives on the Enantiomeric Elution Order on Chiralcel OD Column. (n.d.). Chirality, 11(5), 420-426.
  • ResearchGate. (n.d.). Enantioselective Nano Liquid Chromatographic Separation of Racemic Pharmaceuticals... Retrieved from [Link]

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Illuminating Molecular Architecture: A Comparative Guide to the Crystallographic Analysis of Diethyl 2,3-Epoxypropylphosphonate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Structural Elucidation

For researchers and professionals in drug development and materials science, the precise determination of molecular structure is paramount. Diethyl 2,3-epoxypropylphosphonate serves as a versatile building block, prized for its reactive epoxide ring that readily undergoes nucleophilic attack to yield a diverse array of functionalized phosphonates. The resulting β-hydroxy-γ-substituted propylphosphonates are of significant interest for their potential biological activities and material properties. While X-ray crystallography stands as the definitive method for elucidating three-dimensional atomic arrangements, its application to the reaction products of this compound is not always straightforward. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques, offering a comprehensive view of the structural characterization of these important compounds.

The Challenge of Crystallization and the Power of Analogy

A thorough survey of the scientific literature reveals a notable scarcity of published single-crystal X-ray diffraction data for the direct reaction products of this compound with common nucleophiles such as simple amines and thiols. This is not an uncommon challenge in the field of small molecule crystallography, where the propensity of a compound to form high-quality single crystals suitable for diffraction studies can be unpredictable. Factors such as conformational flexibility, the presence of multiple hydrogen bond donors and acceptors, and the purification method can all influence crystallization success.

In the absence of direct crystallographic data for our target compounds, we can draw valuable insights from the crystal structures of closely related molecules. By examining the crystallographic features of other α-hydroxyphosphonates and aminophosphonates, we can infer potential packing motifs, hydrogen bonding networks, and conformational preferences that are likely to be relevant to the derivatives of this compound.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, a multi-faceted analytical approach is often necessary for comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide complementary information.

Analytical Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.Unambiguous determination of absolute and relative stereochemistry; detailed insight into crystal packing and hydrogen bonding.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be representative of the solution-state conformation.
NMR Spectroscopy Information about the chemical environment of nuclei (¹H, ¹³C, ³¹P), connectivity through scalar couplings, and spatial proximity through the Nuclear Overhauser Effect (NOE).Provides detailed structural information in solution; non-destructive; allows for the study of dynamic processes.Does not provide a direct 3D structure; can be complex to interpret for molecules with many overlapping signals.
Mass Spectrometry Precise molecular weight and elemental composition; fragmentation patterns provide clues about the molecular structure.High sensitivity; can be coupled with chromatographic techniques for mixture analysis.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Delving Deeper: The Synergy of Spectroscopic Methods

Experimental Protocols: A Guide to Synthesis and Characterization

The following protocols provide a detailed methodology for the synthesis of representative reaction products of this compound and their subsequent characterization.

Synthesis of Diethyl (2-hydroxy-3-(phenylamino)propyl)phosphonate

This procedure outlines the ring-opening of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add aniline (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent to yield diethyl (2-hydroxy-3-(phenylamino)propyl)phosphonate.

General Protocol for Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a matter of trial and error. Here is a general guideline for the crystallization of aminophosphonates:

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a precipitant solvent (a solvent in which the compound is less soluble). The precipitant solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the synthesized products.

Reaction_Pathway Epoxide This compound Product Diethyl (2-hydroxy-3-(substituted)propyl)phosphonate Epoxide->Product S_N2 Attack Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Product

Caption: Generalized reaction pathway for the nucleophilic ring-opening of this compound.

Conclusion

While the direct crystallographic elucidation of this compound reaction products remains an area ripe for further investigation, a comprehensive understanding of their molecular architecture can be achieved through a synergistic approach. By combining the insights gained from the crystal structures of analogous compounds with the detailed solution-state information provided by NMR spectroscopy and the precise mass determination from mass spectrometry, researchers can confidently characterize these valuable molecules. This integrated strategy not only confirms the successful synthesis of the target compounds but also provides the crucial structural data necessary to advance their application in drug discovery and materials science.

References

  • Rapi, Z., et al. (2016). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 735–738. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Molecules, 27(15), 5029. [Link]

  • Haegele, G. (2019). NMR-controlled titrations: characterizing aminophosphonates and related structures. Molecules, 24(18), 3326. [Link]

  • Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Current Organic Synthesis, 9(4), 493–509. [Link]

  • Tibhe, G. D., et al. (2011). Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Rapid Communications in Mass Spectrometry, 25(7), 951–959. [Link]

  • NMR Service. (n.d.). 31 Phosphorus NMR. NMR Service. [Link]

  • Mishra, S., et al. (2019). Synthesis and Biological Characterization of New Aminophosphonates for Mitochondrial pH Determination by 31P NMR Spectroscopy. Journal of Medicinal Chemistry, 62(17), 8125–8136. [Link]

  • Chemistry LibreTexts. (2021). Epoxides Ring-Opening Reactions. Chemistry LibreTexts. [Link]

A Tale of Two Epoxides: A Comparative Guide to the Reactivity of Diethyl 2,3-epoxypropylphosphonate and Glycidol

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic strategy. Among the myriad of choices, functionalized epoxides stand out for their inherent reactivity and versatility. This guide provides an in-depth comparison of two such epoxides: Diethyl 2,3-epoxypropylphosphonate and the more conventional glycidol. By examining their reactivity profiles, we aim to equip the discerning scientist with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: Two Faces of the Oxirane Ring

Glycidol, with its simple structure housing both an epoxide and a primary alcohol, is a well-established and highly reactive bifunctional molecule.[1][2] Its utility in the synthesis of a wide array of compounds is well-documented.[1] In contrast, this compound represents a more specialized reagent, where the hydroxyl group of glycidol is replaced by a diethyl phosphonate moiety. This substitution dramatically alters the electronic and steric landscape of the molecule, thereby influencing its reactivity in profound ways. This guide will dissect these differences, providing a framework for understanding and predicting their behavior in nucleophilic ring-opening reactions.

The Heart of the Matter: Electrophilic Reactivity of the Epoxide

The reactivity of an epoxide is fundamentally dictated by the electrophilicity of the carbon atoms of the oxirane ring and the stability of the transition state during nucleophilic attack. The substituents appended to the epoxide play a pivotal role in modulating these factors.

The Activating Nature of the Phosphonate Group

The diethyl phosphonate group in this compound is a potent electron-withdrawing group. This inductive effect significantly polarizes the C-O bonds of the epoxide ring, rendering the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This is a key distinction from glycidol, where the hydroxyl group is, by comparison, less electron-withdrawing. Studies on acceptor-substituted epoxides have shown that electron-withdrawing substituents lead to an elongation of the C-C bond of the epoxide ring and a measurable loss of electron density, thereby enhancing reactivity towards nucleophiles.[3]

The Dual Role of the Hydroxyl Group in Glycidol

The hydroxyl group of glycidol, while not as strongly electron-withdrawing as a phosphonate group, exerts a unique influence on its reactivity. Through hydrogen bonding, the hydroxyl group can act as an intramolecular catalyst, protonating the epoxide oxygen and increasing its leaving group ability.[4] This "self-catalysis" can lead to enhanced reactivity, particularly in the absence of external catalysts. Furthermore, under basic conditions, the deprotonated hydroxyl group can act as an internal nucleophile, leading to polymerization, a testament to its high reactivity.[1]

Regioselectivity: A Tale of Two Directing Groups

The site of nucleophilic attack on an unsymmetrical epoxide, known as regioselectivity, is governed by a delicate interplay of steric and electronic factors.

This compound: A Preference for the Proximal Carbon

In this compound, the electron-withdrawing phosphonate group is expected to exert its influence primarily on the adjacent C2 carbon of the epoxide ring. Under basic or neutral conditions, where the reaction proceeds via an SN2 mechanism, nucleophilic attack is generally favored at the less sterically hindered carbon.[2] However, the strong electron-withdrawing nature of the phosphonate group can enhance the electrophilicity of the C2 carbon to such an extent that it may compete with, or even dominate over, the sterically favored C3 position, especially with smaller nucleophiles.

Under acidic conditions, the reaction mechanism shifts towards a more SN1-like character. The protonated epoxide will preferentially open to form a carbocation (or a transition state with significant carbocationic character) at the more substituted carbon that can better stabilize the positive charge. However, in the case of this compound, the powerful destabilizing inductive effect of the adjacent phosphonate group would strongly disfavor carbocation formation at C2. Therefore, under acidic conditions, nucleophilic attack is predicted to occur predominantly at the C3 position.

Glycidol: A More Nuanced Picture

For glycidol, under basic conditions, nucleophilic attack predominantly occurs at the terminal, less sterically hindered C3 position, following the general rule for SN2-mediated epoxide opening.[1]

Under acidic conditions, the situation is more complex. The protonated epoxide can be stabilized by the neighboring hydroxyl group through hydrogen bonding. While the primary carbon at C3 is less sterically hindered, the proximity of the hydroxyl group to the C2 carbon can influence the transition state. Generally, for primary/secondary epoxides under acidic conditions, attack at the less substituted carbon is still favored.[5]

Comparative Reactivity: A Qualitative Assessment

While direct quantitative kinetic comparisons are scarce in the literature, a qualitative assessment of reactivity can be made based on the electronic properties of the substituent groups.

FeatureThis compoundGlycidol
Electronic Effect of Substituent Strong -I (inductive) effect from the phosphonate group.Weak -I effect from the hydroxyl group; can participate in hydrogen bonding.
Epoxide Ring Activation High, due to strong electron withdrawal.Moderate, with potential for self-catalysis via hydrogen bonding.
Predicted Reactivity (General) Higher intrinsic electrophilicity of the epoxide carbons.High reactivity, often enhanced by the presence of the hydroxyl group.
Regioselectivity (Basic/Neutral) Attack favored at the less hindered C3, but C2 attack may be competitive with certain nucleophiles due to electronic activation.Predominantly at the less hindered C3.
Regioselectivity (Acidic) Predominantly at C3, due to destabilization of a carbocation at C2.Predominantly at C3.

Experimental Protocols

Representative Reaction: Ring-Opening with a Primary Amine (Benzylamine)

This protocol provides a general method for comparing the reactivity of the two epoxides with a common nucleophile.

Materials:

  • This compound

  • Glycidol

  • Benzylamine

  • Ethanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of the epoxide (1.0 mmol) in anhydrous ethanol (5 mL) at room temperature, add benzylamine (1.1 mmol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired amino alcohol product.

Note: The reaction with this compound is anticipated to proceed more readily due to the enhanced electrophilicity of the epoxide ring. The progress of both reactions should be carefully monitored to assess the relative reaction times.

Visualizing the Mechanistic Pathways

To further illustrate the differing reactivity, the following diagrams depict the proposed mechanisms for the ring-opening reactions.

Reaction_Mechanisms cluster_phosphonate This compound Reactivity cluster_glycidol Glycidol Reactivity P_start This compound + R-NH2 P_ts SN2 Transition State (Attack at C3) P_start->P_ts Nucleophilic Attack P_product β-Amino Phosphonate P_ts->P_product Ring Opening G_start Glycidol + R-NH2 G_hbond H-Bonding Activation G_start->G_hbond Self-Catalysis G_ts SN2 Transition State (Attack at C3) G_hbond->G_ts Nucleophilic Attack G_product Amino Diol G_ts->G_product Ring Opening

Caption: Proposed reaction pathways for amine ring-opening.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and glycidol is not merely a matter of substituting one epoxide for another. It is a strategic decision that hinges on the desired reactivity, regioselectivity, and the electronic nature of the final product.

  • This compound offers a highly activated epoxide, ideal for reactions where enhanced electrophilicity is paramount. The resulting β-hydroxyphosphonate moiety introduces a valuable functional group with applications in medicinal chemistry and materials science.

  • Glycidol , a classic and versatile building block, provides a more economical and readily available option. Its inherent high reactivity, coupled with the potential for the hydroxyl group to participate in subsequent transformations, ensures its continued prominence in organic synthesis.

By understanding the fundamental principles that govern the reactivity of these two epoxides, researchers can harness their unique properties to design more efficient and innovative synthetic routes.

References

  • Kleemann, A., & Engel, J. (2009).
  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.
  • Della Monica, F., Capacchione, C., & Grassi, A. (2016). Glycidol: An Hydroxyl-Containing Epoxide Playing the Double Role of Substrate and Catalyst for CO2 Cycloaddition Reactions. ChemSusChem, 9(24), 3341–3345. [Link]

  • Chini, M., Crotti, P., Favero, L., & Macchia, F. (1991). The reaction of epoxides with amines in the presence of metal salts. A regioselective and convenient synthesis of β-amino alcohols. Tetrahedron Letters, 32(34), 4775-4778.
  • Azoulay, S., et al. (2005).
  • Wróblewski, A. E., & Hałajewska-Wosik, A. (2002). Synthesis of enantiomerically pure γ-amino-β-hydroxypropylphosphonates. Tetrahedron: Asymmetry, 13(21), 2339-2344.
  • Grabowsky, S., et al. (2011). Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. Physical Chemistry Chemical Physics, 13(43), 19446-19456. [Link]

  • Gao, Y., et al. (2014). Mn(OAc)3-Mediated Synthesis of β-Hydroxyphosphonates from P(O)—H Compounds and Alkenes. Organic Letters, 16(17), 4462-4465.
  • Kabachnik, M. I., & Medved, T. Y. (1952). New synthesis of aminophosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.
  • Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528-1531.

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A Comparative Guide to Diethyl 2,3-epoxypropylphosphonate and Its Bioisosteric Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Synthetic Equivalents and Bioisosteres, Supported by Experimental Data and Methodologies

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. Diethyl 2,3-epoxypropylphosphonate, a reactive electrophile and a structural motif of interest, presents a compelling case for such exploration. This guide provides a comprehensive comparison of this compound with its key bioisosteric replacements—namely, aziridinyl- and isoxazolinyl-propylphosphonates. We will delve into their synthetic accessibility, comparative reactivity, and biological potential, offering a technical narrative grounded in experimental evidence to inform the design of next-generation therapeutic agents.

This compound: A Versatile Building Block

This compound, also known as diethyl (oxiran-2-ylmethyl)phosphonate, is a valuable synthetic intermediate characterized by a strained three-membered epoxide ring attached to a phosphonate moiety.[1] This combination of functional groups imparts a unique reactivity profile, making it a target for nucleophilic attack and a precursor for a variety of more complex molecules. The phosphonate group itself is a well-established phosphate mimic in medicinal chemistry, offering increased metabolic stability.[2][3]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the epoxidation of the corresponding allylic phosphonate. The Sharpless asymmetric epoxidation is a powerful tool for achieving enantioselectivity in this transformation, which is often crucial for biological activity.[4][5][6][7][8]

Experimental Protocol: Enantioselective Epoxidation of Diethyl Allylphosphonate

Objective: To synthesize enantiomerically enriched this compound via Sharpless asymmetric epoxidation.

Materials:

  • Diethyl allylphosphonate

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Diethyl L-(+)-tartrate (L-DET) or Diethyl D-(-)-tartrate (D-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

  • Aqueous solution of ferrous sulfate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (DCM) and powdered 4 Å molecular sieves.

    • Cool the flask to -20 °C in a cryocool bath.

    • Add titanium(IV) isopropoxide (1.0 eq) to the stirred suspension.

    • Add the appropriate chiral tartrate ester (L-DET for the (S,S)-epoxide or D-DET for the (R,R)-epoxide) (1.2 eq) dropwise. The solution should turn from colorless to a pale yellow/orange.

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Epoxidation Reaction:

    • Add Diethyl allylphosphonate (1.0 eq) to the catalyst mixture at -20 °C.

    • Slowly add a solution of tert-butyl hydroperoxide (TBHP) (1.5-2.0 eq) in a non-polar solvent dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a cold aqueous solution of ferrous sulfate to decompose the excess peroxide. The color of the solution will change to a reddish-brown.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization:

  • The product can be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

  • The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Bioisosteric Replacements: Expanding the Chemical Space

Bioisosterism is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its binding to the biological target.[9] For this compound, the strained and reactive epoxide ring is a prime candidate for bioisosteric replacement. Here, we focus on two key bioisosteres: the aziridine and the isoxazoline rings.

Aziridinylpropylphosphonates: Nitrogen-Containing Analogs

The replacement of the epoxide oxygen with a nitrogen atom leads to the corresponding aziridinylpropylphosphonate. This substitution maintains the three-membered ring structure and electrophilic character, while introducing a nitrogen atom that can potentially engage in different hydrogen bonding interactions and alter the compound's polarity and basicity.[2][4][10][11][12]

A common route to N-unsubstituted aziridinylphosphonates involves a two-step sequence starting from the parent epoxide.[12]

G Epoxide This compound Azidoalcohol Diethyl 3-azido-2-hydroxypropylphosphonate Epoxide->Azidoalcohol 1. NaN₃, NH₄Cl 2. H₂O Aziridine Diethyl (2-aziridinyl)methylphosphonate Azidoalcohol->Aziridine 1. PPh₃ 2. Heat caption Synthetic pathway to Diethyl (2-aziridinyl)methylphosphonate.

Caption: Synthetic pathway to Diethyl (2-aziridinyl)methylphosphonate.

Experimental Protocol: Synthesis of Diethyl (2-Aziridinyl)methylphosphonate

Objective: To synthesize Diethyl (2-aziridinyl)methylphosphonate from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Triphenylphosphine (PPh₃)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

Step 1: Synthesis of Diethyl 3-azido-2-hydroxypropylphosphonate [12]

  • To a solution of this compound (1.0 eq) in methanol, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude azido-alcohol, which can often be used in the next step without further purification.

Step 2: Synthesis of Diethyl (2-Aziridinyl)methylphosphonate [2]

  • Dissolve the crude Diethyl 3-azido-2-hydroxypropylphosphonate (1.0 eq) in toluene.

  • Add triphenylphosphine (1.1 eq) portion-wise at room temperature. Effervescence (N₂ gas) will be observed.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to afford the pure Diethyl (2-aziridinyl)methylphosphonate.

Characterization:

  • The final product and intermediate can be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, IR spectroscopy, and mass spectrometry.

Isoxazolinylpropylphosphonates: Heterocyclic Scaffolds

A more significant structural modification involves the replacement of the epoxide with an isoxazoline ring. This five-membered heterocycle can mimic the steric and electronic properties of the epoxide while offering greater stability and opportunities for further functionalization. The synthesis of isoxazoline-containing phosphonates is readily achieved through 1,3-dipolar cycloaddition reactions.[13][14][15][16][17]

The reaction of a nitrile oxide with an alkene is a classic and efficient method for constructing the isoxazoline ring.[15][16][17]

G Aldoxime Aldoxime (e.g., benzaldoxime) NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide NCS or similar oxidant Isoxazoline Diethyl (3-phenyl-4,5-dihydroisoxazol-5-yl)methylphosphonate NitrileOxide->Isoxazoline 1,3-dipolar cycloaddition Allylphosphonate Diethyl allylphosphonate Allylphosphonate->Isoxazoline caption Synthesis of an isoxazolinylpropylphosphonate.

Caption: Synthesis of an isoxazolinylpropylphosphonate.

Experimental Protocol: Synthesis of Diethyl (3-Aryl-4,5-dihydroisoxazol-5-yl)methylphosphonate

Objective: To synthesize an isoxazoline-containing phosphonate via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Aromatic aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS) or similar oxidant

  • Triethylamine (TEA)

  • Diethyl allylphosphonate

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Generation of the Nitrile Oxide (in situ):

    • To a stirred solution of the aromatic aldoxime (1.0 eq) in the anhydrous solvent, add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes. The formation of the corresponding hydroximoyl chloride can be monitored by TLC.

  • Cycloaddition Reaction:

    • To the reaction mixture containing the hydroximoyl chloride, add Diethyl allylphosphonate (1.2 eq).

    • Slowly add triethylamine (1.5 eq) dropwise at 0 °C. The triethylamine serves to generate the nitrile oxide in situ, which then undergoes cycloaddition with the alkene.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Diethyl (3-aryl-4,5-dihydroisoxazol-5-yl)methylphosphonate.

Characterization:

  • The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry. The regiochemistry of the cycloaddition can be determined by 2D NMR techniques (e.g., NOESY).

Comparative Analysis: Performance and Potential

Physicochemical and Spectroscopic Properties

The following table summarizes the expected and reported physicochemical and spectroscopic data for the parent compound and its bioisosteres.

PropertyThis compoundDiethyl (2-Aziridinyl)methylphosphonateDiethyl (Isoxazolin-5-yl)methylphosphonate
Molecular Formula C₇H₁₅O₄P[1]C₇H₁₆NO₃PC₁₄H₂₀NO₄P (for 3-phenyl derivative)
Molecular Weight 194.17 g/mol [1]~193.19 g/mol ~313.29 g/mol (for 3-phenyl derivative)
¹H NMR (indicative shifts) Epoxide protons: ~2.5-3.1 ppmAziridine protons: ~1.5-2.5 ppmIsoxazoline protons: ~3.0-5.0 ppm
³¹P NMR (indicative shifts) ~20-25 ppm~25-30 ppm~20-25 ppm
Key IR Bands (cm⁻¹) ~1250 (P=O), ~960 (epoxide ring)~1240 (P=O), ~3300 (N-H)~1240 (P=O), ~1600 (C=N)

Note: The data for the bioisosteres are estimations based on related structures and may vary depending on the specific substitution pattern.[13][18][19][20][21]

Biological Activity: A Comparative Outlook

While direct comparative studies are lacking, the known biological activities of related compounds provide insights into the potential of each class.

  • Epoxy-functionalized compounds are known to exhibit antimicrobial and cytotoxic activities, often attributed to their ability to alkylate biological macromolecules.[22][23][24][25]

  • Aziridine-containing molecules have a rich history in medicinal chemistry, with many demonstrating potent anticancer and antiviral properties. The aziridine ring can act as a bio-alkylating agent, similar to epoxides, but with a different reactivity profile.[10]

  • Isoxazoline derivatives have been reported to possess a wide range of biological activities, including anticancer, enzyme inhibitory, and pesticidal effects.[26][27][28][29]

The following table summarizes potential biological applications and provides a qualitative comparison.

Class of CompoundPotential Biological ActivitiesRationale for Activity
Epoxypropylphosphonates Antimicrobial, Antiviral, Enzyme InhibitionElectrophilic epoxide ring can alkylate nucleophilic residues in enzymes or DNA. Phosphonate mimics phosphate.
Aziridinylpropylphosphonates Anticancer, Antiviral, AntibacterialAziridine ring acts as a bio-alkylating agent. Nitrogen can participate in hydrogen bonding.
Isoxazolinylpropylphosphonates Anticancer, Enzyme Inhibition, AntiviralThe isoxazoline ring can act as a pharmacophore, and the overall structure can mimic the transition state of enzymatic reactions.

Future Directions and Conclusion

The exploration of bioisosteres for this compound opens up a vast chemical space for the development of novel therapeutic agents. The aziridinyl and isoxazolinyl analogs represent just two of the many possibilities. Future research should focus on the systematic synthesis and evaluation of a library of these compounds to establish clear structure-activity relationships.

Key areas for future investigation include:

  • Direct Comparative Studies: Head-to-head comparisons of the cytotoxicity, antimicrobial, and enzyme inhibitory activities of the parent epoxide and its bioisosteres are crucial.

  • Mechanism of Action Studies: Elucidating the molecular targets and mechanisms by which these compounds exert their biological effects will be essential for rational drug design.

  • Exploration of Other Bioisosteres: Other three- and five-membered heterocycles, such as thiiranes, oxetanes, and pyrazolines, could also be explored as bioisosteric replacements for the epoxide ring.

References

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. 2023. Available from: [Link]

  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. Available from: [Link]

  • Głowacka, I. E., et al. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
  • A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules. 2022.
  • Palacios, F., et al.
  • ACS Applied Materials & Interfaces. Cytotoxic Effects of Phosphonate-Functionalized Mesoporous Silica Nanoparticles.
  • Simultaneous Enhancement of Flame Resistance and Antimicrobial Activity in Epoxy Nanocomposites Containing Phosphorus and Silver-Based Additives. Polymers. 2023.
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules. 2022.
  • Synthesis and some enzyme inhibition effects of isoxazoline and pyrazoline derivatives including benzonorbornene unit. Journal of Biochemical and Molecular Toxicology. 2021.
  • PubChem. This compound. Available from: [Link]

  • ResearchGate.
  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acyl
  • Antibacterial Activity of GO-Based Composites Enhanced by Phosphonate-Functionalized Ionic Liquids and Silver. International Journal of Molecular Sciences. 2024.
  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules. 2018.
  • a new method for synthesis of aziridine 2-phosphonates and their biological activities. 2010.
  • N-Substituted aziridine-2-phosphonic acids and their antibacterial activities.
  • NMR Spectra of New Compounds.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. 2023.
  • ResearchGate. (PDF) The antibacterial activity of an epoxy resin-based dental sealercontaining bioactive glass, hydroxyapatite, and fluorohydroxyapatite nanoparticles against enterococcus faecalis and streptococcus mitis.
  • TSI Journals.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Overview of Biologically Active Nucleoside Phosphon
  • Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. Journal of Medicinal Chemistry. 2006.
  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. 2018.
  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Organic Chemistry. 2024.
  • Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Medicinal Chemistry. 2021.
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. 2023.
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  • Revealing Commercial Epoxy Resins' Antimicrobial Activity: A Combined Chemical–Physical, Mechanical, and Biological Study. International Journal of Molecular Sciences. 2022.
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  • Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate crystalline specimen for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications using conventional experimental and theoretical practices.
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  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules. 2022.
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Safety Operating Guide

Personal protective equipment for handling Diethyl 2,3-epoxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Diethyl 2,3-epoxypropylphosphonate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar diethyl phosphonates, the known reactivity of epoxide compounds, and general safety protocols for organophosphorus compounds. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical safely and effectively.

Understanding the Hazard: A Tale of Two Functional Groups

This compound is a bifunctional molecule, and understanding its potential hazards requires an appreciation of both its diethyl phosphonate and epoxide moieties.

  • The Diethyl Phosphonate Group: Organophosphorus compounds, as a class, can present various health hazards. While the toxicity of individual phosphonates can vary significantly, they are often associated with irritation to the skin, eyes, and respiratory system[1][2]. Some organophosphates are neurotoxic, though this is a broad generalization and may not apply to this specific compound. General safety precautions for phosphonates include wearing appropriate personal protective equipment (PPE) to prevent direct contact[3].

  • The Epoxide Ring: The three-membered epoxide ring is strained and therefore highly reactive. This reactivity is the basis for its utility in chemical synthesis but also a source of potential health risks. Epoxides are alkylating agents, meaning they can react with biological macromolecules like DNA and proteins. This reactivity is associated with skin and respiratory sensitization, eye irritation, and in some cases, mutagenic or carcinogenic effects[4]. Safe handling of epoxy-containing compounds necessitates stringent measures to avoid direct contact and inhalation[5][6][7].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing[7][8].
Hands Chemical-resistant gloves (Nitrile or Neoprene)Gloves should be selected based on their resistance to both organophosphates and epoxides. Nitrile and neoprene gloves are generally recommended[7][9]. Always check the manufacturer's compatibility chart. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound. Never reuse disposable gloves.
Body Chemical-resistant lab coat or apronA fully buttoned, long-sleeved lab coat made of a chemical-resistant material should be worn. For larger scale operations, a chemical-resistant apron over the lab coat is recommended[9].
Respiratory Use in a certified chemical fume hoodAll handling of this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure[2]. If there is a potential for aerosol generation and a fume hood is not available, a respirator with an organic vapor cartridge may be necessary, and a formal respiratory protection program should be in place[3].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Pre-Handling Check:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested[1][2].

  • Assemble all necessary equipment and reagents before bringing the this compound into the work area.

  • Don all required PPE as outlined in the table above.

2. Handling the Compound:

  • Perform all manipulations of the compound within a certified chemical fume hood.

  • Use compatible labware (e.g., glass, PTFE). Avoid reactive materials.

  • When transferring the liquid, use a pipette with a disposable tip or a syringe. Never pipette by mouth.

  • Keep the container tightly closed when not in use to minimize vaporization[1][10].

3. Post-Handling Procedures:

  • Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Carefully remove and dispose of gloves in the appropriate chemical waste container.

  • Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected[11].

  • Remove lab coat and other reusable PPE, storing it in a designated area away from personal clothing.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated labware (pipette tips, etc.), and disposable PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[1][2].

  • Disposal Method: The primary recommended method for the disposal of organophosphorus compounds is incineration in a licensed hazardous waste facility[12]. This ensures the complete destruction of the molecule.

  • Consult Local Regulations: Always consult and adhere to your institution's specific hazardous waste disposal protocols and local environmental regulations.

Emergency Procedures: Spill Management Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow should be followed.

Caption: Workflow for responding to a this compound spill.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98446, this compound. Retrieved from [Link]

  • epoxio.cz. (n.d.). Protective Aids for Working with Epoxy Resins. Retrieved from [Link]

  • Phosphonates Europe. (2024). Safety. Retrieved from [Link]

  • Resin Art. (n.d.). Correct PPE When Using Epoxy Art Resin!. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicology. (2000). Organic Phosphonates. In Toxicological Risks of Selected Flame-Retardant Chemicals. National Academies Press (US). Available from: [Link]

  • Ground Rules. (2023, September 15). Working safely with organophosphates. Retrieved from [Link]

  • de la Torre, A., et al. (2021). Organophosphate esters in inert landfill soil: A case study.
  • U.S. Environmental Protection Agency. (1975). Handbook for Pesticide Disposal by Common Chemical Methods. Retrieved from [Link]

  • NACE International Institute. (n.d.). Working Safely with Epoxy Coatings. Retrieved from [Link]

  • Agilent Technologies. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, November 10). Safety Data Sheet Phosphonates (DTPMPA.7Na). Retrieved from [Link]

  • Munnecke, D. M. (1976). Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method. Applied and environmental microbiology, 32(1), 7–13.
  • International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. Retrieved from [Link]

  • WorkSafe. (2025, June 4). What to know when using insecticides containing organophosphates or carbamates (OPCs). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity. In StatPearls. Retrieved from [Link]

  • RCI Labscan Limited. (2021, July 1). Nitric-Acid-69-E-010721.pdf - SAFETY DATA SHEET. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Diethyl [(oxiran-2-yl)methyl]phosphonate. Retrieved from [Link]

  • Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins. Retrieved from [Link]

  • PubMed. (2021). Organophosphate ester (OPE) exposure among waste recycling and administrative workers in Denmark using silicone wristbands. Retrieved from [Link]

  • Columbus Chemical. (2022, August 30). Nitric Acid 37% (w/w). Retrieved from [Link]

  • Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.